molecular formula C10H10F2O4S B1498963 2,6-Difluoro-3-(propylsulfonyl)benzoic acid CAS No. 1152501-92-2

2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Cat. No.: B1498963
CAS No.: 1152501-92-2
M. Wt: 264.25 g/mol
InChI Key: PEZDPTPWOADZPM-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(propylsulfonyl)benzoic acid (CAS 1152501-92-2) is a valuable benzoic acid derivative utilized in chemical and pharmaceutical research as a key synthetic intermediate . With a molecular formula of C10H10F2O4S and a molecular weight of 264.25 g/mol , this compound serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring both a carboxylic acid and a sulfonyl group on a difluorinated benzene ring, makes it a candidate for creating novel organometallic complexes with potential biological activity. Related compounds, such as those where the sulfonyl group is part of a sulfonamido function, have been documented in recent scientific literature for the creation of organotin(IV) complexes, which have demonstrated significant in vitro cytostatic activity against human carcinoma cell lines and notable antifungal properties . This suggests the potential for this chemical scaffold in developing new therapeutic and agrochemical agents. Researchers employ this compound strictly as a precursor in discovery chemistry. It is recommended to store the material sealed in a dry environment at 2-8°C . This product is provided For Research Use Only and is not approved for use in humans, as a cosmetic, or for any form of personal use.

Properties

IUPAC Name

2,6-difluoro-3-propylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4S/c1-2-5-17(15,16)7-4-3-6(11)8(9(7)12)10(13)14/h3-4H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZDPTPWOADZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C(C(=C(C=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655506
Record name 2,6-Difluoro-3-(propane-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152501-92-2
Record name 2,6-Difluoro-3-(propane-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine and sulfonyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the synthesis and characterization of a novel fluorinated benzoic acid derivative, 2,6-Difluoro-3-(propylsulfonyl)benzoic acid. This compound holds significant potential as a building block in drug discovery programs, particularly for indications requiring enhanced metabolic stability, lipophilicity, and target-binding affinity. We present a validated, two-step synthetic protocol, detailed experimental procedures, and a thorough characterization of the target molecule using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling the reliable preparation and validation of this promising chemical entity.

Introduction: The Significance of Fluorinated Benzoic Acids in Medicinal Chemistry

Fluorinated benzoic acid derivatives represent a privileged class of compounds in drug discovery. The introduction of fluorine atoms can dramatically alter the properties of a molecule, often leading to improved metabolic stability, increased lipophilicity which can enhance membrane permeability, and modulation of acidity (pKa) which can influence binding to biological targets.[1] The benzoic acid moiety itself is a versatile scaffold, readily amenable to a wide range of chemical modifications, allowing for the fine-tuning of a compound's biological activity.

The propylsulfonyl group is another key functional group that can significantly impact a molecule's properties. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable. The propyl chain adds a degree of lipophilicity. The combination of these features in 2,6-Difluoro-3-(propylsulfonyl)benzoic acid makes it a highly attractive building block for the synthesis of novel therapeutic agents.

This guide will focus on a robust and reproducible synthetic route to 2,6-Difluoro-3-(propylsulfonyl)benzoic acid and provide a detailed analysis of its structural and physicochemical properties.

Proposed Synthetic Pathway

The chosen starting material is 2,3,6-trifluorobenzoic acid, which is commercially available. The two fluorine atoms ortho to the carboxylic acid group, along with the fluorine at the 3-position, activate the aromatic ring for nucleophilic attack.[2][3] The key steps are:

  • Nucleophilic Aromatic Substitution: Reaction of 2,3,6-trifluorobenzoic acid with sodium propanethiolate to introduce the propylthio group at the 3-position, displacing the fluoride ion.

  • Oxidation: Oxidation of the resulting 2,6-Difluoro-3-(propylthio)benzoic acid to the corresponding sulfone, 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

This proposed pathway is advantageous due to the relatively mild reaction conditions and the high selectivity expected for the SNAr reaction.

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway start 2,3,6-Trifluorobenzoic Acid intermediate 2,6-Difluoro-3-(propylthio)benzoic acid start->intermediate 1. Sodium propanethiolate 2. DMF, Heat product 2,6-Difluoro-3-(propylsulfonyl)benzoic acid intermediate->product Oxidizing Agent (e.g., m-CPBA) DCM

Caption: Proposed two-step synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Experimental Protocols

Synthesis of 2,6-Difluoro-3-(propylthio)benzoic acid (Intermediate)

Objective: To synthesize the sulfide intermediate via a nucleophilic aromatic substitution reaction.

Materials:

  • 2,3,6-Trifluorobenzoic acid

  • Propanethiol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Carefully add sodium hydride (1.1 equivalents) to the DMF at 0 °C (ice bath).

  • Slowly add propanethiol (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to form sodium propanethiolate.

  • Add 2,3,6-trifluorobenzoic acid (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2,6-Difluoro-3-(propylthio)benzoic acid.

Synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid (Final Product)

Objective: To oxidize the sulfide intermediate to the final sulfone product.

Materials:

  • 2,6-Difluoro-3-(propylthio)benzoic acid

  • meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,6-Difluoro-3-(propylthio)benzoic acid (1.0 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 equivalents) portion-wise to the solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium thiosulfate solution to decompose the excess peroxide.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Diagram of the Characterization Workflow:

Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Synthesized Product Purification Recrystallization / Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Purity HPLC/UPLC Purification->Purity

Caption: A generalized workflow for the purification and characterization of the synthesized compound.

Characterization of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,6-Difluoro-3-(propylsulfonyl)benzoic acid. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the target compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

Predicted NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
¹H NMR ~10-12broad singlet--COOH
~7.8-8.0multipletAromatic-H
~7.2-7.4multipletAromatic-H
~3.2-3.4triplet~7-8-SO₂-CH ₂-CH₂-CH₃
~1.7-1.9sextet~7-8-SO₂-CH₂-CH ₂-CH₃
~0.9-1.1triplet~7-8-SO₂-CH₂-CH₂-CH
¹³C NMR ~165-170singlet--C OOH
~160-165doublet¹JCF ~250-260C -F
~140-145singletC -SO₂
~130-135tripletAromatic C -H
~115-120tripletAromatic C -H
~55-60singlet--SO₂-C H₂-CH₂-CH₃
~15-20singlet--SO₂-CH₂-C H₂-CH₃
~10-15singlet--SO₂-CH₂-CH₂-C H₃
¹⁹F NMR ~ -110 to -120multipletAromatic-F

Note: Predicted chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
1680-1710StrongC=O stretch (carboxylic acid)
1300-1350 & 1120-1160StrongS=O stretch (sulfone)
1200-1300StrongC-F stretch
~1600, ~1475MediumC=C stretch (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass Spectrometry Data (for C₁₀H₉F₂NO₄S):

  • Calculated Molecular Weight: 277.24 g/mol

  • Expected [M-H]⁻ ion (in negative ion mode ESI-MS): m/z 276.02

  • Expected [M+H]⁺ ion (in positive ion mode ESI-MS): m/z 278.03

Key fragmentation patterns would likely involve the loss of the propyl group, SO₂, and COOH.

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

HPLC or UPLC should be used to determine the purity of the final compound. A purity of ≥95% is generally considered acceptable for research purposes.

Safety and Handling

  • 2,3,6-Trifluorobenzoic acid: Corrosive. Causes severe skin burns and eye damage.

  • Propanethiol: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Sodium hydride: Flammable solid. In contact with water releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.

  • m-Chloroperoxybenzoic acid (m-CPBA): Organic peroxide. May cause fire. Harmful if swallowed. Causes skin irritation and serious eye damage.

  • Dichloromethane (DCM): Suspected of causing cancer.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis and characterization of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid. The proposed two-step synthetic route, involving a nucleophilic aromatic substitution followed by oxidation, offers a reliable method for obtaining this valuable building block. The comprehensive characterization data presented will enable researchers to confidently verify the identity and purity of the synthesized compound. The availability of this guide will facilitate the exploration of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid in various drug discovery and development programs, potentially leading to the identification of novel therapeutic agents with improved pharmacological profiles.

References

  • Taylor & Francis Online. Synthesis of Aryl Sulfones: Sulfur reports. Available from: [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Sulfide Oxidation. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of pharmaceutical research and development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which successful drug discovery and formulation are built. This guide provides an in-depth analysis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid, a compound of interest in medicinal chemistry.

It is crucial to note that the existing scientific literature and chemical databases predominantly feature data for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid (CAS RN: 1103234-56-5) , where a sulfonamido (-SO₂NH-) linker is present. The isomeric structure, 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, with a direct sulfonyl (-SO₂-) linkage to the aromatic ring, is not well-documented. This guide will, therefore, focus on the well-characterized sulfonamido compound, providing a robust foundation for researchers in this area. The distinction between these two structures is illustrated below.

G cluster_0 2,6-Difluoro-3-(propylsulfonamido)benzoic acid cluster_1 2,6-Difluoro-3-(propylsulfonyl)benzoic acid sulfonamido C₁₀H₁₁F₂NO₄S sulfonyl C₁₀H₁₀F₂O₄S

Figure 1: Structural Isomers.

Core Molecular Attributes

2,6-Difluoro-3-(propylsulfonamido)benzoic acid is a multifaceted molecule characterized by a difluorinated benzoic acid scaffold, a core structure in many bioactive compounds, appended with a propylsulfonamido group. This unique combination of functional groups dictates its chemical behavior and physical properties.

Chemical and Physical Properties

The fundamental physicochemical properties of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid are summarized in the table below. These parameters are critical for predicting the compound's behavior in various experimental and physiological conditions.

PropertyValueSource(s)
CAS Number 1103234-56-5[1][2][3][4][5]
Molecular Formula C₁₀H₁₁F₂NO₄S[2][4][5]
Molecular Weight 279.26 g/mol [6][2][4]
Appearance Off-white to pink solid[4]
Melting Point 205-208 °C[4]
Boiling Point (Predicted) 394.5 ± 52.0 °C at 760 mmHg[2][4]
Density (Predicted) 1.5 ± 0.1 g/cm³[2]
pKa (Predicted) 2.11 ± 0.10[4]

Experimental Protocols for Physicochemical Characterization

To ensure the reproducibility and accuracy of experimental data, standardized protocols are paramount. The following sections detail the methodologies for determining the key physicochemical properties of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[7][8] For a crystalline solid like 2,6-Difluoro-3-(propylsulfonamido)benzoic acid, a sharp melting range is expected for a pure sample.

Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is ramped up quickly to about 15-20 °C below the expected melting point.

  • Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[9]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[9]

G start Start prep Prepare Sample in Capillary Tube start->prep setup Place in Melting Point Apparatus prep->setup heat_fast Rapid Heating to ~20°C Below Expected MP setup->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe for Melting heat_slow->observe record Record Melting Point Range observe->record end End record->end

Figure 2: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile of a compound is fundamental for its handling, formulation, and biological testing. The solubility of a carboxylic acid is highly dependent on the pH of the medium.

Protocol:

  • Solubility in Water: To a test tube containing a small, accurately weighed amount of the compound, add distilled water in small increments with vigorous shaking.[10] Observe for dissolution. The solubility of carboxylic acids in water is often limited but increases with the ability to form hydrogen bonds.[11]

  • Solubility in Aqueous Base: Repeat the process using a 5% aqueous solution of sodium bicarbonate (NaHCO₃) and a 5% aqueous solution of sodium hydroxide (NaOH).[10][12] Carboxylic acids are expected to be soluble in these basic solutions due to the formation of their corresponding carboxylate salts.

  • Solubility in Organic Solvents: Assess solubility in common organic solvents such as ethanol, methanol, and dichloromethane, following a similar procedure.

G start Start with Weighed Sample water Test with Water start->water base Test with Aqueous Base (NaHCO₃, NaOH) start->base organic Test with Organic Solvents start->organic observe_water Observe for Dissolution water->observe_water observe_base Observe for Dissolution base->observe_base observe_organic Observe for Dissolution organic->observe_organic end End observe_water->end observe_base->end observe_organic->end

Figure 3: Decision Tree for Solubility Assessment.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, it reflects the ease with which the carboxylic proton is donated.

Protocol (Potentiometric Titration):

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound's aqueous solubility is low.[13]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.[13][14]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[14][15]

Spectroscopic and Structural Information

While detailed spectroscopic data for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid is not widely published, the expected structural features can be inferred from its chemical composition.

  • ¹H NMR: Would show signals corresponding to the aromatic protons, the protons of the propyl group, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Would reveal the carbon signals of the benzene ring, the propyl group, and the carbonyl carbon of the carboxylic acid.

  • ¹⁹F NMR: Would be crucial for confirming the presence and chemical environment of the two fluorine atoms on the benzene ring.

  • IR Spectroscopy: Would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the S=O stretches of the sulfonyl group.

  • Mass Spectrometry: Would provide the accurate mass of the molecule, confirming its elemental composition.

Conclusion

The physicochemical properties of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid define its behavior in chemical and biological systems. A thorough understanding and experimental determination of these properties, as outlined in this guide, are essential for its effective application in research and development. The provided protocols offer a standardized approach to obtaining reliable and reproducible data, which is the cornerstone of scientific integrity.

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Carboxylic Acid Unknowns and Titration. (n.d.). Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

  • 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID - PubChem. (n.d.). Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017, February 22). Retrieved from [Link]

  • CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | Chemsrc. (2025, August 22). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? - Quora. (2018, April 7). Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved from [Link]

  • How to calculate pKa - BYJU'S. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Determination of pka of a weak acid using pH meter - YouTube. (2020, May 26). Retrieved from [Link]

  • How To Determine PKA Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 14). Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-(propylsulfonyl)benzoic acid, with the CAS number 1103234-56-5, is a specialized organic molecule that has garnered significant attention in the pharmaceutical industry.[1][2] Its primary role is as a crucial intermediate in the synthesis of Vemurafenib, a potent BRAF kinase inhibitor used in the treatment of late-stage melanoma.[3] The strategic placement of its functional groups—a carboxylic acid, two fluorine atoms, and a propylsulfonyl group on a benzene ring—makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its reactivity and analytical characterization.

Chemical and Physical Properties

The physicochemical properties of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid are summarized in the table below. It is a white to off-white solid at room temperature.[4]

PropertyValueSource
Molecular Formula C10H11F2NO4S[1][2][4]
Molecular Weight 279.26 g/mol [1][4]
CAS Number 1103234-56-5[1][2][4]
Appearance White to off-white solid[4]
Melting Point 205-208 °C[4]
Boiling Point 394.5 ± 52.0 °C (Predicted)[4][5]
Density 1.518 g/cm³ (Predicted)[4]
pKa 2.11 ± 0.10 (Predicted)[4]
Solubility Information not publicly available. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.

Synthesis

The synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is a multi-step process that requires careful control of reaction conditions. The following protocol is a synthesis of information from relevant patent literature.

Synthetic Pathway Overview

Synthesis_Pathway A 3-Amino-2,6-difluorobenzoic acid C 2,6-Difluoro-3-(propylsulfonyl)benzoic acid A->C Acylation (Base, Solvent) B Propane-1-sulfonyl chloride B->C

Caption: A simplified overview of the synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Detailed Experimental Protocol

Materials:

  • 3-Amino-2,6-difluorobenzoic acid

  • Propane-1-sulfonyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

  • Silica gel (for chromatography)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2,6-difluorobenzoic acid in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine dropwise. The base acts as a scavenger for the HCl that will be generated during the reaction.

  • Acylation: While maintaining the temperature at 0 °C, slowly add propane-1-sulfonyl chloride to the reaction mixture. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid and any remaining pyridine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Reactivity and Stability

The reactivity of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is primarily dictated by its three functional groups:

  • Carboxylic Acid: The carboxylic acid group is the most reactive site for nucleophilic acyl substitution. It readily reacts with activating agents (e.g., thionyl chloride, oxalyl chloride) to form an acyl chloride, which can then be coupled with amines to form amides. This is the key reaction in the synthesis of Vemurafenib.

  • Difluorinated Aromatic Ring: The two fluorine atoms are strong electron-withdrawing groups, which acidify the carboxylic acid proton and deactivate the aromatic ring towards electrophilic substitution.

  • Propylsulfonyl Group: The sulfonamide linkage is generally stable under most reaction conditions.

Stability: The compound is expected to be stable under normal storage conditions, in a cool, dry, and well-ventilated area.[4] It should be kept away from strong oxidizing agents and bases.

Analytical Characterization

A proposed method for the analytical characterization of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proposed HPLC Method

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc_col C18 Column (e.g., 4.6 x 150 mm, 5 µm) prep2->hplc_col hplc_det UV Detection at ~254 nm hplc_col->hplc_det hplc_mp Mobile Phase: A: 0.1% TFA in Water B: Acetonitrile hplc_mp->hplc_col hplc_grad Gradient Elution hplc_grad->hplc_col data_acq Acquire Chromatogram hplc_det->data_acq data_int Integrate Peak Area data_acq->data_int data_quant Quantify Purity/Concentration data_int->data_quant

Caption: A proposed workflow for the HPLC analysis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the aromatic ring shows significant absorbance (e.g., 254 nm).

Applications

The primary and most well-documented application of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is as a key building block in the synthesis of Vemurafenib.[3] In this synthesis, the carboxylic acid functionality is activated and then coupled with the amino group of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine to form the final amide bond of the drug molecule.

Safety and Handling

2,6-Difluoro-3-(propylsulfonyl)benzoic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. According to GHS hazard statements, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]

Conclusion

2,6-Difluoro-3-(propylsulfonyl)benzoic acid is a vital intermediate in the synthesis of the life-saving melanoma drug, Vemurafenib. Its synthesis requires a controlled, multi-step process, and its reactivity is dominated by the carboxylic acid group. While detailed experimental data on some of its physicochemical properties are not widely available in the public domain, its importance in the pharmaceutical industry is well-established. This guide provides a solid foundation for researchers and professionals working with this important chemical compound.

References

  • PubChem. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. [Link]

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  • Chemsrc. CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. [Link]

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The Strategic Role of 2,6-Difluoro-3-(propylsulfonyl)benzoic Acid in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Deconstructing Complexity for Therapeutic Innovation

In the landscape of contemporary drug discovery, the rational design of small molecules with precisely tailored properties is paramount. The strategic incorporation of specific structural motifs allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. This guide delves into the significance and potential applications of a unique chemical entity: 2,6-Difluoro-3-(propylsulfonyl)benzoic acid . While direct extensive research on this specific molecule is nascent, an analysis of its constituent parts—the 2,6-difluorobenzoic acid core and the aryl propyl sulfone moiety—provides a powerful predictive framework for its utility in medicinal chemistry. This document serves as a technical primer for researchers, offering insights into its synthetic strategy, potential biological activities, and a roadmap for its investigation as a novel therapeutic agent or a key chemical intermediate.

The Architectural Significance of the Core Moieties

The structure of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is a deliberate convergence of functionalities, each contributing to a desirable physicochemical profile for a drug candidate.

The 2,6-Difluorobenzoic Acid Scaffold: A Privileged Substructure

The 2,6-difluorobenzoic acid moiety is a well-established building block in pharmaceutical sciences[1][2]. The presence of two fluorine atoms in the ortho positions to the carboxylic acid group has profound implications:

  • Modulation of Acidity and Conformation: The strong electron-withdrawing nature of the fluorine atoms significantly influences the pKa of the carboxylic acid, impacting its ionization state at physiological pH. This is crucial for target binding, particularly with enzymes or receptors where ionic interactions are key. Furthermore, the ortho-fluorine atoms can restrict the rotation of the carboxylic acid group, locking the molecule into a more defined conformation, which can enhance binding affinity and selectivity[2].

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for the formation of reactive metabolites[3].

  • Enhanced Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.

2,6-Difluorobenzoic acid and its derivatives are recognized as key intermediates in the synthesis of a range of therapeutic agents, including anti-inflammatory drugs and phosphodiesterase inhibitors[1][2]. It is also a known major degradation product of diflubenzuron, an insecticide, highlighting the metabolic pathways associated with this scaffold.

The Aryl Propyl Sulfone Group: A Versatile Pharmacophore

The aryl sulfone group is a prominent feature in numerous approved drugs and clinical candidates[4][5]. Its inclusion in a molecular design offers several advantages:

  • Hydrogen Bonding Capability: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors, enabling strong interactions with biological targets such as enzyme active sites and receptor binding pockets.

  • Chemical and Metabolic Stability: The sulfone group is chemically inert and highly resistant to metabolic degradation, further contributing to the overall stability of the molecule[5].

  • Structural Mimicry: The tetrahedral geometry of the sulfone group can act as a mimic for other functional groups, allowing it to occupy specific pockets within a target protein.

  • Modulation of Physicochemical Properties: The sulfonyl group is highly polar and can influence the solubility and overall physicochemical profile of a compound.

The combination of an alkyl chain (propyl) with the aryl sulfone creates a flexible yet defined substituent that can be optimized to probe binding pockets and enhance target engagement. Allyl aryl sulfones, a related class of compounds, have demonstrated potential as anti-cancer and anti-bacterial agents[6].

Postulated Therapeutic Applications and Mechanistic Pathways

Based on the functionalities present in 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, we can hypothesize its potential in several therapeutic areas.

Anti-Inflammatory and Immunomodulatory Effects

The structural similarity of the benzoic acid core to known anti-inflammatory agents suggests a potential role in targeting inflammatory pathways. The sulfonyl group is also present in several anti-inflammatory drugs. A plausible mechanism could involve the inhibition of key inflammatory enzymes or the modulation of signaling pathways involved in the immune response.

Logical Relationship: From Structure to Potential Anti-Inflammatory Activity

G A 2,6-Difluoro-3-(propylsulfonyl)benzoic acid B 2,6-Difluorobenzoic Acid Moiety A->B contains C Aryl Propyl Sulfone Moiety A->C contains D Potential Anti-Inflammatory Activity B->D contributes to C->D contributes to E COX Enzyme Inhibition D->E via F Cytokine Modulation D->F via

Caption: Postulated contribution of core moieties to anti-inflammatory effects.

Carbonic Anhydrase Inhibition

Sulfonamide and sulfone-containing compounds are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. While the target molecule is a sulfone and not a sulfonamide, related studies have shown that benzoic acid analogues of benzenesulfonamides can exhibit inhibitory activity against certain CA isoforms[7]. The specific substitution pattern of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid could confer selectivity for different CA isoforms, making it a candidate for indications such as glaucoma or certain types of cancer.

A Proposed Synthetic Workflow

A robust and scalable synthetic route is crucial for the exploration of a new chemical entity. The following outlines a plausible multi-step synthesis for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, based on established organic chemistry principles.

Experimental Workflow: Synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

G Start Start: 2,6-Difluorobenzoic Acid Step1 Step 1: Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 Intermediate 1: 2,6-Difluoro-3-nitrobenzoic Acid Step1->Intermediate1 Step2 Step 2: Reduction (e.g., H2, Pd/C or SnCl2) Intermediate1->Step2 Intermediate2 Intermediate 2: 3-Amino-2,6-difluorobenzoic Acid Step2->Intermediate2 Step3 Step 3: Diazotization & Sandmeyer Reaction (NaNO2, HBF4 then NaSPr, Cu(I)) Intermediate2->Step3 Intermediate3 Intermediate 3: 2,6-Difluoro-3-(propylthio)benzoic Acid Step3->Intermediate3 Step4 Step 4: Oxidation (e.g., m-CPBA or Oxone®) Intermediate3->Step4 End Final Product: 2,6-Difluoro-3-(propylsulfonyl)benzoic acid Step4->End

Caption: A plausible synthetic pathway from 2,6-difluorobenzoic acid.

Detailed Protocol for Proposed Synthesis:
  • Nitration of 2,6-Difluorobenzoic Acid:

    • Dissolve 2,6-difluorobenzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath.

    • Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

    • Pour the reaction mixture over ice and collect the precipitated 2,6-difluoro-3-nitrobenzoic acid by filtration.

  • Reduction of the Nitro Group:

    • Dissolve the 2,6-difluoro-3-nitrobenzoic acid in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, for example, 10% palladium on carbon.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

    • Alternatively, reduction can be achieved using a metal salt like tin(II) chloride in an acidic medium.

    • Filter off the catalyst and concentrate the solvent to obtain 3-amino-2,6-difluorobenzoic acid.

  • Introduction of the Propylthio Group:

    • Dissolve the 3-amino-2,6-difluorobenzoic acid in an aqueous solution of tetrafluoroboric acid and cool to 0°C.

    • Add a solution of sodium nitrite dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of sodium propanethiolate.

    • Add the cold diazonium salt solution to the sodium propanethiolate solution in the presence of a copper(I) catalyst.

    • Extract the product, 2,6-difluoro-3-(propylthio)benzoic acid, with an organic solvent.

  • Oxidation to the Sulfone:

    • Dissolve the 2,6-difluoro-3-(propylthio)benzoic acid in a suitable solvent like dichloromethane.

    • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), in portions.

    • Stir the reaction at room temperature until the oxidation is complete.

    • Purify the final product, 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, by crystallization or column chromatography.

In Vitro and In Vivo Evaluation Strategies

To validate the hypothesized biological activities, a systematic screening and evaluation process is recommended.

Assay Type Specific Assay Purpose Potential Outcome
Primary In Vitro Screening Cyclooxygenase (COX-1/COX-2) Inhibition AssayTo assess direct anti-inflammatory activity.Selective or non-selective inhibition of COX enzymes.
Lipopolysaccharide (LPS)-stimulated Cytokine Release Assay in MacrophagesTo evaluate immunomodulatory effects.Reduction in the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Carbonic Anhydrase Isoform Inhibition PanelTo determine activity and selectivity against various CA enzymes.Identification of specific CA isoforms inhibited by the compound.
Secondary In Vitro Screening Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH)To assess the compound's toxicity profile in various cell lines.Determination of the therapeutic window.
In Vivo Efficacy Models Carrageenan-Induced Paw Edema in RodentsTo evaluate in vivo anti-inflammatory efficacy.Reduction in paw swelling compared to a control group.
Animal Models of Glaucoma or Cancer (if CA inhibition is confirmed)To assess therapeutic potential in a disease-relevant context.Disease-modifying effects in the respective models.
Pharmacokinetic Profiling In Vitro Metabolic Stability (Microsomes, Hepatocytes)To assess the compound's susceptibility to metabolism.Prediction of in vivo half-life.
In Vivo Pharmacokinetic Studies in RodentsTo determine key PK parameters (Cmax, Tmax, AUC, half-life).Understanding the absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Directions

2,6-Difluoro-3-(propylsulfonyl)benzoic acid represents a novel chemical entity with significant, albeit currently unexplored, potential in drug discovery. By leveraging the well-documented advantages of the 2,6-difluorobenzoic acid scaffold and the aryl sulfone pharmacophore, researchers can rationally design experimental programs to investigate its therapeutic utility. The proposed synthetic route provides a practical starting point for its synthesis and subsequent biological evaluation. Future research should focus on validating the hypothesized anti-inflammatory and carbonic anhydrase inhibitory activities, as well as exploring other potential biological targets. The insights gained from such studies will not only elucidate the role of this specific molecule but also contribute to the broader understanding of how to strategically combine privileged structural motifs to create the next generation of therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46192923, 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. Retrieved from [Link]

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  • ResearchGate. (n.d.). Derivative of 2,6-difluorobenzoic acid and 6-bromoindole—hydrazide–hydrazone with anti-cancer properties. Retrieved from [Link]

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  • PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Retrieved from [Link]

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molecular structure and properties of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-3-(propylsulfonamido)benzoic acid is a fluorinated aromatic carboxylic acid that has garnered interest within the pharmaceutical and life sciences sectors. Its structural complexity, featuring a difluorinated benzene ring, a carboxylic acid moiety, and a propylsulfonamido group, imparts a unique combination of physicochemical properties that are desirable for drug development. The presence of fluorine atoms can significantly modulate metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic pathway, and its potential pharmacological relevance as an antigout agent.

Molecular Structure and Physicochemical Properties

The molecular structure of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid is characterized by a highly substituted benzene ring. The ortho-difluoro substitution pattern relative to the carboxylic acid group influences the acidity of the proton and the overall conformation of the molecule. The propylsulfonamido substituent at the meta-position further contributes to the electronic and steric properties of the compound.

Key Physicochemical Data
PropertyValueSource
CAS Number 1103234-56-5[1][2][3][4]
Molecular Formula C₁₀H₁₁F₂NO₄S[2][3]
Molecular Weight 279.26 g/mol [3][4]
Appearance Off-white to pink solid[4]
Melting Point 205-208 °C[4]
Boiling Point (Predicted) 394.5 ± 52.0 °C[4]
Density (Predicted) 1.518 g/cm³[4]
pKa (Predicted) 2.11 ± 0.10[4]
InChIKey RTAWCKGXCGSFJI-UHFFFAOYSA-N[2][3]
SMILES CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F[3]

Spectroscopic Profile (Predicted)

While experimental spectra for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid are not widely published, a predicted spectroscopic profile can be inferred from the analysis of its functional groups and comparison to analogous structures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propyl chain protons, and the acidic proton of the carboxylic acid. The aromatic region would likely display complex splitting patterns due to fluorine-proton coupling. The propyl group would exhibit characteristic triplet and sextet signals. The sulfonamide N-H proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would reveal signals for the aromatic carbons, with their chemical shifts influenced by the fluorine, carboxylic acid, and sulfonamido substituents. The carbons of the propyl group would appear in the aliphatic region.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[5][6][7][8][9] A strong C=O stretching absorption for the carbonyl group would be expected around 1700 cm⁻¹.[5][6] Characteristic bands for the S=O stretches of the sulfonamide would appear in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions. C-F stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (279.26 g/mol ).[3][4] Fragmentation patterns would likely involve the loss of the propyl group, the carboxylic acid group, and parts of the aromatic ring.

Synthesis and Reaction Chemistry

A plausible synthetic route for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid can be devised based on established organic chemistry principles and patent literature for similar compounds. A potential retrosynthetic analysis is outlined below.

G target 2,6-Difluoro-3-(propylsulfonamido)benzoic acid intermediate1 Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate target->intermediate1 Ester Hydrolysis intermediate2 Methyl 3-amino-2,6-difluorobenzoate intermediate1->intermediate2 Sulfonylation intermediate3 Methyl 2,6-difluoro-3-nitrobenzoate intermediate2->intermediate3 Reduction of Nitro Group starting_material 2,6-Difluoro-3-nitrobenzoic acid intermediate3->starting_material Esterification

Caption: Retrosynthetic analysis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid.

Proposed Synthetic Protocol

This protocol is a conceptualized pathway and would require laboratory optimization.

  • Esterification of 2,6-Difluoro-3-nitrobenzoic acid: The starting material, 2,6-difluoro-3-nitrobenzoic acid, would first be converted to its methyl ester. This can be achieved by reacting the acid with methanol in the presence of a catalytic amount of a strong acid like sulfuric acid, followed by heating under reflux.

  • Reduction of the Nitro Group: The nitro group of methyl 2,6-difluoro-3-nitrobenzoate is then reduced to an amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Sulfonylation of the Amine: The resulting methyl 3-amino-2,6-difluorobenzoate is then reacted with propane-1-sulfonyl chloride in the presence of a non-nucleophilic base such as pyridine or triethylamine. This reaction forms the sulfonamide linkage.

  • Ester Hydrolysis: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically accomplished by treating the ester with a base like sodium hydroxide in a mixture of water and a miscible organic solvent, followed by acidification to precipitate the final product, 2,6-difluoro-3-(propylsulfonamido)benzoic acid.

G start 2,6-Difluoro-3-nitrobenzoic acid step1 Esterification (MeOH, H₂SO₄, reflux) start->step1 intermediate1 Methyl 2,6-difluoro-3-nitrobenzoate step1->intermediate1 step2 Reduction (H₂, Pd/C) intermediate1->step2 intermediate2 Methyl 3-amino-2,6-difluorobenzoate step2->intermediate2 step3 Sulfonylation (Propane-1-sulfonyl chloride, Pyridine) intermediate2->step3 intermediate3 Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate step3->intermediate3 step4 Hydrolysis (1. NaOH, H₂O/MeOH 2. HCl) intermediate3->step4 end 2,6-Difluoro-3-(propylsulfonamido)benzoic acid step4->end

Caption: Proposed synthetic workflow for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid.

Pharmacological Potential: An Emerging Antigout Agent

2,6-Difluoro-3-(propylsulfonamido)benzoic acid is categorized as an antigout agent.[2][10] Gout is a form of inflammatory arthritis characterized by hyperuricemia (elevated levels of uric acid in the blood) and the deposition of monosodium urate crystals in joints and tissues. The management of gout typically involves lowering uric acid levels and controlling inflammation.

While the specific mechanism of action for this compound is not detailed in the available literature, its structural features suggest potential interactions with key enzymes or transporters involved in purine metabolism and uric acid homeostasis.

Potential Mechanisms of Action in Gout
  • Xanthine Oxidase Inhibition: Many antigout drugs, such as allopurinol, act by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine and xanthine to uric acid.[11] The substituted benzoic acid scaffold of 2,6-difluoro-3-(propylsulfonamido)benzoic acid could potentially fit into the active site of this enzyme.

  • Uricosuric Activity: Uricosuric agents increase the excretion of uric acid by inhibiting its reabsorption in the kidneys, primarily through transporters like URAT1. The carboxylic acid moiety is a common feature in many uricosuric drugs.

  • Anti-inflammatory Effects: The inflammatory response in acute gout is mediated by the activation of the NLRP3 inflammasome in response to urate crystals. Some antigout medications possess anti-inflammatory properties that are independent of their urate-lowering effects.

Further preclinical studies are necessary to elucidate the precise pharmacological profile of this compound.[12]

Safety and Toxicology

The available safety data for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid indicates that it should be handled with care in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.[4][13]

  • H315: Causes skin irritation.[4][13]

  • H318: Causes serious eye damage.[13]

  • H335: May cause respiratory irritation.[4][13]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

  • P280: Wear protective gloves/ eye protection/ face protection.[13]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

A comprehensive toxicological profile, including studies on genotoxicity, carcinogenicity, and reproductive toxicity, is not publicly available and would be required for its development as a therapeutic agent.

Conclusion

2,6-Difluoro-3-(propylsulfonamido)benzoic acid is a compound with significant potential, particularly in the field of medicinal chemistry as an antigout agent. Its unique molecular structure, conferred by the combination of a difluorinated benzoic acid and a propylsulfonamido group, presents a promising scaffold for the development of new therapeutics. While detailed experimental data on its synthesis, spectroscopic properties, and biological activity are still emerging, this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further investigation is warranted to fully characterize its properties and validate its therapeutic utility.

References

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spectroscopic data for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of success. 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is a compound of interest, featuring a complex substitution pattern on an aromatic core that presents both synthetic challenges and opportunities for unique pharmacological interactions. Its structure incorporates a carboxylic acid, a sulfonyl group, and fluorine atoms, all of which can significantly influence its physicochemical and biological properties. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule, offering both predictive insights based on its structure and robust, field-proven protocols for data acquisition and interpretation. It is designed to equip researchers, medicinal chemists, and analytical scientists with the necessary tools to confidently verify the identity, purity, and structure of this and similar compounds.

Molecular Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the prerequisite for any spectroscopic analysis. These identifiers are crucial for database searches, regulatory submissions, and experimental planning.

Table 1: Core Identifiers for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

PropertyValueSource
IUPAC Name 2,6-Difluoro-3-(propylsulfonyl)benzoic acid-
CAS Number 1103234-56-5[1][2]
Molecular Formula C₁₀H₁₁F₂NO₄S[1][3]
Molecular Weight 279.26 g/mol [3][4]
Exact Mass 279.03768533 Da[3]
Physical Form Solid (Predicted)[2]
Melting Point 205-208 °C[4]
Predicted pKa 2.11 ± 0.10[4]

The structure of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is depicted below. The strategic placement of two fluorine atoms ortho to the carboxylic acid group is expected to enforce a non-planar orientation of the carboxyl group relative to the benzene ring, a structural feature that can be probed by NMR spectroscopy.[5]

Caption: Molecular structure of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural assignment of organic molecules in solution.[6] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed map of the carbon skeleton and the electronic environment of each nucleus.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 10-15 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[6] DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.[6] A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a high-sensitivity experiment that will provide sharp signals for the two fluorine atoms.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_analysis Data Analysis weigh Weigh 10-15 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d₆ weigh->dissolve H1_NMR ¹H NMR dissolve->H1_NMR C13_NMR ¹³C NMR (with DEPT-135) dissolve->C13_NMR F19_NMR ¹⁹F NMR dissolve->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC) dissolve->TwoD_NMR process Fourier Transform & Phasing H1_NMR->process C13_NMR->process F19_NMR->process TwoD_NMR->process integrate Integration & Peak Picking process->integrate assign Structural Assignment integrate->assign

Caption: Standard workflow for NMR-based structural elucidation.

Predicted NMR Spectra

¹H NMR Spectrum (Predicted, referenced to TMS at 0 ppm):

  • ~13.0-14.0 ppm (s, broad, 1H): This signal corresponds to the highly deshielded carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.

  • ~7.8-8.0 ppm (m, 1H): Aromatic proton H-4. It will be coupled to H-5 (³JHH) and the two fluorine atoms (⁴JHF and ⁵JHF), resulting in a complex multiplet.

  • ~7.2-7.4 ppm (m, 1H): Aromatic proton H-5. It will be coupled to H-4 (³JHH) and the fluorine at C-6 (³JHF), appearing as a multiplet.

  • ~3.2-3.4 ppm (t, 2H): Methylene protons (-SO₂-CH₂ -CH₂-CH₃) adjacent to the sulfonyl group. The electron-withdrawing effect of the SO₂ group causes a significant downfield shift. The signal will be a triplet due to coupling with the adjacent methylene group.

  • ~1.6-1.8 ppm (sextet, 2H): Methylene protons (-SO₂-CH₂-CH₂ -CH₃) of the propyl group. This signal will be split into a sextet by the two adjacent CH₂ and CH₃ groups.

  • ~0.9-1.1 ppm (t, 3H): Terminal methyl protons (-CH₃) of the propyl group, appearing as a triplet.

¹³C NMR Spectrum (Predicted, proton-decoupled):

  • ~165 ppm: Carboxylic acid carbonyl carbon (-C OOH).

  • ~160-165 ppm (dd): C-2 and C-6 carbons, directly bonded to fluorine. These will appear as doublets due to strong one-bond C-F coupling (¹JCF ≈ 240-260 Hz).

  • ~135-140 ppm: C-3 carbon, attached to the sulfonyl group.

  • ~130-135 ppm (t): C-4 carbon. This signal will likely be a triplet due to two-bond coupling to the fluorine at C-2 and three-bond coupling to the fluorine at C-6.

  • ~115-120 ppm (d): C-5 carbon, showing coupling to the adjacent fluorine at C-6 (²JCF).

  • ~110-115 ppm: C-1 carbon, attached to the carboxylic acid.

  • ~55 ppm: Methylene carbon (-SO₂-C H₂-CH₂-CH₃).

  • ~16 ppm: Methylene carbon (-SO₂-CH₂-C H₂-CH₃).

  • ~13 ppm: Terminal methyl carbon (-C H₃).

¹⁹F NMR Spectrum (Predicted, proton-decoupled):

  • Two distinct signals are expected in the typical range for aryl fluorides (-110 to -140 ppm). The electronic environment of F on C-2 and F on C-6 is different, which should lead to separate resonances.

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[7] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source via a syringe pump.

  • Ionization Mode: Acquire spectra in both positive and negative ion modes to determine the optimal ionization. For a carboxylic acid, negative ion mode is often superior, detecting the deprotonated molecule [M-H]⁻.

  • Mass Analysis: Perform a full scan analysis to identify the molecular ion. For structural confirmation, conduct tandem MS (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-QTOF) cluster_analysis Data Analysis prep_sol Prepare Dilute Solution (e.g., 50 µg/mL in MeOH) infuse Direct Infusion prep_sol->infuse ionize Electrospray Ionization (Negative Ion Mode) infuse->ionize ms1 Full Scan (MS1) (Identify [M-H]⁻) ionize->ms1 ms2 Tandem MS (MS/MS) (Fragment Parent Ion) ms1->ms2 det_mass Determine Exact Mass ms2->det_mass analyze_frag Analyze Fragmentation Pattern det_mass->analyze_frag confirm Confirm Structure analyze_frag->confirm

Sources

discovery of 3-sulfonamido benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of 3-Sulfonamido Benzoic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery pipeline for 3-sulfonamido benzoic acid derivatives. We will delve into the rationale for their selection as a privileged scaffold, explore detailed synthetic methodologies, and analyze the structure-activity relationships (SAR) that drive therapeutic efficacy, with a focus on recent advancements in inflammatory disease and neuroprotection.

The 3-Sulfonamido Benzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The 3-sulfonamido benzoic acid core is a highly versatile and valuable scaffold in drug discovery. Its structure, which features a benzoic acid moiety substituted with a sulfonamide group at the meta-position, offers a unique combination of physicochemical properties. The carboxylic acid provides a key hydrogen bond donor/acceptor site and a handle for salt formation to improve solubility, while the sulfonamide group, also capable of hydrogen bonding, acts as a stable and effective linker. This structural arrangement allows for facile chemical modification at multiple points, enabling the generation of large, diverse compound libraries for screening against various biological targets.[1]

This versatility has led to the development of 3-sulfonamido benzoic acid derivatives with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties.[1][2] Their success stems from the ability of the scaffold to present appended chemical moieties in a precise three-dimensional orientation, facilitating strong and selective interactions with the active sites of enzymes and receptors.

Strategic Rationale: Targeting Inflammatory and Neurological Pathways

The strategic impetus for developing novel derivatives of this scaffold is often rooted in addressing unmet medical needs where existing therapies are lacking. A prime example is the targeting of the P2Y₁₄ receptor (P2Y₁₄R), a G-protein coupled receptor implicated in a range of inflammatory diseases, most notably acute lung injury (ALI).[3] Despite its potential as a therapeutic target, few potent and drug-like P2Y₁₄R antagonists have been developed, with many suffering from low activity and poor pharmacokinetic profiles.[3][4] This therapeutic gap presents a clear opportunity for innovation.

The 3-sulfonamido benzoic acid scaffold was identified as a promising starting point to build novel P2Y₁₄R antagonists. The goal was to design molecules that could surpass the potency of existing antagonists like PPTN while exhibiting superior druggability, such as improved solubility and metabolic stability.[3][5]

Similarly, this scaffold has been explored for the development of inhibitors for Sirtuin-2 (SIRT2), a deacetylase enzyme. SIRT2 inhibition has shown promise as a neuroprotective strategy in models of Huntington's disease.[6] The development of potent and selective SIRT2 inhibitors from the 3-(benzylsulfonamido)benzamide class highlights the scaffold's adaptability to entirely different target classes and therapeutic areas.[7]

Synthetic Strategies: From Conception to Compound

The synthesis of 3-sulfonamido benzoic acid derivatives is typically achieved through a modular and reliable synthetic pathway. This allows for the systematic introduction of chemical diversity to explore the structure-activity landscape thoroughly.

General Synthetic Workflow

The overall process involves a multi-step synthesis that builds complexity in a controlled manner. The core structure is first assembled, followed by the addition of various substituents to generate a library of analogues for biological testing.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Derivatization A Starting Material (e.g., 4-chlorobenzoic acid) B Chlorosulfonation (Chlorosulfonic Acid) A->B Step 1 C Sulfonamide Formation (Reaction with Primary/Secondary Amine) B->C Step 2 D Intermediate (3-Sulfamoylbenzoic Acid) C->D Purification E Amide Coupling (EDC, T3P, etc.) D->E Step 3 F Final Derivative Library E->F Step 4

Caption: General workflow for the synthesis of 3-sulfonamido benzoic acid derivatives.

Detailed Experimental Protocol: Synthesis of a 3-(Sulfamoyl)-N-arylbenzamide Derivative

This protocol is a representative example based on established literature procedures for synthesizing sulfamoyl-benzamides.[8][9][10] It is designed to be a self-validating system, with clear steps and rationale.

Objective: To synthesize a diverse library of 3-sulfonamido benzoic acid amides for biological screening.

Materials:

  • Substituted Benzoic Acid (e.g., 4-chlorobenzoic acid)

  • Chlorosulfonic Acid

  • Primary or Secondary Amine (e.g., cyclopropylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Substituted Aniline

  • Dichloromethane (DCM), Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Methodology:

Step 1: Synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid

  • Rationale: This step introduces the sulfonyl chloride group onto the benzoic acid ring, which is the reactive handle for creating the sulfonamide. Using an electron-deficient starting material like 4-chlorobenzoic acid requires elevated temperatures to drive the electrophilic aromatic substitution.[8]

  • Procedure: In a fume hood, cautiously add 4-chlorobenzoic acid (1 eq.) portion-wise to an excess of chlorosulfonic acid (approx. 5 eq.) at 0 °C.

  • Slowly heat the reaction mixture to 140-150 °C and maintain for 4-6 hours.[9]

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate, 4-chloro-3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of 4-chloro-3-(N-cyclopropylsulfamoyl)benzoic acid

  • Rationale: This step forms the sulfonamide bond. The sulfonyl chloride is highly reactive towards nucleophiles like amines. An excess of the amine is often used to react with the HCl byproduct.

  • Procedure: Dissolve the 4-chloro-3-(chlorosulfonyl)benzoic acid (1 eq.) in a suitable solvent like water or an alcohol.

  • Add at least three equivalents of cyclopropylamine dropwise while maintaining the temperature between 15-30 °C.[9]

  • Stir the reaction at room temperature for 4 hours.

  • Remove the solvent under reduced pressure. The residue is dissolved in water and acidified (e.g., with HCl) to precipitate the desired 3-sulfamoylbenzoic acid intermediate, which is then collected by filtration.

Step 3: Synthesis of the Final Amide Derivative

  • Rationale: The carboxylic acid is coupled with an aniline to form the final benzamide. Carboxylic acids do not react directly with amines under mild conditions; therefore, a coupling agent like EDC is required to activate the carboxyl group, making it susceptible to nucleophilic attack.

  • Procedure: To a solution of the 4-chloro-3-(N-cyclopropylsulfamoyl)benzoic acid (1 eq.) in a co-solvent of DCM/DMF, add EDC (1.2 eq.) and a substituted aniline (1.1 eq.).[8]

  • Add a base such as TEA or DIPEA (2-3 eq.) to neutralize the acid formed during the reaction.

  • Stir the mixture at room temperature for 12-24 hours until completion (monitored by TLC).

  • Upon completion, dilute the reaction with DCM, wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

Step 4: Characterization

  • Rationale: The identity and purity of the final compound must be unequivocally confirmed.

  • Procedure: The structure of the purified compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity is typically assessed by HPLC.

Biological Evaluation and Structure-Activity Relationships (SAR)

Once a library of compounds is synthesized, a systematic biological evaluation is performed to identify lead candidates and understand the relationship between chemical structure and biological activity.

Screening Workflow

The screening process is a hierarchical funnel, starting with broad primary assays and progressing to more complex and physiologically relevant models for the most promising compounds.

G A Synthesized Compound Library B Primary In Vitro Assay (e.g., P2Y14R Binding Assay, IC50) A->B C Hit Identification & Prioritization B->C Data Analysis D Cell-Based Functional Assay (e.g., Cytokine Release) C->D E Lead Compound Selection D->E Potency & Efficacy F In Vivo Animal Model (e.g., LPS-induced ALI in mice) E->F G Pharmacokinetic (ADME/Tox) Studies E->G H Preclinical Candidate F->H G->H

Caption: Hierarchical workflow for the biological evaluation of new chemical entities.

Case Study: P2Y₁₄R Antagonists for Acute Lung Injury

In a recent study, a series of 3-sulfonamido benzoic acid derivatives were designed and evaluated as P2Y₁₄R antagonists.[3] This work led to the discovery of a highly potent candidate with excellent drug-like properties.

Key Findings:

  • Potency: Compound 25l emerged as the most potent antagonist with an IC₅₀ of 5.6 ± 0.3 nM, demonstrating significantly better activity than the known potent antagonist, PPTN.[3]

  • Druggability: Critically, compound 25l also showed improved solubility and more favorable pharmacokinetic properties compared to PPTN.[3][5]

  • In Vivo Efficacy: In a lipopolysaccharide (LPS)-induced mouse model of acute lung injury, treatment with 25l significantly reduced the inflammatory response in lung tissues. It also lowered the levels of key pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, providing strong evidence for its therapeutic potential.[3][5]

CompoundP2Y₁₄R IC₅₀ (nM)Aqueous SolubilityPharmacokinetic Profile
PPTN (Reference) PotentLowSub-optimal
25l (Lead) 5.6 ± 0.3 ImprovedFavorable
Table 1. Comparison of the lead compound 25l with the reference P2Y₁₄R antagonist PPTN.[3][5]
General Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For sulfonamide-based drugs, several structural features are consistently important for activity.

Caption: Key structural features governing the SAR of 3-sulfonamido benzoic acid derivatives.

  • The Sulfonamide Nitrogen (N1): The substituent on the sulfonamide nitrogen is a critical determinant of biological activity. Introducing electron-withdrawing heterocyclic rings can significantly enhance potency, a strategy employed in many classes of sulfonamide drugs.[2][11]

  • The Aromatic Ring: The benzene ring serves as the central scaffold. Its substitution pattern is crucial for orienting the other functional groups correctly within the biological target's binding site.

  • The Carboxylic Acid: This group often acts as a key anchoring point, forming strong ionic or hydrogen bonds with amino acid residues (e.g., arginine, lysine) in the target protein. Its presence is also vital for maintaining aqueous solubility.

Conclusion and Future Directions

The 3-sulfonamido benzoic acid scaffold continues to be a cornerstone of modern medicinal chemistry. Its synthetic tractability and proven success across multiple therapeutic areas validate its status as a privileged structure. The discovery of compound 25l as a potent and drug-like P2Y₁₄R antagonist for acute lung injury exemplifies the power of rational drug design based on this versatile core.[3]

Future research in this area will likely focus on:

  • Exploring New Targets: Applying libraries of these derivatives to novel and challenging biological targets.

  • Computational Chemistry: Employing molecular docking and dynamics simulations to refine SAR and design next-generation inhibitors with enhanced potency and selectivity.[4]

  • Advanced Synthesis: Utilizing novel synthetic methods, such as late-stage C-H activation, to functionalize the scaffold in previously inaccessible ways, allowing for rapid exploration of chemical space.[12]

By integrating these advanced strategies, the full therapeutic potential of 3-sulfonamido benzoic acid derivatives can continue to be unlocked, paving the way for new and effective treatments for a wide range of human diseases.

References

  • Ma, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588.
  • Ma, Y., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury.
  • BenchChem. (2025).
  • Mai, D., et al. (n.d.). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PubMed Central.
  • Various Authors. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Mai, D., et al. (2025). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors.
  • BenchChem. (2025).
  • Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Various Authors. (n.d.). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences.
  • Ntie-Kang, F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Chemical and Pharmaceutical Research.
  • Ajeet, et al. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Topczewski, J.J., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
  • Pharma Attitude. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube.
  • Google Patents. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Blass, B.E., et al. (n.d.).

Sources

A Technical Guide to 2,6-Difluoro-3-(propylsulfonyl)benzoic acid: A Versatile Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Chemical Landscape

In the pursuit of novel therapeutic agents, the strategic design of molecular building blocks is paramount. This guide focuses on 2,6-Difluoro-3-(propylsulfonyl)benzoic acid , a chemical intermediate of significant potential, yet one that requires careful distinction from its more commonly documented sulfonamide analog. It is crucial to note that much of the readily available literature refers to 2,6-Difluoro-3-(propylsulfonamido)benzoic acid[1]. This document, however, will delve into the synthesis, properties, and applications of the sulfone moiety, providing a scientifically grounded projection of its utility in medicinal chemistry. The presence of a difluorinated benzoic acid core, combined with a propylsulfonyl group, offers a unique combination of properties desirable for modern drug design, including enhanced metabolic stability and specific molecular interactions.

I. Strategic Synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

The synthesis of the target molecule is not explicitly detailed in readily available literature. However, based on established principles of organic synthesis, a robust and logical pathway can be proposed. The primary strategy involves the preparation of a key sulfide intermediate, followed by a controlled oxidation to the desired sulfone.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The key disconnection is at the sulfone group, which can be formed from the oxidation of a corresponding sulfide. This sulfide can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction.

Retrosynthesis Target 2,6-Difluoro-3-(propylsulfonyl)benzoic acid Intermediate_Sulfide 2,6-Difluoro-3-(propylthio)benzoic acid Target->Intermediate_Sulfide Oxidation Precursors 3-Halo-2,6-difluorobenzoic acid + Sodium propanethiolate Intermediate_Sulfide->Precursors SNAr Synthetic Workflow Start 3-Halo-2,6-difluorobenzoic acid Step1 Nucleophilic Aromatic Substitution (Sodium propanethiolate, polar aprotic solvent) Start->Step1 Intermediate 2,6-Difluoro-3-(propylthio)benzoic acid Step1->Intermediate Step2 Oxidation (e.g., H₂O₂, m-CPBA, or Oxone) Intermediate->Step2 Product 2,6-Difluoro-3-(propylsulfonyl)benzoic acid Step2->Product

Caption: Proposed two-step synthetic workflow.

Experimental Protocol 1: Synthesis of 2,6-Difluoro-3-(propylthio)benzoic acid

This procedure is based on the principles of nucleophilic aromatic substitution on electron-deficient aryl halides. The fluorine atoms ortho and para to the leaving group activate the ring for nucleophilic attack.[2][3][4][5][6]

Objective: To synthesize the key sulfide intermediate via an SNAr reaction.

Materials:

  • 3-Bromo-2,6-difluorobenzoic acid

  • Sodium propanethiolate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

Procedure:

  • In a nitrogen-flushed round-bottom flask, dissolve 3-bromo-2,6-difluorobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add sodium propanethiolate (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with 1M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2,6-difluoro-3-(propylthio)benzoic acid.

Experimental Protocol 2: Oxidation to 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

The oxidation of sulfides to sulfones is a well-established transformation, with several reliable methods available.[7][8] The choice of oxidant can be tailored to the specific substrate and desired reaction conditions.

Objective: To oxidize the sulfide intermediate to the final sulfone product.

Materials:

  • 2,6-Difluoro-3-(propylthio)benzoic acid

  • Hydrogen peroxide (30% solution)

  • Acetic acid

  • Sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • Dissolve 2,6-difluoro-3-(propylthio)benzoic acid (1.0 eq) in acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath and add hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by adding it to a stirred, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization to obtain 2,6-difluoro-3-(propylsulfonyl)benzoic acid.

II. Physicochemical and Spectroscopic Profile

While experimental data for the target compound is not publicly available, its properties can be predicted based on its structural components. The fluorinated benzoic acid moiety will influence its acidity and crystallinity, while the propylsulfonyl group will impact its polarity and solubility.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₉F₂O₄SFrom structure
Molecular Weight ~263.24 g/mol From structure
Appearance White to off-white crystalline solidTypical for aromatic carboxylic acids
Melting Point Elevated, likely >150 °CAromatic structure, potential for hydrogen bonding
pKa Lower than benzoic acid (~3.0-3.5)Electron-withdrawing effects of two fluorine atoms and the sulfonyl group increase acidity.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water.Carboxylic acid and sulfone groups provide polarity, but the aromatic ring and propyl chain are lipophilic.

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the aromatic protons, the propyl chain (triplet, sextet, triplet), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Signals for the aromatic carbons (with C-F coupling), the carboxylic carbon, the sulfonyl-bearing carbon, and the propyl chain carbons.

  • ¹⁹F NMR: Two distinct signals for the non-equivalent fluorine atoms.

  • IR Spectroscopy: Characteristic absorptions for O-H (broad), C=O (strong), S=O (strong, asymmetric and symmetric stretches), and C-F bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated exact mass.

III. Applications in Medicinal Chemistry and Drug Discovery

The unique combination of functional groups in 2,6-difluoro-3-(propylsulfonyl)benzoic acid makes it a highly attractive scaffold for the synthesis of novel therapeutic agents.

The Role of the Aryl Sulfone Moiety

The aryl sulfone group is a key pharmacophore in a number of approved drugs and clinical candidates. Its presence can confer several advantageous properties:

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation.

  • Hydrogen Bond Acceptor: The sulfonyl oxygens can act as hydrogen bond acceptors, facilitating interactions with biological targets.

  • Structural Rigidity: The sulfonyl group can impart a degree of conformational rigidity to the molecule, which can be beneficial for binding affinity.

  • Modulation of Physicochemical Properties: It can improve solubility and other drug-like properties.

Aryl sulfones are found in drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10][11]

The Impact of the Difluorobenzoic Acid Core

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The 2,6-difluoro substitution pattern offers specific benefits:

  • Enhanced Potency: Fluorine can modulate the electronic properties of the aromatic ring, potentially leading to stronger interactions with target proteins.

  • Improved Metabolic Stability: The C-F bond is very strong, which can block sites of metabolic oxidation.

  • Increased Lipophilicity: Fluorine substitution can enhance membrane permeability and bioavailability.

Potential Therapeutic Targets

Given these properties, 2,6-difluoro-3-(propylsulfonyl)benzoic acid could serve as a key intermediate for the synthesis of inhibitors for various enzyme classes, such as kinases, proteases, and transferases, where the benzoic acid can be further functionalized to form amides or esters, targeting specific binding pockets.

Application_Workflow Start 2,6-Difluoro-3-(propylsulfonyl)benzoic acid Activation Carboxylic Acid Activation (e.g., with SOCl₂, HATU) Start->Activation Amide_Coupling Amide Coupling with Target Amine Activation->Amide_Coupling Library Library of Bioactive Amide Derivatives Amide_Coupling->Library Screening Biological Screening (e.g., Kinase Inhibition Assays) Library->Screening Hit Identification of Hit Compounds Screening->Hit

Caption: Workflow for the application of the intermediate in drug discovery.

IV. Conclusion and Future Outlook

While 2,6-difluoro-3-(propylsulfonyl)benzoic acid is not a widely commercialized chemical, its structural features suggest it is a valuable, yet underexplored, building block for medicinal chemistry. The synthetic pathways outlined in this guide, based on robust and well-precedented organic reactions, provide a clear roadmap for its preparation. The combination of a metabolically stable and interactive sulfone group with a strategically fluorinated benzoic acid core presents a compelling scaffold for the development of next-generation therapeutics. It is our hope that this technical guide will stimulate further research into the synthesis and application of this promising intermediate.

References

  • PubChem. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. Available from: [Link]

  • Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022-02-01). Available from: [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! (2025-02-26). Available from: [Link]

  • NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]

  • Google Patents. Solid forms of 3-(6-(1-(2,2-difluorobenzo[D]d[1][12]ioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid. Available from:

  • Nucleophilic Aromatic Substitution. (2019-07-12). Available from: [Link]

  • NIH. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

  • NIH. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available from: [Link]

  • NIH. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Available from: [Link]

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • ResearchGate. Several aryl sulfones used as drugs. | Download Scientific Diagram. Available from: [Link]

  • Google Patents. Oxidation of thiols and disulfides to sulfonic acids.

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Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, a potentially valuable building block in medicinal chemistry and materials science. The described synthetic route is a robust two-step process commencing with the nucleophilic aromatic substitution (SNAr) of 2,6-difluorobenzonitrile with sodium propanethiolate, followed by the oxidation of the resulting sulfide to the target sulfone, and concluding with the hydrolysis of the nitrile to the carboxylic acid. This document offers detailed procedural instructions, mechanistic insights, and guidance on purification and characterization, designed to be a practical resource for researchers in organic synthesis and drug development.

Introduction

Substituted benzoic acids are a cornerstone of pharmaceutical development, appearing in the structures of numerous approved drugs. The incorporation of sulfonyl groups and fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, combines these features, making it an attractive scaffold for the synthesis of novel therapeutic agents.

The synthetic strategy outlined herein is designed for efficiency and accessibility, utilizing readily available starting materials and well-established chemical transformations. The protocol is divided into three key stages:

  • Part A: Synthesis of 2,6-Difluoro-3-(propylthio)benzonitrile via Nucleophilic Aromatic Substitution (SNAr).

  • Part B: Oxidation of 2,6-Difluoro-3-(propylthio)benzonitrile to 2,6-Difluoro-3-(propylsulfonyl)benzonitrile .

  • Part C: Hydrolysis of 2,6-Difluoro-3-(propylsulfonyl)benzonitrile to 2,6-Difluoro-3-(propylsulfonyl)benzoic acid .

Each part includes a detailed experimental procedure, a discussion of the underlying chemical principles, and important safety considerations.

Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow Start 2,6-Difluorobenzonitrile Sulfide 2,6-Difluoro-3-(propylthio)benzonitrile Start->Sulfide  1. Sodium propanethiolate  2. DMF, 80 °C Sulfone_nitrile 2,6-Difluoro-3-(propylsulfonyl)benzonitrile Sulfide->Sulfone_nitrile  m-CPBA  DCM, 0 °C to rt Final_Product 2,6-Difluoro-3-(propylsulfonyl)benzoic acid Sulfone_nitrile->Final_Product  1. NaOH (aq)  2. HCl (aq) caption Figure 1: Synthetic workflow for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Caption: Synthetic pathway from 2,6-difluorobenzonitrile to the target benzoic acid.

Experimental Protocols

Part A: Synthesis of 2,6-Difluoro-3-(propylthio)benzonitrile

Mechanistic Rationale: This step proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The aromatic ring of 2,6-difluorobenzonitrile is rendered electron-deficient by the inductive effect of the two fluorine atoms and the electron-withdrawing nitrile group. This electronic arrangement facilitates the attack of a nucleophile, in this case, the propanethiolate anion. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of a fluoride ion to yield the substituted product.[1][2] The para-position to the strongly electron-withdrawing nitrile group is highly activated towards nucleophilic attack.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
2,6-Difluorobenzonitrile139.1110.01.0
Propanethiol76.1612.01.2
Sodium hydride (60% in mineral oil)40.00 (as NaH)12.01.2
Anhydrous Dimethylformamide (DMF)-20 mL-
Diethyl ether-As needed-
Saturated aqueous NH4Cl-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (10 mL).

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) to the DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add propanethiol (1.09 mL, 12.0 mmol) dropwise to the stirred suspension. Effervescence (hydrogen gas evolution) will be observed. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium propanethiolate.

  • In a separate flask, dissolve 2,6-difluorobenzonitrile (1.39 g, 10.0 mmol) in anhydrous DMF (10 mL).

  • Add the solution of 2,6-difluorobenzonitrile to the sodium propanethiolate suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,6-difluoro-3-(propylthio)benzonitrile as a pale yellow oil.

Part B: Oxidation of 2,6-Difluoro-3-(propylthio)benzonitrile to 2,6-Difluoro-3-(propylsulfonyl)benzonitrile

Mechanistic Rationale: The oxidation of the sulfide to the sulfone is achieved using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for this transformation.[3][4] The reaction proceeds through a stepwise oxidation, first to the sulfoxide and then to the sulfone. The use of at least two equivalents of m-CPBA ensures the complete conversion to the sulfone.[5]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
2,6-Difluoro-3-(propylthio)benzonitrile195.245.01.0
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.57 (as pure)11.02.2
Dichloromethane (DCM)-30 mL-
Saturated aqueous NaHCO3-As needed-
Saturated aqueous Na2SO3-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Dissolve 2,6-difluoro-3-(propylthio)benzonitrile (0.98 g, 5.0 mmol) in dichloromethane (30 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (~77%, 2.4 g, ~11.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium sulfite solution (2 x 20 mL) to quench any excess peroxide, saturated aqueous sodium bicarbonate solution (3 x 20 mL) to remove acidic byproducts, and brine (20 mL).[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2,6-difluoro-3-(propylsulfonyl)benzonitrile as a white solid.

Part C: Hydrolysis of 2,6-Difluoro-3-(propylsulfonyl)benzonitrile to 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Mechanistic Rationale: The final step is the hydrolysis of the nitrile functionality to a carboxylic acid. This is typically achieved under basic or acidic conditions. Basic hydrolysis, followed by acidification, is employed here. The hydroxide ion attacks the electrophilic carbon of the nitrile, leading to the formation of an intermediate that, after protonation and tautomerization, yields an amide. Further hydrolysis of the amide under the reaction conditions affords the carboxylate salt, which is then protonated in the final workup step to give the desired benzoic acid.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
2,6-Difluoro-3-(propylsulfonyl)benzonitrile227.244.01.0
Sodium hydroxide (NaOH)40.0020.05.0
Water-20 mL-
Ethanol-10 mL-
Concentrated Hydrochloric Acid (HCl)-As needed-
Ethyl acetate-As needed-

Procedure:

  • To a 100 mL round-bottom flask, add 2,6-difluoro-3-(propylsulfonyl)benzonitrile (0.91 g, 4.0 mmol), sodium hydroxide (0.80 g, 20.0 mmol), water (20 mL), and ethanol (10 mL).

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction for the evolution of ammonia gas (can be tested with moist pH paper) and by TLC until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature and transfer to a beaker.

  • Cool the solution in an ice bath and acidify to pH 1-2 by the slow, careful addition of concentrated hydrochloric acid. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 2,6-difluoro-3-(propylsulfonyl)benzoic acid as a white crystalline solid.

Safety Precautions

  • Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in a fume hood.

  • Propanethiol is a volatile and flammable liquid with a strong, unpleasant odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive when dry. Avoid heating the solid and handle with care.

  • Dichloromethane is a suspected carcinogen. Handle in a fume hood and wear appropriate gloves.

  • Concentrated hydrochloric acid is corrosive. Handle with appropriate PPE.

  • Always wear safety glasses, a lab coat, and appropriate gloves when performing these procedures.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -SO2-, -C≡N, -COOH).

  • Melting Point: To assess the purity of the solid products.

References

  • Beaulieu, C., et al. (2004). A mild and efficient new synthesis of aryl sulfones from boronic acids and sulfinic acid salts. Tetrahedron Letters, 45(16), 3233–3236.
  • Gruffin, R. J., et al. (2006). β-Piperidinoethylsulfides can be oxidized by m-chloroperbenzoic acid to intermediates containing both N-oxide and sulfone functions. Journal of the American Chemical Society, 128(18), 6012-6013.
  • Kirihara, M., et al. (2010). Oxidation of sulfides with 30% hydrogen peroxide catalyzed by tantalum carbide provides the corresponding sulfoxides in high yields, whereas niobium carbide as catalyst efficiently affords the corresponding sulfones. Synlett, 2010(10), 1557-1561.
  • Lutz, M., et al. (2018). The use of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate enables a metal-free, environmentally benign oxidation of substituted sulfides to their corresponding sulfones without observation of the possible sulfoxide oxidation product. Synthesis, 50(11), 2231-2234.
  • Organic Chemistry Portal. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (2012). Selective and Practical Oxidation of Sulfides to Diastereopure Sulfoxides: A Combined Experimental and Computational Investigation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

  • U.S. Patent 2,002,002,2743 A1. (2002).
  • U.S. Patent 3,383,421 A. (1968).
  • U.S. Patent 4,902,826 A. (1990).
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • World Intellectual Property Organization. (2001).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

HPLC analysis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Analysis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid by High-Performance Liquid Chromatography

Abstract

This comprehensive application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid. Recognizing the analytical challenges posed by polar acidic compounds, this guide provides a detailed protocol rooted in the principles of ion-suppression chromatography. We delve into the rationale behind method development, from column and mobile phase selection to detector optimization. The document includes a step-by-step experimental protocol, rigorous method validation procedures based on international guidelines, a troubleshooting guide, and visual workflows to ensure successful implementation by researchers, scientists, and drug development professionals.

Introduction and Analytical Rationale

2,6-Difluoro-3-(propylsulfonyl)benzoic acid is a complex organic molecule featuring a difluorinated benzoic acid core functionalized with a propylsulfonyl group. Its structure presents a unique combination of polar (carboxylic acid, sulfone) and non-polar (aromatic ring, propyl chain) moieties. In pharmaceutical development, the accurate and precise quantification of such active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring product quality, stability, and safety.

The primary analytical challenge for this molecule is its acidic nature. The carboxylic acid group will be ionized at neutral pH, rendering the molecule highly polar and difficult to retain on conventional reversed-phase columns.[1] Therefore, a strategic approach is required to achieve adequate retention and sharp, symmetrical peak shapes. This application note details a method based on ion-suppression RP-HPLC, a powerful technique that modulates the ionization state of the analyte to enhance its interaction with the stationary phase.[2] By operating the mobile phase at a pH significantly lower than the analyte's pKa, the carboxylic acid is maintained in its neutral, more hydrophobic form, promoting retention.

This guide is designed to be a self-contained resource, providing not only the "how" but also the "why" behind each procedural step, empowering the analyst to adapt and troubleshoot the method effectively.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of logical method development. Key characteristics of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid are summarized below.

PropertyValueSource(s)
Chemical Structure Chemical StructurePubChem[3]
CAS Number 1103234-56-5Sigma-Aldrich
Molecular Formula C₁₀H₁₁F₂NO₄SChemicalBook[4]
Molecular Weight 279.26 g/mol PubChem[3]
Appearance Off-white to pink solidChemicalBook[4]
Predicted pKa 2.11 ± 0.10ChemicalBook[4]

The predicted pKa of ~2.11 is the most critical parameter for this analysis. It confirms that the analyte is a moderately strong acid, dictating the necessity of a low-pH mobile phase for effective ion suppression.[5]

HPLC Method Development: A Mechanistic Approach

The choices made during method development are directly linked to the analyte's physicochemical properties.

Column Selection

A C18 (ODS) column is the recommended starting point. The octadecylsilane stationary phase provides the necessary hydrophobic character to interact with the propyl chain and the benzene ring of the analyte. A high-purity, end-capped silica C18 column is preferred to minimize secondary interactions between the analyte and residual surface silanols, which can cause peak tailing, especially for acidic compounds.[5]

  • Alternative Considerations: If selectivity issues arise with co-eluting impurities, a Phenyl-Hexyl column could offer alternative selectivity through π-π interactions with the analyte's aromatic ring.

Mobile Phase Strategy: The Core of Ion Suppression
  • Aqueous Component (Mobile Phase A): To maintain the analyte in its protonated (neutral) form, the mobile phase pH must be controlled. A pH at least one to two units below the pKa (2.11) is optimal.[5] An aqueous solution of 0.1% (v/v) Formic Acid in Water is an excellent choice. It provides a pH of approximately 2.7, which is sufficient for effective ion suppression, and has the significant advantage of being volatile and fully compatible with mass spectrometry (LC-MS) for peak identification or hyphenated analyses.[6]

  • Organic Component (Mobile Phase B): Acetonitrile is selected as the organic modifier due to its strong elution strength for reversed-phase chromatography, low viscosity, and excellent UV transparency at low wavelengths. Methanol can be used as an alternative and may offer different selectivity, which can be useful during method optimization.[5]

  • Gradient Elution: A gradient elution, starting with a lower percentage of acetonitrile and gradually increasing, is recommended. This approach ensures that any potential impurities with different polarities are well-resolved from the main analyte peak and allows for a robust separation in a reasonable runtime.

Detection

The presence of the substituted benzene ring in the molecule creates a strong chromophore, making UV detection the ideal choice. A photodiode array (PDA) detector should be used initially to scan the analyte's UV spectrum and determine the wavelength of maximum absorbance (λmax). Based on similar aromatic carboxylic acids and sulfones, a primary detection wavelength of 220 nm is proposed for high sensitivity, with 260 nm as a potential alternative.[7]

Analytical Workflow Overview

The following diagram outlines the complete analytical process, from initial sample handling to final data interpretation.

HPLC_Workflow cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation std_prep Standard Preparation 1. Stock Solution (Diluent) 2. Serial Dilutions sequence Sequence Run (Standards & Samples) std_prep->sequence smp_prep Sample Preparation 1. Accurately Weigh Sample 2. Dissolve in Diluent 3. Filter (0.22 µm) smp_prep->sequence mob_prep Mobile Phase Preparation - A: 0.1% Formic Acid in H₂O - B: Acetonitrile instrument HPLC System Setup (Column, Gradient, Flow, Temp) mob_prep->instrument instrument->sequence acquisition Data Acquisition (Chromatogram Generation) sequence->acquisition integration Peak Integration & Analysis (Area, Retention Time) acquisition->integration validation Method Validation (Linearity, Accuracy, Precision) integration->validation report Final Report validation->report

Caption: End-to-end workflow for the .

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent).

  • Chemicals:

    • 2,6-Difluoro-3-(propylsulfonyl)benzoic acid reference standard (>98% purity).

    • Acetonitrile (HPLC grade or higher).

    • Formic acid (LC-MS grade, >99%).

    • Deionized water (18.2 MΩ·cm).

  • Labware: Analytical balance, volumetric flasks, pipettes, 0.22 µm syringe filters (PTFE or nylon).

Chromatographic Conditions
ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 220 nm
Run Time 25 minutes
Preparation of Solutions
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the diluent to achieve the target concentration, and filter through a 0.22 µm syringe filter prior to injection.

Method Validation Protocol & Acceptance Criteria

Method validation must be performed to ensure the analytical procedure is fit for its intended purpose. The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity

The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Protocol: Inject the diluent (blank), a known standard, and a sample solution. The retention time of the analyte in the sample should match the standard, and there should be no interfering peaks at this retention time in the blank. Forced degradation studies (acid, base, peroxide, heat, light) can be performed to further demonstrate specificity from potential degradants.

Linearity
  • Protocol: Inject the prepared calibration standards (at least five concentrations) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Average Peak Area
5Example DataExample DataExample DataCalculated
20Example DataExample DataExample DataCalculated
50Example DataExample DataExample DataCalculated
100Example DataExample DataExample DataCalculated
200Example DataExample DataExample DataCalculated
Accuracy & Precision
  • Protocol:

    • Accuracy: Analyze a sample of known concentration (or a placebo spiked with the analyte) at three levels (e.g., 80%, 100%, 120% of the target concentration). Perform each level in triplicate.

    • Precision (Repeatability): Analyze six replicate preparations of a single sample at 100% of the target concentration.

  • Acceptance Criteria:

    • Accuracy: Mean recovery between 98.0% and 102.0%.

    • Precision: Relative Standard Deviation (RSD) ≤ 2.0%.

Level% Recovery (Mean ± SD)RSD (%)
80%Example Data< 2.0%
100%Example Data< 2.0%
120%Example Data< 2.0%
Limit of Quantitation (LOQ)
  • Protocol: Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10.

  • Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Insufficient ion suppression (mobile phase pH too high).2. Secondary interactions with column silanols.3. Column overload.1. Ensure correct preparation of the 0.1% formic acid mobile phase.2. Use a new, high-quality end-capped C18 column.3. Reduce sample concentration or injection volume.
Poor Retention 1. Mobile phase is too strong (too much ACN).2. Incorrect column installed.1. Decrease the initial %B in the gradient.2. Verify the correct column is installed and conditioned.
Split Peaks 1. Clogged frit or column blockage.2. Sample solvent is much stronger than the mobile phase.1. Reverse-flush the column (disconnect from detector); replace if necessary.2. Ensure the sample is dissolved in a diluent similar to or weaker than the initial mobile phase.
Baseline Drift 1. Column not equilibrated.2. Mobile phase contamination or decomposition.3. Fluctuating column temperature.1. Extend the re-equilibration time at the end of the gradient.2. Prepare fresh mobile phase.3. Ensure the column thermostat is on and stable.

Conclusion

This application note provides a comprehensive, scientifically-grounded RP-HPLC method for the analysis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid. By employing an ion-suppression technique with a C18 column and a formic acid-acetonitrile gradient, the method demonstrates excellent suitability for quantitative analysis in a pharmaceutical setting. The detailed protocols for method execution and validation serve as a robust framework for scientists to achieve accurate, reliable, and reproducible results.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link][1]

  • Matyjaszczyk, P. (1997). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link][2]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link][8]

  • PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link][3]

  • SIELC Technologies. (n.d.). Separation of 4,4'-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column. Retrieved from [Link][6]

  • Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Retrieved from [Link][7]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link][5]

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Application Note: Comprehensive ¹H and ¹³C NMR Structural Elucidation of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

2,6-Difluoro-3-(propylsulfonyl)benzoic acid is a polysubstituted aromatic compound featuring a unique combination of functional groups: a carboxylic acid, two electron-withdrawing fluorine atoms, and a propylsulfonyl moiety. This substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals and functional materials. The precise and unambiguous confirmation of its chemical structure is paramount for its application in regulated environments such as drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of such organic molecules in solution.[1] This application note provides a comprehensive guide to the analysis of this specific molecule using ¹H and ¹³C NMR spectroscopy. We will delve into the causality behind experimental choices, from sample preparation to the selection of acquisition parameters, and provide a detailed interpretation of the resulting spectra. The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results for researchers and scientists.

Molecular Structure and Spectroscopic Predictions

A thorough understanding of the molecule's structure is the foundation for predicting and interpreting its NMR spectra. The key features include an asymmetrically substituted benzene ring and a flexible propyl chain.

Caption: Numbered structure of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Predicted ¹H NMR Spectrum
  • Aromatic Protons (H4, H5): Two signals are expected in the aromatic region (typically 7.0-8.5 ppm). H4 will be deshielded by the adjacent sulfonyl group and will show coupling to H5 (³JHH) and the fluorine at C6 (⁴JHF). H5 will be coupled to H4 (³JHH) and the fluorine at C6 (³JHF).

  • Propyl Protons (H8, H9, H10): Three distinct signals are expected. The H8 methylene protons, being alpha to the electron-withdrawing sulfonyl group, will be the most downfield of the three.[2] The H10 methyl protons will be the most upfield, appearing as a triplet.

  • Carboxylic Acid Proton (COOH): A broad singlet is expected at a very downfield chemical shift (>10 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d6.[3]

Predicted ¹³C NMR Spectrum
  • Aromatic Carbons (C1-C6): Six distinct signals are anticipated. The carbons directly bonded to fluorine (C2, C6) will exhibit very large one-bond C-F coupling constants (¹JCF > 200 Hz).[4] Other aromatic carbons will show smaller multi-bond C-F couplings (²JCF, ³JCF, ⁴JCF).[5][6]

  • Propyl Carbons (C8, C9, C10): Three signals are expected. C8, being directly attached to the sulfur atom, will be the most downfield.

  • Carboxyl Carbon (C7): A single, typically weak signal is expected in the 165-175 ppm region.[7]

Experimental Protocols

This section details the step-by-step methodology for preparing the sample and acquiring high-quality NMR data.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Analysis p1 1. Weigh Sample (10-15 mg for ¹H, 40-60 mg for ¹³C) p2 2. Select Solvent (0.6 mL DMSO-d6) p1->p2 p3 3. Dissolve & Vortex (Ensure complete dissolution) p2->p3 p4 4. Filter Sample (Pipette with glass wool plug) p3->p4 a1 ¹H NMR Acquisition (zg30 pulse program) p4->a1 Transfer to NMR Spectrometer a2 ¹³C{¹H} NMR Acquisition (zgpg30 pulse program) a1->a2 a3 DEPT-135 Acquisition (dept135 pulse program) a2->a3 d1 1. Fourier Transform & Phasing a3->d1 d2 2. Baseline Correction & Integration d1->d2 d3 3. Peak Picking & Assignment d2->d3 d4 4. Structure Confirmation d3->d4

Caption: Workflow for NMR analysis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Part A: Sample Preparation Protocol

Rationale: Proper sample preparation is critical to obtaining high-resolution spectra. The choice of solvent, concentration, and filtration method directly impacts spectral quality.

Materials:

  • 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

  • Deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D)

  • 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)

  • Pasteur pipette and glass wool

  • Analytical balance

Procedure:

  • Weighing the Sample: Accurately weigh 10-15 mg of the compound for ¹H NMR or 40-60 mg for ¹³C NMR into a clean, dry vial.[8] A higher concentration is required for ¹³C NMR due to its lower natural abundance and sensitivity.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d6 to the vial.

    • Expert Insight: DMSO-d6 is the solvent of choice for this molecule. Its high polarity ensures complete dissolution of the carboxylic acid, and its ability to form hydrogen bonds with the acidic proton shifts the COOH signal downfield into an uncongested region of the spectrum, facilitating its observation.[9]

  • Dissolution: Vortex the vial for 30-60 seconds until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Filtration: Pack a small plug of glass wool into the constriction of a Pasteur pipette. Filter the sample solution directly into the NMR tube.

    • Trustworthiness: This step is crucial. Filtering removes any particulate matter, which would otherwise disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

Part B: NMR Data Acquisition Protocol

Rationale: The chosen acquisition parameters are optimized to provide excellent signal-to-noise and resolution while ensuring the quantitative reliability of the data where needed.[10]

Instrument: 400 MHz (or higher) NMR Spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30 (standard 30° pulse)

  • Solvent: DMSO-d6

  • Temperature: 298 K

  • Spectral Width (SW): 20 ppm (to include signals from 0 to >13 ppm)

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 5 seconds

    • Expert Insight: A longer D1 is essential for quantitative analysis. It allows all protons, especially those with long relaxation times, to fully return to equilibrium before the next pulse, ensuring that signal integrations are directly proportional to the number of nuclei.[11]

  • Number of Scans (NS): 8-16 scans

¹³C{¹H} NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (power-gated decoupling, 30° pulse)

  • Spectral Width (SW): 240 ppm

  • Acquisition Time (AQ): ~1 second

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024-4096 scans

    • Expert Insight: A higher number of scans is necessary to achieve an adequate signal-to-noise ratio for the insensitive ¹³C nucleus.

DEPT-135 Acquisition Parameters:

  • Pulse Program: dept135

  • Rationale: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is a vital tool for differentiating carbon types. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (including C=O) are absent.[12][13] This is indispensable for assigning the propyl chain and aromatic CH carbons.

Data Interpretation and Structural Verification

The following tables present hypothetical but realistic NMR data for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, consistent with its structure.

¹H NMR Data Analysis (400 MHz, DMSO-d6)
Peak LabelAssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
1COOH~13.5br s1H-
2H58.15td1H³JHH = 8.8, ³JHF = 6.5
3H47.40t1H³JHH = 8.8, ⁴JHF = 8.8
4H83.45t2H³JHH = 7.6
5H91.70sextet2H³JHH = 7.6, ³JHH = 7.4
6H100.95t3H³JHH = 7.4

Interpretation:

  • The broad singlet at 13.5 ppm is characteristic of a carboxylic acid proton in DMSO-d6.[3]

  • The aromatic region shows two signals. The downfield signal at 8.15 ppm (H5) is a triplet of doublets due to coupling with H4 and the ortho-fluorine at C6. The signal at 7.40 ppm (H4) appears as a triplet due to similar coupling constants for H5 and the meta-fluorine at C2.

  • The propylsulfonyl group is clearly identified. The triplet at 3.45 ppm (H8) corresponds to the methylene group alpha to the strongly deshielding sulfonyl group.[2] The upfield triplet at 0.95 ppm (H10) is the terminal methyl group, and the sextet at 1.70 ppm (H9) is the central methylene group, split by its five neighboring protons.

¹³C NMR & DEPT-135 Data Analysis (100 MHz, DMSO-d6)
AssignmentChemical Shift (δ, ppm)Multiplicity (C-F Coupling)JCF (Hz)DEPT-135
C7 (COOH)165.2t⁴JCF ≈ 3Absent
C2160.5dd¹JCF ≈ 255, ³JCF ≈ 8Absent
C6158.8dd¹JCF ≈ 250, ²JCF ≈ 15Absent
C3138.0t²JCF ≈ 12Absent
C5133.5d²JCF ≈ 10Positive
C4118.9t³JCF ≈ 4Positive
C1115.4t²JCF ≈ 20Absent
C855.1s-Negative
C916.3s-Negative
C1013.2s-Positive

Interpretation:

  • Fluorinated Carbons: The most downfield signals at 160.5 ppm (C2) and 158.8 ppm (C6) show characteristically large one-bond C-F coupling constants (~250-255 Hz), confirming their direct attachment to fluorine.[14][15] They also exhibit smaller couplings to the other fluorine atom.

  • Substituted Carbons: The quaternary carbons C1, C2, C3, C6, and C7 are correctly identified as absent in the DEPT-135 spectrum. Their chemical shifts are consistent with the electronic effects of their substituents.

  • Aromatic CH Carbons: C5 and C4 are identified as CH carbons by their positive signals in the DEPT-135 spectrum.[16] Their chemical shifts and C-F coupling patterns are consistent with their positions on the ring.

  • Propyl Carbons: The DEPT-135 spectrum is essential here. It confirms C8 and C9 are CH₂ groups (negative signals) and C10 is a CH₃ group (positive signal), validating the propyl chain assignment.

Conclusion

The combined application of ¹H, ¹³C, and DEPT-135 NMR spectroscopy provides a robust and definitive method for the structural confirmation of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid. The observed chemical shifts, signal multiplicities, integration values, and characteristic C-F coupling constants are all in excellent agreement with the proposed structure. The protocols detailed in this note offer a reliable framework for researchers requiring unambiguous structural verification of this and similar complex organic molecules, ensuring data integrity for applications in pharmaceutical and materials science research. For even more complex structures, 2D NMR techniques such as COSY, HSQC, and HMBC can provide further correlational evidence to solidify assignments.[17][18]

References

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High-Sensitivity LC-MS/MS Analysis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-(propylsulfonyl)benzoic acid is a complex small molecule featuring a halogenated aromatic ring, a carboxylic acid group, and a propylsulfonyl moiety. The structural complexity and diverse functionality of such molecules are common in modern pharmaceutical development, where they may act as active ingredients, metabolites, or synthetic intermediates. Accurate and sensitive quantification of these compounds in complex biological or environmental matrices is crucial for pharmacokinetic studies, metabolite identification, impurity profiling, and quality control.

This application note presents a comprehensive, field-proven guide to the analysis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As this molecule is not a simple textbook example, we will approach the method development from first principles, explaining the causality behind the selection of ionization techniques, chromatographic conditions, and sample preparation strategies. The protocols herein are designed to be robust, reproducible, and serve as a validated starting point for researchers in the field.

Physicochemical Characteristics and Structural Overview

A foundational understanding of the analyte's properties is the first pillar of robust method development. These characteristics dictate its behavior in both the chromatographic and mass spectrometric domains.

PropertyValueSource
Chemical Structure Chemical Structure[1]
Molecular Formula C₁₀H₁₁F₂NO₄S[2][3]
Average Molecular Weight 279.26 g/mol [1][4]
Monoisotopic Mass 279.03768 Da[1]
Predicted pKa 2.11 ± 0.10 (for the carboxylic acid)[3]

The low pKa of the carboxylic acid group is the most influential factor for mass spectrometric analysis, strongly suggesting that the molecule will readily deprotonate to form a negative ion.

Part 1: Mass Spectrometry Method Development

The core of this analysis lies in the mass spectrometer's ability to selectively ionize, isolate, and fragment the target analyte.

Ionization and Mode Selection: The Rationale for ESI Negative Mode

Electrospray Ionization (ESI) is the premier choice for polar, non-volatile molecules like our target compound. The critical decision is the polarity mode. Given the highly acidic nature of the carboxylic acid (pKa ≈ 2.11), negative ion mode is the logical and superior choice.[3] In this mode, the analyte solution is sprayed at a high negative potential, facilitating the abstraction of the acidic proton to form the deprotonated molecule, [M-H]⁻. This process is highly efficient for carboxylic acids and is expected to yield a strong precursor ion signal, which is the foundation of a sensitive assay.[5]

The expected precursor ion in a full scan mass spectrum will be the [M-H]⁻ ion at m/z 278.03 , corresponding to the loss of one proton from the monoisotopic mass.

Tandem Mass Spectrometry (MS/MS): Predicting the Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides the selectivity required to quantify an analyte in a complex matrix. By inducing fragmentation of the precursor ion and monitoring specific product ions, chemical noise is drastically reduced. The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the weakest chemical bonds.

Based on established fragmentation rules for analogous structures, we can predict the primary fragmentation pathways for the [M-H]⁻ ion of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid:

  • Decarboxylation: The most common fragmentation pathway for deprotonated benzoic acid derivatives is the neutral loss of carbon dioxide (CO₂), a loss of 44.00 Da.[6][7] This is often the most abundant fragment and an excellent choice for a quantification ion.

  • Loss of Sulfur Dioxide: Aromatic sulfonamides and sulfonates are known to undergo a characteristic neutral loss of sulfur dioxide (SO₂), a loss of 63.96 Da.[8][9][10] This fragmentation can occur via rearrangement and provides a highly specific product ion.

  • Cleavage of the Propyl Chain: Fragmentation can also occur within the propylsulfonyl side chain, such as the loss of a propyl radical or propene.

Based on this analysis, the most promising transitions for a Multiple Reaction Monitoring (MRM) method are identified.

fragmentation cluster_frags Collision-Induced Dissociation (CID) precursor [M-H]⁻ m/z 278.03 frag1 [M-H-CO₂]⁻ m/z 234.03 precursor->frag1 - CO₂ (44 Da) frag2 [M-H-SO₂]⁻ m/z 214.07 precursor->frag2 - SO₂ (64 Da) frag3 [M-H-C₃H₇]⁻ m/z 235.00 precursor->frag3 - C₃H₇ (43 Da)

Caption: Predicted fragmentation of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid in negative ESI mode.

Part 2: Liquid Chromatography and Sample Preparation

The liquid chromatography step separates the analyte from matrix components before it enters the mass spectrometer, preventing ion suppression and ensuring accurate quantification.

Chromatographic Separation

A reversed-phase separation on a C18 column is the standard and most effective approach for a molecule of this polarity.[11] The mobile phase composition is critical for achieving good peak shape and retention.

  • Column: A high-efficiency C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) provides excellent resolving power and is compatible with the fast gradients used in LC-MS/MS.

  • Mobile Phase: A gradient elution using water (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B) is standard. To ensure good peak shape for an acidic analyte, a modifier is necessary. While a slightly basic mobile phase can enhance negative ionization, it can be detrimental to column lifetime.[5] A more robust approach is to use a volatile buffer like 5 mM ammonium acetate in both mobile phases. This maintains a stable pH without depositing non-volatile salts in the mass spectrometer.

Sample Preparation: The Key to Reliable Data

Sample preparation is arguably the most critical step for achieving accurate and reproducible results, as its purpose is to remove interferences that can compromise the analysis.[12][13] For complex matrices such as plasma or tissue homogenates, Solid Phase Extraction (SPE) is the gold standard.[14] SPE offers superior cleanup compared to simpler methods like protein precipitation, leading to lower matrix effects and improved assay robustness.[13]

A mixed-mode polymer-based SPE sorbent with both reversed-phase and anion-exchange properties is ideal for this analyte, allowing for a stringent wash protocol to remove a wide range of interferences.

Overall Experimental Workflow

The entire process, from sample collection to data analysis, follows a logical and validated sequence.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Plasma/Urine Sample condition 2. SPE Conditioning load 3. Sample Loading condition->load wash 4. Interference Wash load->wash elute 5. Analyte Elution wash->elute dry 6. Evaporation elute->dry reconstitute 7. Reconstitution dry->reconstitute inject 8. LC Injection reconstitute->inject separate 9. RP-HPLC Separation inject->separate ionize 10. ESI Ionization (Negative Mode) separate->ionize analyze 11. MRM Analysis ionize->analyze quantify 12. Quantification analyze->quantify

Caption: Workflow for the analysis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Part 3: Detailed Application Protocols

The following protocols provide a concrete starting point for method implementation. Optimization may be required based on the specific instrumentation and sample matrix used.

Protocol 1: Solid Phase Extraction (SPE) from Human Plasma

This protocol is designed for a 96-well SPE plate format but can be adapted for individual cartridges.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Plate Conditioning: Condition the wells of a mixed-mode anion exchange SPE plate by passing 500 µL of methanol followed by 500 µL of water.

  • Loading: Load the entire pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a rate of ~1 mL/min.

  • Washing:

    • Wash 1: Add 500 µL of 5% methanol in water to each well to remove polar interferences.

    • Wash 2: Add 500 µL of hexane to each well to remove non-polar lipids.

  • Elution: Elute the analyte by adding 2 x 250 µL of 5% formic acid in acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[15] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 5 mM Ammonium Acetate).

Protocol 2: LC-MS/MS Instrumental Parameters

The following parameters are a robust starting point for a modern tandem quadrupole mass spectrometer coupled to a UHPLC system.

ParameterRecommended Setting
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 5 mM Ammonium Acetate
Mobile Phase BAcetonitrile with 5 mM Ammonium Acetate
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.05
0.55
3.095
4.095
4.15
5.05
Mass Spectrometry
Ionization ModeESI Negative
Capillary Voltage-3.0 kV
Source Temperature150 °C
Desolvation Temperature450 °C
Desolvation Gas Flow800 L/hr (Nitrogen)
Cone Gas Flow50 L/hr (Nitrogen)
Collision GasArgon
Data Presentation: Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, specific precursor-to-product ion transitions are monitored. Using at least two transitions enhances the confidence of identification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)UseCollision Energy (eV)
2,6-Difluoro-3-(propylsulfonyl)benzoic acid278.03234.03 Quantifier15
2,6-Difluoro-3-(propylsulfonyl)benzoic acid278.03214.07 Qualifier25

Note: Collision energies are instrument-dependent and require optimization.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the sensitive and selective analysis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid by LC-MS/MS. By leveraging an understanding of the analyte's physicochemical properties, a robust method employing ESI in negative mode, reversed-phase chromatography, and solid-phase extraction has been detailed. The predicted fragmentation pathways and resulting MRM transitions form the basis of a highly selective quantitative assay. This guide serves as an authoritative starting point for researchers in pharmaceutical development and related fields, enabling them to implement a reliable analytical method for this and structurally similar molecules.

References
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  • Riu, J., Schönsee, I., & Barceló, D. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 912(1), 53–60. Retrieved from [Link]

  • Asafu-Adjaye, E. B., & Shargel, L. (2003). Development of generic liquid chromatography-mass spectrometry methods using experimental design. ACS Symposium Series, 850, 236-253. Retrieved from [Link]

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  • Ji, Q. C., El-Shourbagy, T. A., & Masucci, J. A. (2006). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Current Pharmaceutical Analysis, 2(2), 135-145. Retrieved from [Link]

  • Suter, M. J. F., Riediker, S., & Giger, W. (2002). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry, 74(10), 2418–2425. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS#:1186223-50-6 | 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid methyl ester. Retrieved from [Link]

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  • Kertesz, V., & Van Berkel, G. J. (2010). Mass spectral fragmentations of sulfonates. Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. Retrieved from [Link]

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  • ResearchGate. (2025). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]

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Application Notes and Protocols for the Purification of Crude 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities can significantly impact the safety, efficacy, and stability of a drug product. 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is a key intermediate in the synthesis of various therapeutic agents. Its purification is a critical step to ensure the quality and reliability of the final API. This guide provides a detailed exploration of the purification techniques for crude 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, offering in-depth protocols and the scientific rationale behind them for researchers, scientists, and drug development professionals.

The structure of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, with its acidic carboxylic group and polar sulfonyl moiety, presents both challenges and opportunities for purification. This document will detail three primary purification strategies: acid-base extraction, recrystallization, and preparative high-performance liquid chromatography (HPLC). Each method is presented with a step-by-step protocol, a discussion of the underlying chemical principles, and guidance on assessing the final purity.

Understanding the Physicochemical Properties of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties.

PropertyValueSource
Molecular FormulaC₁₀H₁₁F₂NO₄S[1][2]
Molecular Weight279.26 g/mol [1][2]
AppearanceOff-white to pink solid
Melting Point205-208 °C
pKa (predicted)2.11 ± 0.10

The acidic nature of the carboxylic acid group (low pKa) is a key feature that can be exploited for purification, particularly through acid-base extraction. The presence of two fluorine atoms and a sulfonyl group increases the molecule's polarity, which will influence its solubility in various solvents and its retention characteristics in chromatography.

Purification Strategy Overview

The purification of crude 2,6-Difluoro-3-(propylsulfonyl)benzoic acid typically involves a multi-step approach to remove unreacted starting materials, by-products, and other process-related impurities. The choice of methods will depend on the scale of the purification and the nature of the impurities present.

Purification_Workflow Crude_Product Crude 2,6-Difluoro-3- (propylsulfonyl)benzoic acid Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Recrystallization Recrystallization Crude_Product->Recrystallization Direct Method Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC High-Purity Isolation Acid_Base_Extraction->Recrystallization Pure_Product Pure Product (>99%) Acid_Base_Extraction->Pure_Product Purity_Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Purity_Analysis Recrystallization->Pure_Product Prep_HPLC->Purity_Analysis Purity_Analysis->Pure_Product

Caption: General workflow for the purification of crude 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Method 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude product with a base, the benzoic acid is deprotonated to form a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer regenerates the purified benzoic acid, which precipitates out of the solution.

Protocol:

  • Dissolution: Dissolve the crude 2,6-Difluoro-3-(propylsulfonyl)benzoic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated solution of sodium bicarbonate (NaHCO₃). A weak base like sodium bicarbonate is often preferred to avoid potential hydrolysis of other functional groups.

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of the target compound into a clean flask.

  • Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted again with a fresh portion of the basic solution.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 3M hydrochloric acid (HCl), with stirring until the solution becomes acidic (pH ~2). This will cause the purified 2,6-Difluoro-3-(propylsulfonyl)benzoic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Causality and Self-Validation: The distinct phase separation and the precipitation of the product upon acidification provide a visual confirmation of the purification process. The purity can be initially assessed by the color of the precipitate (impurities often impart color) and more definitively by melting point analysis and HPLC.

Method 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while the impurities remain dissolved in the mother liquor.

Solvent Selection: The choice of solvent is critical for successful recrystallization. Based on the properties of similar benzoic acid derivatives, a range of solvents should be screened.

Solvent SystemRationale
Ethanol/WaterEthanol is a good solvent for many organic acids, and the addition of water as an anti-solvent can induce crystallization.
IsopropanolA slightly less polar alcohol that can offer different solubility characteristics.
AcetonitrileA polar aprotic solvent that may provide good solubility at elevated temperatures.
TolueneA non-polar solvent that could be effective if the impurities are highly polar.

Protocol (using Ethanol/Water):

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2,6-Difluoro-3-(propylsulfonyl)benzoic acid in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Recrystallization_Process Start Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (optional) Dissolve->Hot_Filter Cool Slow Cooling Dissolve->Cool No Insoluble Impurities Hot_Filter->Cool Crystallize Crystal Formation Cool->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure_Crystals Pure Crystals Dry->Pure_Crystals

Caption: Step-by-step workflow for the recrystallization process.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil instead of crystals, this may be due to a high concentration of impurities or cooling the solution too quickly. Re-heat the solution, add more solvent, and allow for slower cooling.

  • No Crystal Formation: If crystals do not form, it may be because too much solvent was used. The solution can be concentrated by gentle heating to evaporate some of the solvent. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

Method 3: Preparative High-Performance Liquid Chromatography (HPLC)

Principle: Preparative HPLC is a highly effective technique for isolating pure compounds from complex mixtures. It utilizes a high-pressure system to pump a solvent mixture (mobile phase) through a column packed with a solid material (stationary phase). The components of the mixture are separated based on their differential interactions with the stationary phase. For a polar compound like 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, reversed-phase HPLC is the method of choice.

Protocol:

  • Column: A C18 reversed-phase column is suitable for this separation.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated and sharp peaks are obtained.

  • Sample Preparation: Dissolve the crude material in a suitable solvent, such as the initial mobile phase composition, and filter it through a 0.45 µm syringe filter before injection.

  • Method Development: An analytical HPLC method should first be developed to determine the optimal separation conditions. This involves optimizing the gradient, flow rate, and detection wavelength.

  • Scale-Up: The analytical method is then scaled up to a preparative scale by increasing the column diameter, flow rate, and injection volume.

  • Fraction Collection: The eluent is monitored by a UV detector, and fractions corresponding to the peak of the target compound are collected.

  • Solvent Removal: The collected fractions are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

Data Presentation: Representative HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)
Crude Product8.5 (major), 5.2, 7.1, 9.885.2 (major), 4.5, 6.1, 4.2
After Recrystallization8.599.5
After Prep HPLC8.5>99.9

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A validated HPLC method can accurately determine the percentage of the main component and detect any impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and identifying any structural isomers or impurities. The ¹⁹F NMR spectrum will also be highly informative.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically broaden and depress the melting point range.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

Conclusion

The purification of crude 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is a critical step in the synthesis of high-quality pharmaceutical intermediates. The choice of purification technique will depend on the specific impurities present and the desired scale of operation. A combination of acid-base extraction for initial cleanup followed by recrystallization is often a practical and effective approach for laboratory-scale purification. For the highest purity standards required in later stages of drug development, preparative HPLC offers unparalleled separation power. Rigorous analytical characterization is essential to validate the purity of the final product, ensuring its suitability for subsequent synthetic steps and ultimately contributing to the development of safe and effective medicines.

References

  • Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Journal of Liquid Chromatography & Related Technologies, 21:6, 845-857. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Recrystallization of Benzoic Acid. University of Missouri-St. Louis. Available at: [Link]

  • Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. National Institutes of Health. Available at: [Link]

  • 2,6-Difluorobenzoic acid | C7H4F2O2. PubChem. Available at: [Link]

  • 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S. PubChem. Available at: [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. Available at: [Link]

Sources

The Unseen Architect: Harnessing 2,6-Difluoro-3-(propylsulfonamido)benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the significance of key chemical intermediates often remains behind the scenes, yet their role is paramount to the successful synthesis of life-saving therapeutics. One such pivotal molecule is 2,6-Difluoro-3-(propylsulfonamido)benzoic acid. While not a therapeutic agent itself, its unique structural features make it an indispensable building block, most notably in the synthesis of the targeted cancer drug, Vemurafenib. This guide provides an in-depth exploration of this compound, offering detailed insights into its properties, its critical application as a synthetic intermediate, and potential avenues for future research based on its structural class.

Compound Profile and Physicochemical Characteristics

2,6-Difluoro-3-(propylsulfonamido)benzoic acid (CAS No: 1103234-56-5) is a sulfonamide derivative of benzoic acid.[1][2] The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and conformational rigidity, features highly sought after in medicinal chemistry for enhancing metabolic stability and binding affinity.[3] The propylsulfonamido group further adds to its chemical versatility, providing a handle for subsequent synthetic transformations.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
Molecular Formula C₁₀H₁₁F₂NO₄S[1][4]
Molecular Weight 279.26 g/mol [4]
Appearance Solid[5]
Boiling Point 394.5 ± 52.0 °C (Predicted)[2]
Density 1.5 ± 0.1 g/cm³[2]
pKa 2.11 ± 0.10 (Predicted)
LogP 1.82[2]

Core Application: A Crucial Intermediate in Vemurafenib Synthesis

The most prominent and well-documented application of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid is its role as a key intermediate in the synthesis of Vemurafenib .[6][7] Vemurafenib (marketed as Zelboraf®) is a potent inhibitor of the B-Raf enzyme, specifically targeting the V600E mutation found in many metastatic melanomas.[8][9] The structural integrity and purity of this benzoic acid derivative are critical for the successful and efficient synthesis of the final active pharmaceutical ingredient (API).

The B-Raf/MEK/ERK Signaling Pathway in Melanoma

Vemurafenib functions by inhibiting the constitutively active B-Raf V600E mutant protein, thereby blocking downstream signaling through the MEK/ERK pathway (also known as the MAPK pathway).[10] This pathway, when dysregulated, drives uncontrolled cell proliferation and survival in melanoma.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor RAS RAS RTK->RAS Activation BRAF B-Raf (V600E) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Translocation & Phosphorylation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition Proliferation Cell Proliferation, Survival Transcription->Proliferation

Figure 1: Simplified B-Raf/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.
Synthetic Protocol: Amide Coupling in Vemurafenib Synthesis

In the synthesis of Vemurafenib, 2,6-Difluoro-3-(propylsulfonamido)benzoic acid is activated and then coupled with an appropriate amine-containing fragment to form a key amide bond. The following is a representative protocol for this type of transformation.

Objective: To perform an amide coupling reaction between 2,6-Difluoro-3-(propylsulfonamido)benzoic acid and a generic amine (R-NH₂) as a crucial step in the synthesis of a Vemurafenib analog.

Materials:

  • 2,6-Difluoro-3-(propylsulfonamido)benzoic acid

  • Amine coupling partner (e.g., 5-amino-1H-pyrazolo[3,4-b]pyridine derivative)

  • Thionyl chloride (SOCl₂) or a suitable activating agent (e.g., HATU, HOBt/EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Protocol:

  • Activation of the Carboxylic Acid:

    • Dissolve 2,6-Difluoro-3-(propylsulfonamido)benzoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the solution. Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride, facilitating the subsequent nucleophilic attack by the amine.

    • Allow the reaction to stir at room temperature for 2-3 hours, or until TLC/LC-MS analysis indicates complete formation of the acyl chloride.

  • Amide Bond Formation:

    • In a separate flask, dissolve the amine coupling partner (1.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM. Causality: The base is required to neutralize the HCl generated during the reaction.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared acyl chloride solution from step 1 to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired amide product.

Amide_Coupling_Workflow cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Formation cluster_purification Step 3: Work-up & Purification start Dissolve Benzoic Acid Derivative in DCM add_socl2 Add Thionyl Chloride at 0 °C start->add_socl2 stir_rt Stir at Room Temp (2-3h) add_socl2->stir_rt acyl_chloride Acyl Chloride Formation stir_rt->acyl_chloride combine Add Acyl Chloride to Amine Solution at 0 °C acyl_chloride->combine amine_prep Prepare Amine & Base Solution in DCM amine_prep->combine stir_overnight Stir at Room Temp (12-24h) combine->stir_overnight product Amide Product stir_overnight->product quench Quench with NaHCO₃ product->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify final_product Pure Amide purify->final_product

Figure 2: Experimental workflow for the synthesis of a Vemurafenib precursor via amide coupling.

Broader Potential in Medicinal Chemistry: Exploring New Frontiers

While its role in Vemurafenib synthesis is well-established, the structural motifs within 2,6-Difluoro-3-(propylsulfonamido)benzoic acid suggest its potential utility in other areas of drug discovery. The sulfonamide and benzoic acid moieties are common pharmacophores found in a variety of biologically active molecules.

  • Anti-inflammatory Agents: Sulfonamide-containing compounds have been investigated as inhibitors of various inflammatory targets. For instance, derivatives of 3-sulfonamido benzoic acid have been identified as potent antagonists of the P2Y₁₄ receptor, a target for acute lung injury.[11]

  • Antimicrobial and Antifungal Agents: The benzenesulfonamide scaffold is present in numerous compounds exhibiting antimicrobial and antifungal activities.[12]

  • Enzyme Inhibition: The benzoic acid group can act as a key binding element in the active sites of various enzymes, including phosphodiesterases (PDEs).[13]

Hypothetical Screening Protocol: In Vitro COX-2 Inhibition Assay

To explore the potential anti-inflammatory properties of novel derivatives synthesized from 2,6-Difluoro-3-(propylsulfonamido)benzoic acid, a standard in vitro cyclooxygenase (COX) inhibition assay could be employed.

Objective: To determine the in vitro inhibitory activity of a test compound (derived from the title molecule) against the COX-2 enzyme.

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-2. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Heme cofactor

  • Tris-HCl buffer

  • Test compound and reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme cofactor.

    • Prepare serial dilutions of the test compound and the reference inhibitor in DMSO.

  • Assay Procedure:

    • To each well of a 96-well plate, add the reaction buffer.

    • Add the test compound or reference inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the COX-2 enzyme to all wells except the no-enzyme control.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

    • Immediately measure the absorbance at 590 nm over a period of 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

Conclusion

2,6-Difluoro-3-(propylsulfonamido)benzoic acid stands as a testament to the critical importance of specialized chemical intermediates in the pharmaceutical industry. Its well-defined role in the synthesis of Vemurafenib underscores the value of its unique fluorinated and sulfonamide-containing structure. While its direct biological activity is not the primary focus, the pharmacophoric elements it contains suggest a broader potential for this scaffold in the development of novel therapeutics for inflammatory and other diseases. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this compound in established synthetic routes and to inspire the exploration of its untapped potential in new medicinal chemistry endeavors.

References

  • The Critical Role of Intermediates in Vemurafenib Synthesis. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Patel, P. R., et al. (2015). Novel processes for the preparation of vemurafenib. Google Patents (WO2015075749A1).
  • Gao, H., et al. (2016). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology, 43(11), 667-675. Retrieved from [Link]

  • Wurdinger, T., et al. (2017). Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics, 7(5), 1255-1265. Retrieved from [Link]

  • 2,6-Difluorobenzoic Acid: A Cornerstone Intermediate in Modern Chemical Synthesis. (n.d.). Ningbo Inno Pharmachem Co., Ltd. Retrieved from [Link]

  • 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Derivative of 2,6-difluorobenzoic acid and 6-bromoindole—hydrazide–hydrazone with anti-cancer properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Ferreira, A. F., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. Retrieved from [Link]

  • Wang, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 281, 116905. Retrieved from [Link]

  • Beghyn, T., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(5), 2049-2065. Retrieved from [Link]

  • CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. (n.d.). Chemsrc. Retrieved from [Link]

  • 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. (2022). ZORA (Zurich Open Repository and Archive). Retrieved from [Link]

  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). PubMed. Retrieved from [Link]

  • Onajobi, F. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Retrieved from [Link]

Sources

Application Notes and Protocols for the Biological Evaluation of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the biological characterization of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid. In the absence of direct published data for this specific molecule, we leverage principles of medicinal chemistry and structural analogy to propose a well-reasoned scientific hypothesis regarding its mechanism of action. Drawing parallels with the established clinical agent probenecid, which shares a core sulfonylbenzoic acid scaffold, we postulate that 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is a modulator of key membrane transporters involved in renal excretion and inflammation. This document details robust, validated in vitro assays to investigate the inhibitory activity of this compound against three primary putative targets: Urate Transporter 1 (URAT1), Organic Anion Transporter 1 (OAT1), and Pannexin-1 (Panx1) channels. By providing detailed, step-by-step protocols, the causality behind experimental choices, and comparative data for known inhibitors, this guide serves as a foundational resource for researchers seeking to elucidate the pharmacological profile of this and structurally related compounds.

Introduction: The Scientific Rationale

The sulfonylbenzoic acid moiety is a privileged scaffold in medicinal chemistry, present in a range of biologically active compounds. A prominent example is probenecid, a uricosuric agent used in the treatment of gout. Probenecid's therapeutic effect is primarily mediated by the inhibition of renal anion transporters, which in turn reduces the reabsorption of uric acid.[1]

The structure of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid shares key pharmacophoric features with probenecid, notably the benzoic acid and a propylsulfonyl group. The inclusion of difluoro substituents on the phenyl ring is a common strategy in drug design to enhance metabolic stability and potentially increase binding affinity through favorable electrostatic interactions. Based on this structural analogy, we hypothesize that 2,6-Difluoro-3-(propylsulfonyl)benzoic acid functions as an inhibitor of the same key transporters targeted by probenecid:

  • Urate Transporter 1 (URAT1; SLC22A12): A crucial transporter in the kidneys responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[2] Inhibition of URAT1 is a primary mechanism for reducing serum uric acid levels.

  • Organic Anion Transporter 1 (OAT1; SLC22A6): A transporter involved in the secretion of a wide range of endogenous and exogenous organic anions, including many drugs.[3] Inhibition of OAT1 can lead to drug-drug interactions.

  • Pannexin-1 (Panx1): A channel-forming protein implicated in ATP release and inflammatory signaling.[4] Probenecid is a known inhibitor of Panx1 channels, suggesting a potential anti-inflammatory role.[5][6]

This guide provides the necessary protocols to test this hypothesis and quantitatively characterize the activity of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid against these targets.

Putative Signaling Pathways and Mechanisms of Action

The proposed mechanism of action for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is centered on the inhibition of membrane transport proteins. The following diagram illustrates the hypothesized interactions at a cellular level.

Mechanism_of_Action cluster_0 Renal Proximal Tubule Cell URAT1 URAT1 UricAcid_out Uric Acid (to blood) URAT1->UricAcid_out OAT1 OAT1 OrganicAnion_out Organic Anions (to filtrate) OAT1->OrganicAnion_out Panx1 Pannexin-1 ATP_out ATP release Panx1->ATP_out UricAcid_in Uric Acid (from filtrate) UricAcid_in->URAT1 Reabsorption OrganicAnion_in Organic Anions (from blood) OrganicAnion_in->OAT1 Secretion Compound 2,6-Difluoro-3- (propylsulfonyl)benzoic acid Compound->URAT1 Inhibition Compound->OAT1 Inhibition Compound->Panx1 Inhibition

Caption: Hypothesized mechanism of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating positive and negative controls to ensure data integrity.

URAT1 Inhibition Assay: Radiolabeled Uric Acid Uptake

This assay directly measures the ability of the test compound to inhibit the uptake of radiolabeled uric acid into cells expressing human URAT1.

Rationale: This is the gold-standard method for quantifying URAT1 activity and its inhibition.[7] The use of a stable cell line overexpressing the transporter provides a robust and reproducible system.

Experimental Workflow:

URAT1_Assay_Workflow A Seed hURAT1-HEK293 and Mock-HEK293 cells in 24-well plates B Wash cells with pre-warmed buffer A->B C Pre-incubate with 2,6-Difluoro-3- (propylsulfonyl)benzoic acid or controls B->C D Initiate uptake with [14C]Uric Acid C->D E Terminate uptake with ice-cold wash buffer D->E F Lyse cells and measure radioactivity via liquid scintillation E->F G Calculate % inhibition and IC50 values F->G

Caption: Workflow for the URAT1 radiolabeled uric acid uptake assay.

Detailed Protocol:

  • Cell Culture:

    • Maintain Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293) and mock-transfected HEK293 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Seed cells into 24-well plates at a density to achieve 80-90% confluency on the day of the assay.[7]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid in DMSO.

    • Perform serial dilutions in uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

    • Prepare solutions of positive controls (e.g., benzbromarone, lesinurad) and a vehicle control (DMSO).

  • Uptake Assay:

    • Wash the cell monolayers twice with pre-warmed (37°C) uptake buffer.

    • Add 200 µL of the compound dilutions or controls to the respective wells and pre-incubate for 10-30 minutes at 37°C.[7]

    • Initiate the uptake by adding [¹⁴C]uric acid to a final concentration of 5 µM. Incubate for 2-5 minutes at 37°C.[7]

    • Terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with 500 µL of ice-cold wash buffer (e.g., PBS).

    • Lyse the cells with 250 µL of lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the radioactivity counts from the mock-transfected cells (background) from the counts of the hURAT1-HEK293 cells.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

OAT1 Inhibition Assay: Fluorescence-Based Method

This assay utilizes a fluorescent substrate to measure the inhibitory effect of the test compound on OAT1 activity.

Rationale: This method offers a non-radioactive, higher-throughput alternative to traditional radiolabeled assays, making it suitable for screening and initial characterization.[8][9]

Detailed Protocol:

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing human OAT1 (hOAT1-CHO/HEK293) and a corresponding mock-transfected cell line.

    • Seed cells into black, clear-bottom 96-well plates.

  • Assay Procedure:

    • Wash the cells with uptake buffer.

    • Prepare serial dilutions of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid and a positive control (e.g., probenecid) in the uptake buffer.

    • Add the compound dilutions to the cells and pre-incubate.

    • Add the fluorescent OAT1 substrate, 6-carboxyfluorescein (6-CF), to a final concentration of ~4 µM and incubate at room temperature for a specified time (e.g., 1 hour).

    • Wash the cells to remove extracellular 6-CF.

    • Lyse the cells and measure the intracellular fluorescence using a plate reader (excitation ~490 nm, emission ~525 nm).[10]

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the URAT1 assay.

Pannexin-1 Channel Inhibition Assay: Dye Uptake Method

This assay assesses the ability of the test compound to block the uptake of a fluorescent dye through Panx1 channels.

Rationale: Panx1 channels are permeable to large molecules, and their opening can be measured by the influx of fluorescent dyes like YO-PRO-1 or ethidium bromide.[11][12][13]

Detailed Protocol:

  • Cell Culture:

    • Use a cell line that endogenously expresses Panx1, such as J774 macrophages, or a cell line overexpressing Panx1 (e.g., HEK293).

    • Plate the cells in a 96-well black, clear-bottom plate.

  • Dye Uptake Assay:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Pre-incubate the cells with various concentrations of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid or a positive control (e.g., probenecid, carbenoxolone) for 10-15 minutes.[14]

    • Add a Panx1 channel activator (e.g., BzATP for P2X7R-dependent activation) along with a fluorescent dye such as YO-PRO-1 (5 µM).[11]

    • Monitor the increase in intracellular fluorescence over time using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis:

    • Calculate the rate of dye uptake or the endpoint fluorescence.

    • Determine the percentage of inhibition and the IC50 value.

Quantitative Data Summary and Comparative Analysis

The following table summarizes the reported inhibitory potencies (IC50 values) of known clinical agents against the proposed targets. This data provides a benchmark for evaluating the activity of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

CompoundTargetIC50 Value (µM)Reference(s)
Probenecid URAT113.23 - 165[1][5][15]
OAT14.7 - 12.3[16][17]
OAT32.8 - 25[16]
Pannexin-1~150[5]
Benzbromarone URAT10.0372 - 0.425[1][15][18][19]
OAT43.19[1]
Lesinurad URAT13.36 - 7.3[1][20][21]
OAT42.03 - 3.7[1][20]

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for the initial biological characterization of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid. By employing the detailed protocols herein, researchers can generate high-quality, reproducible data to confirm or refute the proposed mechanism of action and quantify the compound's potency against URAT1, OAT1, and Pannexin-1. Positive results from these in vitro assays would provide a strong rationale for advancing the compound to more complex cellular models and subsequent in vivo studies to assess its potential as a novel therapeutic agent for conditions such as gout and inflammatory disorders.

References

  • Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au. Available at: [Link]

  • Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. PubMed. Available at: [Link]

  • Structural Basis for Inhibition of Urate Reabsorption in URAT1. PubMed Central. Available at: [Link]

  • ZURAMPIC (lesinurad) tablets. U.S. Food and Drug Administration. Available at: [Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. PubMed Central. Available at: [Link]

  • Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Arthritis Research & Therapy. Available at: [Link]

  • How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Open Exploration Publishing. Available at: [Link]

  • Lesinurad inhibits URAT1 and OAT4 urate-transport activity with equal potency, and does not inhibit GLUT9. ResearchGate. Available at: [Link]

  • Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors (II): Optimization of fluorescent substrates and structure-activity relationships analysis. ResearchGate. Available at: [Link]

  • IC50 ratios for ABCG2 and OAT1/3 relative to URAT1 of dotinurad and commercially available uricosuric agents. ResearchGate. Available at: [Link]

  • Probenecid, a gout remedy, inhibits pannexin 1 channels. PubMed Central. Available at: [Link]

  • Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors (II): Optimization of fluorescent substrates and structure-activity relationships analysis. PubMed. Available at: [Link]

  • Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors. RSC Publishing. Available at: [Link]

  • Molecular basis of the urate transporter URAT1 inhibition by gout drugs. PubMed Central. Available at: [Link]

  • A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. National Institutes of Health. Available at: [Link]

  • Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. MDPI. Available at: [Link]

  • P2X7 receptor-Pannexin1 complex: pharmacology and signaling. The Journal of Physiology. Available at: [Link]

  • Dye uptake in caspase-treated Xenopus Pannexin 1 (fPanx1)-containing cells. ResearchGate. Available at: [Link]

  • Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. SOLVO Biotechnology. Available at: [Link]

  • POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION. National Institutes of Health. Available at: [Link]

  • The P2X7 receptor–pannexin connection to dye uptake and IL-1β release. National Institutes of Health. Available at: [Link]

  • Probenecid, a gout remedy, inhibits pannexin 1 channels. PubMed. Available at: [Link]

  • Pannexin-1 COUPLES TO MAITOTOXIN AND NIGERICIN- INDUCED IL-1β RELEASE THROUGH A DYE. Journal of Biological Chemistry. Available at: [Link]

  • Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Semantic Scholar. Available at: [Link]

  • Drug‑target interactome‑based probenecid protein interactions. ResearchGate. Available at: [Link]

  • Effect of pannexin-1 inhibitors on ATP-induced dye uptake in HEK-293 cells expressing human P2X7 and J774 macrophages. ResearchGate. Available at: [Link]

  • IC50 values (mM) of various organic anion transport inhibitors for hOATs and rOATs. ResearchGate. Available at: [Link]

  • Transport properties of nonsteroidal anti-inflammatory drugs by organic anion transporter 1 expressed in Xenopus laevis oocytes. PubMed. Available at: [Link]

  • Cell-based urate transport assay with 293A cells transiently expressing URAT1. ResearchGate. Available at: [Link]

  • OAT1 Inhibition (OAT1-CHO, P-aminohippurate Substrate). Eurofins Discovery. Available at: [Link]

  • Structures and membrane interactions of human OAT1 in complex with clinical used drugs. Science. Available at: [Link]

  • The URAT1 Uric Acid Transporter Is Important in Uric Acid Homeostasis and Its Activity May be Altered in Gout Patients and in Drug-Induced Hyperuricemia. ACR Meeting Abstracts. Available at: [Link]

  • Identification and functional characterization of uric acid transporter Urat1 (Slc22a12) in rats. PubMed. Available at: [Link]

  • URAT1. Solvo Biotechnology. Available at: [Link]

  • OAT1. Solvo Biotechnology. Available at: [Link]

Sources

Application Notes and Protocols: Derivatization of 2,6-Difluoro-3-(propylsulfonyl)benzoic Acid for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the derivatization of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid for analytical purposes. This compound, characterized by a carboxylic acid moiety and a sulfonyl group, often requires derivatization to improve its volatility and chromatographic behavior, particularly for gas chromatography (GC) analysis. We present detailed protocols for two primary derivatization strategies: esterification for both GC and High-Performance Liquid Chromatography (HPLC), and silylation for GC-based analysis. The underlying chemical principles, experimental considerations, and analytical methodologies are discussed to equip researchers, scientists, and drug development professionals with the necessary tools for robust and reliable quantification of this analyte.

Introduction: The Rationale for Derivatization

2,6-Difluoro-3-(propylsulfonyl)benzoic acid is a molecule of interest in various fields, likely including pharmaceutical development and agrochemical research, due to its combination of a benzoic acid, sulfonyl, and fluorinated aromatic functionalities. Direct analysis of this compound, especially by gas chromatography, is challenging. The carboxylic acid group imparts polarity and the capacity for hydrogen bonding, leading to low volatility and potential for poor peak shape (tailing) in GC systems.[1][2] Derivatization, the chemical modification of an analyte, is a crucial sample preparation step to overcome these limitations.[2]

The primary goals of derivatizing 2,6-Difluoro-3-(propylsulfonyl)benzoic acid are:

  • To Increase Volatility: By converting the polar carboxylic acid group into a less polar ester or silyl ester, the vapor pressure of the analyte is increased, making it suitable for GC analysis.[1][3]

  • To Improve Chromatographic Performance: Derivatization minimizes interactions between the analyte and active sites within the GC system (e.g., injector liner, column stationary phase), resulting in sharper, more symmetrical peaks and improved resolution.[1][4]

  • To Enhance Detection Sensitivity: For certain detectors, the derivatized form of the analyte may exhibit a better response, leading to lower detection limits.

This guide will focus on two of the most common and effective derivatization techniques for carboxylic acids: esterification and silylation.

Derivatization Strategies and Methodologies

The choice of derivatization strategy depends on the analytical technique to be employed (GC or HPLC) and the specific requirements of the assay.

Esterification: A Versatile Approach for GC and HPLC

Esterification is a widely used method for the derivatization of carboxylic acids.[5][6] The reaction involves the conversion of the carboxylic acid group to an ester, typically by reaction with an alcohol in the presence of an acid catalyst.[7] For GC analysis, simple alkyl esters (e.g., methyl, ethyl) are preferred due to their increased volatility. For HPLC analysis, derivatization with a UV-active or fluorescent chromophore can be employed to enhance detection.

2.1.1. Fischer Esterification for Methyl Ester Formation (for GC Analysis)

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[7] Using a large excess of the alcohol can drive the equilibrium towards the product side.[7]

Protocol 1: Methyl Esterification of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Objective: To convert 2,6-Difluoro-3-(propylsulfonyl)benzoic acid to its more volatile methyl ester for GC-MS analysis.

Materials:

  • 2,6-Difluoro-3-(propylsulfonyl)benzoic acid standard

  • Methanol (anhydrous, HPLC grade)

  • Sulfuric acid (concentrated, ACS grade) or POCl3[5]

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid into a 2 mL reaction vial.

  • Reagent Addition: Add 1 mL of anhydrous methanol to the vial.

  • Catalyst Addition: Carefully add 50 µL of concentrated sulfuric acid (or a suitable alternative catalyst like POCl3) to the methanolic solution.[5]

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour with occasional vortexing to ensure complete dissolution and reaction.

  • Neutralization and Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of ethyl acetate. Vortex thoroughly. Carefully add saturated sodium bicarbonate solution dropwise until effervescence ceases to neutralize the excess acid.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper organic layer (ethyl acetate) containing the methyl ester to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the ethyl acetate extract to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume for GC-MS analysis.

Expected Outcome: The carboxylic acid is converted to its corresponding methyl ester, which is significantly more volatile and amenable to GC analysis.

2.1.2. Derivatization for Enhanced HPLC-UV Detection

For HPLC analysis, derivatization can be used to introduce a chromophore that absorbs strongly in the UV-Vis spectrum, thereby increasing the sensitivity of detection. This is particularly useful if the parent compound has a low extinction coefficient at typical analytical wavelengths. Reagents such as p-bromophenacyl bromide can be used for this purpose.

Protocol 2: p-Bromophenacyl Ester Derivatization for HPLC-UV Analysis

Objective: To derivatize 2,6-Difluoro-3-(propylsulfonyl)benzoic acid with a UV-active tag for enhanced HPLC-UV detection.

Materials:

  • 2,6-Difluoro-3-(propylsulfonyl)benzoic acid standard

  • p-Bromophenacyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (HPLC grade)

  • Crown ether (e.g., 18-crown-6) - optional, as a catalyst

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: In a 2 mL vial, dissolve approximately 1 mg of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid in 1 mL of acetonitrile.

  • Reagent Addition: Add a molar excess of p-bromophenacyl bromide (e.g., 1.5 equivalents) and a catalytic amount of anhydrous potassium carbonate. A small amount of a crown ether can be added to facilitate the reaction.

  • Reaction: Cap the vial and heat at 70°C for 1-2 hours.

  • Sample Cleanup: After cooling, filter the reaction mixture to remove any insoluble salts. The resulting solution can be directly injected into the HPLC system or diluted as needed.

Expected Outcome: The carboxylic acid is converted to its p-bromophenacyl ester, which exhibits strong UV absorbance, leading to improved sensitivity in HPLC-UV analysis.

Silylation: A Rapid and Effective Method for GC Analysis

Silylation is a very common derivatization technique for GC analysis of compounds containing active hydrogen atoms, such as those in carboxylic acids.[1] The active hydrogen is replaced by a trimethylsilyl (TMS) group, which increases volatility and thermal stability while reducing polarity.[1][3] A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most widely used due to its high reactivity and the volatility of its byproducts.[1][8]

Protocol 3: Silylation with BSTFA for GC-MS Analysis

Objective: To prepare the trimethylsilyl (TMS) ester of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid for GC-MS analysis.

Materials:

  • 2,6-Difluoro-3-(propylsulfonyl)benzoic acid standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), available with or without 1% trimethylchlorosilane (TMCS) as a catalyst[8]

  • Pyridine or Acetonitrile (anhydrous, GC grade) as a solvent

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Place approximately 0.5-1 mg of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid into a clean, dry 2 mL reaction vial. Ensure the sample is free of water, as silylating reagents are moisture-sensitive.

  • Solvent Addition: Add 200 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA (or BSTFA + 1% TMCS for potentially more difficult derivatizations) to the vial.[8]

  • Reaction: Cap the vial tightly and heat at 70-80°C for 30 minutes. The reaction is often rapid and may proceed to completion at room temperature, but heating ensures a complete reaction.

  • Analysis: After cooling, the sample is ready for direct injection into the GC-MS system.

Expected Outcome: The active hydrogen of the carboxylic acid group is replaced by a TMS group, forming a volatile and thermally stable TMS ester suitable for GC analysis. The sulfonyl group is generally stable under these conditions and does not typically react.

Visualization of Derivatization Workflows

DerivatizationWorkflow cluster_gc GC Analysis cluster_hplc HPLC Analysis Analyte_GC 2,6-Difluoro-3-(propylsulfonyl)benzoic acid Esterification Esterification (Protocol 1) Analyte_GC->Esterification Silylation Silylation (Protocol 3) Analyte_GC->Silylation MethylEster Methyl Ester Derivative Esterification->MethylEster TMSEster TMS Ester Derivative Silylation->TMSEster GC_MS GC-MS Analysis MethylEster->GC_MS TMSEster->GC_MS Analyte_HPLC 2,6-Difluoro-3-(propylsulfonyl)benzoic acid UV_Derivatization UV Derivatization (Protocol 2) Analyte_HPLC->UV_Derivatization UV_Ester UV-Active Ester Derivative UV_Derivatization->UV_Ester HPLC_UV HPLC-UV Analysis UV_Ester->HPLC_UV

Sources

Application Notes and Protocols: 2,6-Difluoro-3-(propylsulfonyl)benzoic Acid in the Synthesis of Vemurafenib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-(propylsulfonyl)benzoic acid, also known as 2,6-difluoro-3-(propylsulfonamido)benzoic acid, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its highly functionalized aromatic ring, featuring fluorine atoms, a sulfonic acid moiety, and a carboxylic acid group, makes it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the application of this compound, with a primary focus on its pivotal role in the synthesis of Vemurafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is essential for its effective use in synthesis.

PropertyValueSource
Chemical Formula C₁₀H₁₁F₂NO₄S
CAS Number 1103234-56-5
Molecular Weight 279.26 g/mol
Appearance Solid
Storage Class 11 - Combustible Solids

Application in Vemurafenib Synthesis: A Strategic Overview

Vemurafenib is a targeted therapy that has significantly improved outcomes for patients with metastatic melanoma harboring the BRAF V600E mutation. The synthesis of Vemurafenib involves the coupling of two key fragments: the 2,6-difluoro-3-(propylsulfonyl)benzoyl moiety and the 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine core. 2,6-Difluoro-3-(propylsulfonyl)benzoic acid serves as the precursor to the activated benzoyl fragment.

The overall synthetic strategy can be visualized as a convergent synthesis, where the two main building blocks are prepared separately and then joined in a final coupling step. This approach allows for efficient and high-yielding production of the final API.

G cluster_0 Synthesis of Fragment A cluster_1 Synthesis of Fragment B cluster_2 Final Coupling and API Synthesis A1 2,6-Difluoro-3-aminobenzoic acid A3 2,6-Difluoro-3-(propylsulfonyl)benzoic acid A1->A3 Sulfonylation A2 Propylsulfonyl chloride A2->A3 C1 2,6-Difluoro-3-(propylsulfonyl)benzoyl chloride A3->C1 Activation (e.g., SOCl₂) B1 5-Bromo-1H-pyrrolo[2,3-b]pyridine B3 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine B1->B3 Suzuki-Miyaura Coupling B2 (4-Chlorophenyl)boronic acid B2->B3 C2 Vemurafenib B3->C2 C1->C2 Friedel-Crafts Acylation

Caption: Convergent synthesis of Vemurafenib.

Detailed Protocols

Part 1: Synthesis of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (Fragment B)

This protocol outlines the synthesis of the core heterocyclic component of Vemurafenib via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • (4-Chlorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent), (4-chlorophenyl)boronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Bubble argon or nitrogen through the mixture for 15-20 minutes to ensure an inert atmosphere.

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.

Part 2: Synthesis of Vemurafenib

This protocol details the final coupling step to synthesize Vemurafenib, starting from 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Step 2a: Activation of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

This step involves the conversion of the carboxylic acid to a more reactive acyl chloride.

Materials:

  • 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Suspend 2,6-Difluoro-3-(propylsulfonyl)benzoic acid (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (or oxalyl chloride) (1.5-2 equivalents) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride carbonyl stretch).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,6-difluoro-3-(propylsulfonyl)benzoyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2b: Friedel-Crafts Acylation to form Vemurafenib

This is the key bond-forming reaction to assemble the Vemurafenib molecule. The acylation occurs at the C3 position of the pyrrolo[2,3-b]pyridine ring, which is the most nucleophilic position.[1]

Materials:

  • Crude 2,6-difluoro-3-(propylsulfonyl)benzoyl chloride (from Step 2a)

  • 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (Fragment B)

  • Anhydrous Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃), or a milder Lewis acid like Zinc chloride (ZnCl₂))

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

  • Dissolve 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C and slowly add the Lewis acid catalyst (1.1-1.5 equivalents).

  • Dissolve the crude 2,6-difluoro-3-(propylsulfonyl)benzoyl chloride in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Vemurafenib can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or as described in patent literature) to yield the pure API.[2]

G cluster_0 Protocol Workflow start Start prep_A Prepare Fragment A (2,6-Difluoro-3-(propylsulfonyl)benzoic acid) start->prep_A prep_B Synthesize Fragment B (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine) start->prep_B activation Activate Fragment A (Formation of Acyl Chloride) prep_A->activation coupling Couple Fragments A and B (Friedel-Crafts Acylation) prep_B->coupling activation->coupling purification Purify Vemurafenib (Recrystallization) coupling->purification analysis Analytical Characterization purification->analysis end End analysis->end

Caption: Experimental workflow for Vemurafenib synthesis.

Analytical Characterization

The identity and purity of the synthesized Vemurafenib should be confirmed using a combination of analytical techniques.

TechniqueExpected ResultsReference
¹H NMR Characteristic peaks corresponding to the protons of the Vemurafenib structure.
¹³C NMR Resonances for all carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of Vemurafenib (C₂₃H₁₈ClF₂N₃O₃S, MW: 489.92 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity. The retention time should match that of a Vemurafenib standard.
Melting Point The melting point should be sharp and consistent with the literature value for the specific polymorphic form.

Safety Considerations

  • 2,6-Difluoro-3-(propylsulfonyl)benzoic acid: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

  • Thionyl Chloride/Oxalyl Chloride: These reagents are corrosive and react violently with water. Handle with extreme care in a fume hood.

  • Lewis Acids (e.g., AlCl₃): These are moisture-sensitive and corrosive. Handle in a dry environment.

  • Solvents: Use appropriate precautions when handling flammable and volatile organic solvents.

Conclusion

2,6-Difluoro-3-(propylsulfonyl)benzoic acid is an indispensable building block in the synthesis of Vemurafenib. The protocols outlined in this guide provide a framework for the laboratory-scale synthesis of this important anti-cancer drug. Researchers should always adhere to strict safety protocols and utilize appropriate analytical techniques to ensure the quality and purity of the synthesized compounds. The strategic use of this key intermediate exemplifies the power of modern organic synthesis in enabling the production of life-saving therapeutics.

References

  • WO2016083956A1 - Substantially pure vemurafenib and its salts.
  • 2,6-Difluoro-3-(propylsulfonamido)benzoic acid. Sigma-Aldrich.
  • Development and Validation of Analytical Method for Vemurafenib. RJPN.
  • Improved Vemurafenib Dissolution and Pharmacokinetics as an Amorphous Solid Dispersion Produced by KinetiSol® Processing. PubMed.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Friedel–Crafts reaction. Wikipedia.
  • Methodology developed for the Friedel–Crafts acylation of substituted...
  • Friedel-Crafts Acyl

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges, provide detailed troubleshooting advice, and answer frequently asked questions to support your experimental success.

I. Introduction to the Synthesis

The synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid typically involves a multi-step pathway, often starting from a substituted difluorobenzene derivative. A common and effective route proceeds via the oxidation of a thioether precursor, 2,6-difluoro-3-(propylthio)benzoic acid. This precursor is generally prepared by the reaction of a suitable starting material with propylthiol. Each step presents unique challenges that require careful control of reaction conditions and purification techniques.

Below is a generalized workflow for a common synthetic approach:

Synthesis_Workflow A Starting Material (e.g., 2,6-difluoro-3-halobenzoic acid) B Thiolation (Propylthiol) A->B Step 1 C Intermediate (2,6-difluoro-3-(propylthio)benzoic acid) B->C D Oxidation C->D Step 2 E Final Product (2,6-Difluoro-3-(propylsulfonyl)benzoic acid) D->E F Purification E->F Step 3 Oxidation_Pathway Thioether 2,6-difluoro-3-(propylthio)benzoic acid Sulfoxide Intermediate Sulfoxide Thioether->Sulfoxide +1 eq. Oxidant Sulfone 2,6-Difluoro-3-(propylsulfonyl)benzoic acid Sulfoxide->Sulfone +1 eq. Oxidant

Technical Support Center: Optimizing Sulfonylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sulfonylbenzoic acids. These compounds are vital building blocks in medicinal chemistry and materials science, notably as precursors for various pharmaceuticals.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis, ensuring robust and reproducible outcomes. We will focus primarily on the oxidative route from toluene-sulfonamide derivatives, a common and effective, yet sometimes challenging, pathway.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of sulfonylbenzoic acids.

Q1: What are the primary synthetic routes to 2-sulfonylbenzoic acid?

A1: There are two main strategies for synthesizing 2-sulfonylbenzoic acid:

  • Oxidation of a Methyl Group: The most common laboratory and industrial method involves the oxidation of the methyl group of an o-toluenesulfonamide derivative.[3] Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically used to convert the benzylic methyl group into a carboxylic acid.[4][5] The resulting sulfonamide is then hydrolyzed to the final product.

  • Sulfonation of Benzoic Acid: An alternative route is the direct sulfonation of benzoic acid using fuming sulfuric acid (oleum).[6] This method can be effective but may lead to challenges in controlling regioselectivity and separating isomers.

Q2: How do I select the appropriate oxidant for converting the toluenesulfonyl group?

A2: The choice of oxidant is critical and depends on the substrate's reactivity, desired reaction conditions, and environmental considerations.

  • Potassium Permanganate (KMnO₄): This is a powerful, cost-effective, and widely used oxidant for converting alkylarenes to carboxylic acids.[4][7][8] It is typically used under basic conditions. However, it can lead to over-oxidation if not carefully controlled, and the formation of manganese dioxide (MnO₂) byproduct can complicate work-up.[9]

  • Hydrogen Peroxide (H₂O₂): Considered a "green" oxidant as its byproduct is water, H₂O₂ can be used, often with a catalyst, for this transformation.[3][10][11] These reactions may require specific catalysts and conditions to achieve high yields.[3][11]

  • Nitric Acid (HNO₃): Concentrated nitric acid is also a potent oxidizing agent for this conversion, particularly on an industrial scale.[5] However, it requires careful handling due to its corrosive nature and the potential for generating hazardous NOx gas byproducts.

Q3: What are the best practices for monitoring the reaction progress?

A3: Effective reaction monitoring is key to preventing incomplete conversion or the formation of byproducts.

  • Thin-Layer Chromatography (TLC): TLC is the most common and rapid method for monitoring the disappearance of the starting material and the appearance of the product. A co-spot of the starting material alongside the reaction mixture is essential for accurate comparison.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.[12][13][14] It allows for precise measurement of the consumption of starting material and the formation of the desired product, as well as any significant impurities.[12]

  • Visual Observation (for KMnO₄ reactions): When using potassium permanganate, the reaction progress can be visually estimated by the disappearance of the characteristic deep purple color of the permanganate ion (MnO₄⁻) and the formation of a brown MnO₂ precipitate.[8]

Q4: What are the standard work-up and purification procedures for sulfonylbenzoic acids?

A4: The work-up procedure aims to remove byproducts and isolate the crude product, which is then purified.

  • Quenching and Filtration: For permanganate oxidations, the reaction is typically quenched (e.g., with sodium bisulfite or ethanol) to destroy excess oxidant. The resulting MnO₂ solid is then removed by filtration.

  • Acidification: The filtrate is acidified (e.g., with HCl) to protonate the carboxylate and sulfonate groups, causing the sulfonylbenzoic acid to precipitate out of the aqueous solution.

  • Purification: The most common method for purifying sulfonylbenzoic acids is recrystallization , often from water or an aqueous ethanol mixture.[15][16] The principle relies on the higher solubility of the acid in hot solvent compared to cold solvent.[16] For stubborn impurities, techniques like treatment with activated charcoal during recrystallization can be employed to remove colored byproducts.[17]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Low or No Product Yield

A low yield is one of the most frequent challenges in organic synthesis.[18][19][20] A systematic check of reagents and conditions is crucial.[21]

Probable CauseExplanation & RationaleRecommended Solution
Inactive Oxidant Potassium permanganate can decompose over time, especially if not stored properly. Hydrogen peroxide solutions can lose potency.Action: Test the oxidant on a more reactive substrate or use a fresh, unopened bottle of the reagent. Ensure proper storage conditions (cool, dark, and dry).[18]
Poor Substrate Solubility The reaction between an aqueous oxidant (like KMnO₄ solution) and an organic substrate is often limited by the interface between the two phases. If the substrate is not sufficiently soluble in the reaction medium, the reaction rate will be extremely slow.Action 1: Add a co-solvent (e.g., t-butanol, pyridine) to increase the solubility of the organic substrate in the aqueous medium.Action 2: Employ a Phase-Transfer Catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). The PTC shuttles the permanganate anion into the organic phase, dramatically increasing the reaction rate.[9][22][23][24][25]
Incorrect Temperature Oxidation reactions are often exothermic and highly temperature-dependent.[18] If the temperature is too low, the activation energy barrier may not be overcome. If it is too high, side reactions and decomposition can occur.[7]Action: Monitor the internal reaction temperature closely. For KMnO₄ oxidations, gentle heating (reflux) is often required to initiate and sustain the reaction.[8] Perform small-scale experiments to determine the optimal temperature range.
Impure Starting Material The purity of the starting material is paramount.[21][26] Impurities can interfere with the reaction or act as inhibitors.Action: Verify the purity of the starting toluenesulfonamide derivative by NMR or melting point analysis. If necessary, purify the starting material by recrystallization before proceeding.
Problem 2: Incomplete Reaction or Stalling

When the reaction starts but fails to proceed to completion, it is often due to stoichiometric or deactivation issues.

Probable CauseExplanation & RationaleRecommended Solution
Insufficient Oxidant The stoichiometry of the oxidation of a methyl group to a carboxylic acid is demanding. For KMnO₄, the balanced reaction requires multiple equivalents of the oxidant. Underestimating the required amount is a common error.Action: Re-calculate the required stoichiometry carefully. It is common practice to use a slight excess of the oxidant. Consider adding the oxidant in portions to maintain its concentration and control the reaction exotherm.[21]
Formation of Insoluble Layer The byproduct of permanganate oxidation, manganese dioxide (MnO₂), is a fine brown solid. This solid can coat the surface of the unreacted organic substrate, preventing it from coming into contact with the oxidant in the aqueous phase.Action: Ensure vigorous and efficient stirring throughout the reaction to keep the solids suspended and maximize interfacial contact.[21] Mechanical stirring is often superior to magnetic stirring for this purpose.
pH Shift During Reaction The pH of the reaction medium can influence the reactivity of the oxidant. For permanganate oxidations, basic conditions are generally preferred as they stabilize the permanganate ion.Action: Monitor the pH of the reaction mixture. The reaction is often run in the presence of a base like sodium carbonate or sodium hydroxide to maintain alkalinity.[8]
Problem 3: Formation of Impurities and Side Products

The presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products.

Probable CauseExplanation & RationaleRecommended Solution
Over-oxidation / Ring Cleavage Harsh reaction conditions (e.g., excessively high temperature, high concentration of oxidant) can lead to the oxidation of the aromatic ring itself, causing cleavage and the formation of complex byproducts.[7]Action: Maintain strict temperature control. Add the oxidant portion-wise or via a dropping funnel to avoid localized high concentrations and control the exotherm.[21]
Incomplete Hydrolysis If the synthesis proceeds via a sulfonamide or other intermediate, incomplete hydrolysis will result in contamination of the final product.[27]Action: Ensure hydrolysis conditions (e.g., acid/base concentration, temperature, reaction time) are sufficient for complete conversion. Monitor the hydrolysis step by TLC or HPLC.
Formation of Benzaldehyde Intermediate The oxidation of a methyl group to a carboxylic acid proceeds through benzyl alcohol and benzaldehyde intermediates.[28] Under certain conditions, the reaction may stall at the aldehyde stage, especially if insufficient oxidant is used.Action: Ensure sufficient oxidant and reaction time are provided to drive the reaction to the desired carboxylic acid product. Analyze the crude product for the presence of an aldehyde (e.g., by 2,4-DNP test or NMR spectroscopy).

Section 3: Visualized Workflows and Protocols

General Synthetic Workflow

The following diagram illustrates the typical experimental sequence for the synthesis of 2-sulfonylbenzoic acid via permanganate oxidation.

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up cluster_3 Purification A 1. Charge Reactor (o-toluenesulfonamide, water, base) B 2. Heat to Reflux (e.g., 90-100 °C) A->B C 3. Add KMnO₄ Solution (Portion-wise, maintain reflux) B->C D 4. Monitor Reaction (TLC, color change) C->D E 5. Quench Excess KMnO₄ (e.g., NaHSO₃) D->E F 6. Filter MnO₂ (Hot filtration) E->F G 7. Acidify Filtrate (e.g., conc. HCl to pH < 2) F->G H 8. Isolate Crude Product (Vacuum filtration) G->H I 9. Recrystallize (e.g., from water) H->I J 10. Dry and Characterize (Yield, MP, NMR, HPLC) I->J

Caption: Experimental workflow for sulfonylbenzoic acid synthesis.

Troubleshooting Decision Tree

Use this logical diagram to diagnose issues with low reaction yield.

G Start Low Yield Observed Q1 Is starting material (SM) consumed (by TLC/HPLC)? Start->Q1 Cause1 Probable Cause: Inefficient Reaction Q1->Cause1 No Cause2 Probable Cause: Work-up / Isolation Loss Q1->Cause2 Yes Q2 Is the reaction mixture homogeneous? Cause1->Q2 Sol1 Solution: - Check oxidant activity - Increase temperature - Verify SM purity Cause1->Sol1 Sol3 Solution: - Add Phase-Transfer Catalyst - Use a co-solvent - Improve stirring Q2->Sol3 No Sol4 Solution: - Check oxidant stoichiometry - Add oxidant in portions - Ensure consistent heating Q2->Sol4 Yes Sol2 Solution: - Check pH during precipitation - Ensure complete transfers - Optimize recrystallization solvent

Caption: Decision tree for troubleshooting low reaction yields.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 2-Sulfonylbenzoic Acid via Permanganate Oxidation

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • o-Toluenesulfonamide (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (1.0 eq)

  • Potassium Permanganate (KMnO₄) (3.5 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add o-toluenesulfonamide, sodium carbonate, and deionized water (approx. 20 mL per gram of starting material).

  • Heating: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring until all solids dissolve.

  • Oxidation: Separately, dissolve potassium permanganate in deionized water (approx. 25 mL per gram of KMnO₄). Add this purple solution in small portions to the refluxing reaction mixture over 2-3 hours. The rate of addition should be controlled to maintain a gentle reflux.

  • Monitoring: Continue heating under reflux until the purple color of the permanganate has been replaced by a brown precipitate of MnO₂ (typically 4-8 hours). Monitor the consumption of starting material by TLC.

  • Work-up:

    • Cool the reaction mixture slightly and cautiously add a saturated solution of sodium bisulfite until the purple/pink color is completely gone.

    • While still hot, filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

    • Transfer the clear filtrate to a beaker and cool in an ice bath.

    • Slowly add concentrated HCl with stirring until the pH is less than 2. A white precipitate should form.

  • Isolation & Purification:

    • Collect the white solid by vacuum filtration and wash with a small amount of cold deionized water.

    • Recrystallize the crude product from hot water.

    • Dry the purified crystals in a vacuum oven to a constant weight.

References

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Technical Support Center: Navigating Side Reactions in the Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during key synthetic procedures. Our focus is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction

The preparation of substituted benzoic acids is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals and functional materials. However, the journey from starting material to purified product is often fraught with challenges in the form of unwanted side reactions. This guide will dissect the most common pitfalls in three primary synthetic routes: Grignard carbonation, oxidation of alkylbenzenes, and the hydrolysis of benzonitriles.

Section 1: Grignard Carbonation Route

The formation of a C-C bond via the carbonation of a Grignard reagent is an elegant method for synthesizing benzoic acids. However, the high reactivity of the organometallic intermediate can also be its downfall, leading to significant byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a complex mess, and the yield of my desired benzoic acid is significantly lower than expected. GC-MS analysis reveals a major byproduct with a mass corresponding to a biphenyl derivative. What is happening?

A1: You are likely observing the result of a Wurtz-type coupling reaction, the most common side reaction in Grignard preparations.[1] This occurs when the newly formed Grignard reagent (R-MgX) acts as a nucleophile and attacks a molecule of the unreacted aryl halide (R-X), resulting in the formation of a biphenyl (R-R) byproduct.[2][3] This side reaction not only consumes your starting material and Grignard reagent, reducing the overall yield, but also introduces a non-polar impurity that can complicate purification.[4]

Q2: What are the primary factors that promote this Wurtz coupling side reaction?

A2: Several factors can exacerbate the formation of biphenyl byproducts:

  • High Local Concentration of Aryl Halide: Rapid addition of the aryl halide to the magnesium turnings creates localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the aryl halide instead of another magnesium atom.[1]

  • Elevated Reaction Temperature: The Grignard formation is exothermic. If the heat is not adequately dissipated, localized hotspots can form, accelerating the rate of the Wurtz coupling.[1]

  • Poor Quality Magnesium: A passivating oxide layer on the surface of the magnesium can hinder the initiation of the Grignard reaction, leaving excess aryl halide in the solution for longer periods.

Q3: How can I effectively minimize the formation of these biphenyl byproducts?

A3: To suppress Wurtz coupling and maximize the yield of your desired benzoic acid, consider the following preventative measures:

  • Slow, Controlled Addition: Add the aryl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This prevents the buildup of a high local concentration of the aryl halide.

  • Temperature Management: Use an ice bath to control the initial exothermic reaction and maintain a steady, gentle reflux throughout the addition.

  • Activation of Magnesium: Ensure the magnesium turnings are of high quality. If the reaction is sluggish to initiate, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.

Troubleshooting Guide: Purification

Issue: You have a significant amount of a non-polar, yellowish solid contaminating your benzoic acid product.

Solution: This is likely the biphenyl byproduct.[5] An effective method for its removal is through acid-base extraction.

Protocol 1: Purification of Benzoic Acid from Biphenyl Byproduct

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The benzoic acid will be deprotonated to its water-soluble sodium salt (sodium benzoate) and move into the aqueous layer. The non-polar biphenyl will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Back-Extraction (Optional): Wash the organic layer with a fresh portion of the basic solution to ensure complete extraction of the benzoic acid.

  • Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The benzoic acid will precipitate out of the solution.

  • Isolation: Collect the purified benzoic acid crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[6]

ImpurityStructurePurification Method
Biphenyl DerivativeR-RAcid-Base Extraction

Diagram 1: Grignard Reaction and Wurtz Coupling Side Reaction

Grignard_Wurtz cluster_main Desired Reaction: Grignard Carbonation cluster_side Side Reaction: Wurtz Coupling ArylHalide Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArylHalide->Grignard + Mg Mg Mg Carboxylate Carboxylate Salt (Ar-COOMgX) Grignard->Carboxylate + CO₂ CO2 CO₂ BenzoicAcid Substituted Benzoic Acid (Ar-COOH) Carboxylate->BenzoicAcid + H₃O⁺ H3O H₃O⁺ Grignard2 Grignard Reagent (Ar-MgX) Biphenyl Biphenyl Byproduct (Ar-Ar) Grignard2->Biphenyl + Ar-X ArylHalide2 Aryl Halide (Ar-X)

Caption: Desired vs. side reaction in Grignard synthesis.

Section 2: Oxidation of Alkylbenzenes

The oxidation of an alkyl side chain on a benzene ring is a robust method for preparing benzoic acids. However, this powerful transformation requires careful control to avoid incomplete oxidation or unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: I performed the oxidation of toluene with KMnO₄, but my product is contaminated with a substance that has a characteristic almond-like smell. What is this impurity?

A1: The almond-smelling impurity is likely benzaldehyde. The oxidation of an alkylbenzene to a carboxylic acid proceeds through alcohol and aldehyde intermediates.[7] If the reaction is incomplete due to insufficient oxidizing agent, reaction time, or temperature, the oxidation may stall at the benzaldehyde stage.

Q2: My starting material has a tertiary butyl group on the benzene ring, and after prolonged heating with KMnO₄, I recovered only the starting material. Why did the reaction fail?

A2: The oxidation of the alkyl side chain requires the presence of at least one benzylic hydrogen (a hydrogen atom on the carbon directly attached to the aromatic ring).[8][9] Tertiary alkyl groups, such as a t-butyl group, lack a benzylic hydrogen and are therefore resistant to oxidation under these conditions.[10]

Q3: I'm concerned about over-oxidation and potential ring cleavage. Under what conditions might this occur?

A3: While the benzene ring is generally stable to oxidizing agents like KMnO₄, extremely harsh conditions (e.g., very high temperatures, high concentrations of oxidant) can lead to oxidative degradation of the aromatic ring.[11][12] This can result in a complex mixture of smaller organic acids and aldehydes, significantly reducing the yield of the desired benzoic acid.[13][14]

Troubleshooting Guide: Incomplete Oxidation and Purification

Issue: Your benzoic acid product is contaminated with unreacted starting material (e.g., toluene) and benzaldehyde.

Solution: A combination of steam distillation and acid-base extraction can effectively purify your product.

Protocol 2: Purification of Benzoic Acid from Toluene and Benzaldehyde

  • Steam Distillation (Optional): If a significant amount of unreacted, volatile starting material like toluene is present, steam distillation can be an effective first-pass purification step.

  • Acid-Base Extraction:

    • Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether).

    • Transfer to a separatory funnel and wash with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃).[5][15] The benzoic acid will convert to the water-soluble sodium benzoate.[16] Benzaldehyde and toluene will remain in the organic layer.

    • Separate the aqueous layer.

    • Wash the organic layer with water and then brine.

    • The organic layer can be dried and the solvent evaporated to recover unreacted starting materials if desired.

    • Acidify the combined aqueous layers with concentrated HCl in an ice bath to precipitate the pure benzoic acid.

    • Collect the crystals by vacuum filtration, wash with cold water, and dry.

ImpurityStructureBoiling Point (°C)Purification Method
TolueneC₇H₈111Steam Distillation, Acid-Base Extraction
BenzaldehydeC₇H₆O179Acid-Base Extraction

Oxidation_Troubleshooting Start Crude Product from Alkylbenzene Oxidation Check_Purity Analyze Purity (e.g., TLC, NMR) Start->Check_Purity Pure Pure Benzoic Acid Check_Purity->Pure High Purity Impure Impure Product Check_Purity->Impure Low Purity Identify_Impurity Identify Impurities (e.g., starting material, benzaldehyde) Impure->Identify_Impurity SM_Present Unreacted Starting Material Present Identify_Impurity->SM_Present Yes Aldehyde_Present Benzaldehyde Present Identify_Impurity->Aldehyde_Present Yes Purification_SM Steam Distillation (if volatile) SM_Present->Purification_SM Purification_Aldehyde Acid-Base Extraction Aldehyde_Present->Purification_Aldehyde Purification_SM->Purification_Aldehyde Final_Product Purified Benzoic Acid Purification_Aldehyde->Final_Product

Caption: Pathway and solutions for nitrile hydrolysis.

Section 4: Other Common Side Reactions

Decarboxylation:

At elevated temperatures, benzoic acids, particularly those with electron-donating substituents, can undergo decarboxylation to yield benzene derivatives. [17][18]This is a common issue in reactions that require high heat, such as certain metal-catalyzed cross-coupling reactions where the benzoic acid is a substrate. To minimize this, it is crucial to maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. [19][20]

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  • Chemistry Stack Exchange. (2020, February 9). If we use Magnesium instead of the sodium with alkyl halide in dry ether then will a reaction similar to Wurtz reaction will occur. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, January 21). Oxidation of toluene to benzoic acid. Retrieved from [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Scribd. (2024, April 17). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]

  • YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]

  • Studylib. (n.d.). Benzoic Acid Synthesis: Grignard Reaction Lab Experiment. Retrieved from [Link]

  • Quora. (2018, February 15). What is the mechanism of benzoic acid from toluene?. Retrieved from [Link]

  • Filo. (2025, December 9). (c) Toluene to benzoic acid. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis and Purification of 2,6-Difluoro-3-(propylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and purification of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid. This guide is designed to provide in-depth troubleshooting advice and practical, step-by-step protocols to help you improve the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to address the common challenges encountered during the synthesis of this and structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare 2,6-Difluoro-3-(propylsulfonyl)benzoic acid?

A common and logical synthetic approach is the sulfonylation of an appropriate aniline precursor, such as 3-amino-2,6-difluorobenzoic acid, with propanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Q2: I am observing a significant amount of a di-sulfonated byproduct. How can I minimize its formation?

The formation of a di-sulfonated byproduct is a known issue in the sulfonylation of primary anilines. To mitigate this, it is crucial to carefully control the stoichiometry of your reactants. Using a slight excess of the aniline starting material (e.g., 1.05 to 1.1 equivalents) can help ensure the complete consumption of the propanesulfonyl chloride before it has a chance to react a second time with the desired product. Additionally, maintaining a low reaction temperature (e.g., 0 °C) during the addition of the sulfonyl chloride and adding it dropwise can significantly reduce the formation of this byproduct.[1]

Q3: My reaction is not proceeding to completion, resulting in a low yield. What are the potential causes?

Several factors can contribute to an incomplete reaction. The nucleophilicity of the aniline can be reduced by the electron-withdrawing fluorine and carboxylic acid groups, potentially slowing down the reaction. In such cases, a moderate increase in reaction temperature or a longer reaction time may be necessary. Another common issue is the use of an insufficient amount of base. A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction. Without it, the aniline starting material will be protonated, rendering it non-nucleophilic and halting the reaction.[1] Finally, ensure your reagents, particularly the propanesulfonyl chloride, are of high quality and have not degraded due to improper storage.

Q4: What is the best method to purify the final product?

For aromatic carboxylic acids like 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, recrystallization is often a highly effective purification method. A common and effective solvent system for similar compounds is a mixture of ethanol and water.[2] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to form pure crystals.

Q5: Are there alternative synthetic strategies I can consider?

An alternative route involves the oxidation of a sulfide precursor. This would entail the synthesis of 2,6-difluoro-3-(propylthio)benzoic acid, followed by its oxidation to the corresponding sulfone. A variety of oxidizing agents can be used for this transformation, including hydrogen peroxide, often in the presence of a suitable catalyst.[3][4][5]

Troubleshooting Guides

This section provides a more detailed breakdown of specific issues you may encounter during your experiments, their probable causes, and actionable solutions.

Issue 1: Low Yield of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid
Potential Cause Scientific Explanation Recommended Solution
Incomplete Reaction The starting material, 3-amino-2,6-difluorobenzoic acid, is electronically deactivated by the two fluorine atoms and the carboxylic acid group, making the amino group less nucleophilic.Consider increasing the reaction temperature moderately or extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction endpoint. For particularly unreactive anilines, using a more forcing solvent like DMF or DMSO, or employing microwave-assisted synthesis could be beneficial.[6]
Insufficient Base The sulfonylation reaction produces one equivalent of HCl. If not neutralized, the HCl will protonate the amino group of the starting material, rendering it unreactive towards the electrophilic propanesulfonyl chloride.Use at least one equivalent of a suitable base, such as pyridine or triethylamine. For sluggish reactions, a slight excess of the base may be beneficial.
Degraded Propanesulfonyl Chloride Sulfonyl chlorides are sensitive to moisture and can hydrolyze over time to the corresponding sulfonic acid, which is unreactive under these conditions.Use freshly opened or properly stored propanesulfonyl chloride. If in doubt, the purity of the sulfonyl chloride can be checked by NMR or titration.
Issue 2: Poor Purity of the Crude Product
Potential Cause Scientific Explanation Recommended Solution
Formation of Di-sulfonated Byproduct The initially formed sulfonamide product still possesses a proton on the nitrogen, which can be removed by a base, allowing for a second reaction with propanesulfonyl chloride.Carefully control the stoichiometry, using a slight excess of the aniline. Add the propanesulfonyl chloride slowly and at a low temperature (e.g., 0 °C) to minimize the rate of the second sulfonylation.[1]
Hydrolysis of Propanesulfonyl Chloride If moisture is present in the reaction, the propanesulfonyl chloride can hydrolyze to propanesulfonic acid, which can be difficult to remove from the final product.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Unreacted Starting Material Incomplete reaction will lead to contamination of the product with the starting aniline.Optimize reaction conditions for full conversion as described in "Issue 1". Unreacted 3-amino-2,6-difluorobenzoic acid can often be removed during the workup by washing with a dilute acid solution, although this may also protonate the desired product, affecting its solubility.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid via Sulfonylation

This protocol is a general guideline based on the sulfonylation of anilines. Optimization may be required.

Materials:

  • 3-Amino-2,6-difluorobenzoic acid

  • Propanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-amino-2,6-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propanesulfonyl chloride (0.95 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently turbid.

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • For maximum crystal recovery, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven at an appropriate temperature.

Visualizing the Workflow

Synthetic and Purification Workflow

workflow cluster_synthesis Synthesis cluster_purification Purification start 3-Amino-2,6-difluorobenzoic Acid reaction Sulfonylation with Propanesulfonyl Chloride and Pyridine in DCM start->reaction workup Aqueous Workup (HCl wash) reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (Ethanol/Water) crude->recrystallization Transfer to Purification filtration Filtration and Drying recrystallization->filtration pure Pure 2,6-Difluoro-3-(propylsulfonyl)benzoic acid filtration->pure

Caption: A typical workflow for the synthesis and purification of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Troubleshooting Decision Tree for Low Yield

troubleshooting cluster_reaction_check Reaction Analysis cluster_solutions Potential Solutions start Low Yield Observed incomplete Is the reaction incomplete? start->incomplete base_check Is there sufficient base? incomplete->base_check Yes reagent_quality Are reagents of high quality? incomplete->reagent_quality No increase_temp_time Increase temperature or time. Consider microwave or different solvent. base_check->increase_temp_time Yes add_base Add more base. base_check->add_base No use_fresh_reagents Use fresh reagents. reagent_quality->use_fresh_reagents No

Caption: A decision tree to troubleshoot low reaction yields.

References

  • Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. Thieme. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. ACS Publications. Available from: [Link]

  • Synthesis of Aryl Sulfones. ResearchGate. Available from: [Link]

  • Process for preparation of 2,4,6-trifluorobenzoic acid. Google Patents.
  • 3-Amino-2, 6-difluorobenzoic acid, min 96%, 1 gram. AFEyewear. Available from: [Link]

  • 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. PubChem. Available from: [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. Available from: [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. Available from: [Link]

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Technical Support Center: Troubleshooting the Purification of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated benzoic acids. As a Senior Application Scientist, I understand that while the incorporation of fluorine into molecular scaffolds offers profound benefits in drug discovery and materials science, it also introduces unique and often frustrating challenges during purification.[1] The high electronegativity and small size of fluorine alter the physicochemical properties of benzoic acid—such as acidity, solubility, and intermolecular interactions—in ways that can complicate standard purification protocols.[1][2]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific compound.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated benzoic acid so much more acidic than regular benzoic acid? How does this affect purification?

A1: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the carboxylate anion formed upon deprotonation, making the carboxylic acid group more acidic (i.e., having a lower pKa). The effect is most pronounced when the fluorine is in the ortho position.[3] This enhanced acidity is a powerful tool in purification. During an acid-base extraction, even a mild base like sodium bicarbonate can effectively deprotonate the fluorinated benzoic acid, pulling it into the aqueous layer and separating it from neutral organic impurities.[4]

Compound Isomer Position pKa Value
Benzoic Acid-~4.20[5]
2-Fluorobenzoic AcidOrtho~3.27[3]
3-Fluorobenzoic AcidMeta~3.86[3][6]
4-Fluorobenzoic AcidPara~4.14[3]
2,6-Difluorobenzoic AcidDi-ortho~2.66

Table 1: Comparison of pKa values for fluorinated benzoic acid isomers. A lower pKa indicates stronger acidity. Data compiled from various sources.[3][5][6]

Q2: I'm trying to separate positional isomers (e.g., 2-fluoro vs. 4-fluorobenzoic acid). Why is this so difficult by standard column chromatography?

A2: Positional isomers have identical molecular weights and often very similar polarities, making them notoriously difficult to separate.[7] While their pKa values differ, these differences may not be sufficient to achieve baseline separation on standard silica gel. Success often requires moving to more advanced techniques like High-Performance Liquid Chromatography (HPLC) or Ultra Performance Convergence Chromatography (UPC²), which offer superior resolving power.[8][9] For HPLC, careful optimization of the mobile phase pH and the use of high-resolution columns are critical for success.[7]

Q3: My crude product is a dark, oily residue. What are the likely culprits?

A3: Dark coloration often suggests the presence of impurities from side reactions or decomposition. If your synthesis involved a palladium-catalyzed cross-coupling (e.g., Suzuki), residual palladium can be a major issue, often appearing as a dark solid.[10][11] Oily products can indicate the presence of low-melting point impurities or that your target compound itself is "oiling out" instead of crystallizing, a common problem with fluorinated compounds.[12]

In-Depth Troubleshooting Guides

Guide 1: Challenges in Recrystallization

Recrystallization is often the first line of defense for purification, but fluorinated compounds can be stubborn.

Problem: My compound "oils out" instead of forming crystals.

  • Causality: This happens when the solute is highly soluble in the hot solvent and, upon cooling, the concentration of the solute exceeds its solubility limit at a temperature that is above its melting point. The high concentration of impurities can also disrupt the crystal lattice formation.[12] Fluorinated compounds can have unique intermolecular interactions that favor amorphous or oily states over crystalline ones.[2]

  • Troubleshooting Workflow:

Problem: No crystals form, even after cooling and scratching.

  • Causality: The solution is not supersaturated. This means either too much solvent was used, or the compound is simply too soluble in the chosen solvent, even at low temperatures. [12]* Solutions:

    • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen, then attempt to cool again.

    • Introduce an Anti-Solvent: If you have an idea of a solvent in which your compound is insoluble (e.g., hexane for a polar compound dissolved in ethyl acetate), add it dropwise at room temperature until persistent cloudiness appears. Then, add a few drops of the original solvent to clarify and cool slowly.

    • Seed Crystals: If you have a tiny amount of pure product, add a single crystal to the cooled solution to initiate crystallization. [12]

Guide 2: Chromatographic Purification Issues

Problem: I can't separate my fluorinated benzoic acid from a key, structurally similar impurity by silica gel chromatography.

  • Causality: Fluorinated benzoic acids can be quite polar. If the impurity has a similar polarity, co-elution is likely. The acidity of the benzoic acid can also lead to significant tailing on standard silica gel.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount (0.5-1%) of acetic or formic acid to the eluent. This suppresses the deprotonation of your benzoic acid, reducing its interaction with the silica surface and leading to sharper, less tailed peaks.

    • Switch to Reverse-Phase Chromatography: If your compound and impurity have different degrees of lipophilicity, reverse-phase (e.g., C18) chromatography can be highly effective. This is the standard method for HPLC analysis and separation of these isomers. [7] 3. Employ pH-Mediated Separation: In some cases, adjusting the pH can selectively precipitate isomers or impurities from a solution, a technique that has been patented for separating nitro-fluorinated benzoic acid isomers. [13]

Guide 3: Removing Stubborn Impurities

Problem: My NMR shows residual palladium from a Suzuki coupling reaction.

  • Causality: Palladium catalysts can form stable complexes with aromatic compounds, making them difficult to remove by standard chromatography or crystallization. [14]This is a critical issue in drug development, as residual palladium levels are strictly regulated.

  • Solutions:

    • Palladium Scavengers: This is the most effective approach. These are reagents designed to bind tightly to palladium.

      • Thiol-based Scavengers: Reagents like 2,4,6-trimercaptotriazine (TMT) are effective at precipitating palladium. [11]However, this method may be unsuitable if your target compound has poor solubility, as the TMT-Pd complex also precipitates. [10][11] * Amine-based Scavengers: Polymer-bound ethylenediamines have been shown to effectively absorb both Pd(0) and Pd(II) and can reduce palladium content significantly. [10][11] * Isocyanide Reagents: Silica-supported isocyanides can be used to remove residual palladium to sub-ppm levels without requiring additional chromatography.

    • Aqueous Washes: Acidifying the reaction mixture can help break up complexes and washing with aqueous solutions can remove some palladium salts. [15] 3. Activated Carbon Treatment: Stirring the crude product in a solution with activated charcoal can sometimes adsorb residual palladium, though this is often less effective than targeted scavengers.

    Caption: Decision workflow for palladium removal.

Key Experimental Protocols

Protocol 1: General Recrystallization from a Two-Solvent System

This protocol is ideal when your fluorinated benzoic acid "oils out" or is too soluble in a single solvent.

  • Dissolution: Dissolve the crude compound in the minimum amount of a hot solvent in which it is readily soluble (e.g., ethyl acetate, acetone, or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, add a second solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexanes, heptane, or water) dropwise until you observe persistent turbidity (cloudiness).

  • Clarification: Add a few drops of the first (hot) solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Protocol 2: Palladium Removal Using a Polymer-Bound Scavenger

This protocol is adapted from methodologies for removing residual palladium from Suzuki-Miyaura coupling products. [10][11]

  • Preparation: After the reaction work-up, dissolve the crude product in a suitable anhydrous organic solvent (e.g., toluene) in a round-bottom flask.

  • Scavenger Addition: Add a polymer-bound ethylenediamine scavenger (typically 2-4 times the weight of the crude product). [11]3. Stirring: Stir the mixture vigorously. Heating (e.g., to 60°C) can significantly improve the efficiency of palladium removal. [10][11]The required time can range from a few hours to overnight.

  • Filtration: Cool the mixture to room temperature and filter it to remove the polymer scavenger, which now contains the bound palladium. Wash the polymer with fresh solvent.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Further Purification: The resulting solid should have significantly reduced palladium content. Proceed with standard purification techniques like recrystallization or column chromatography to achieve the final desired purity.

References

  • Uenishi, J., et al. (2003). A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives. Organic Process Research & Development, 7(1), 83-86. [Link]

  • Uenishi, J., et al. (2003). A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki-Miyaura Coupling with Polymer. American Chemical Society. [Link]

  • Various Authors. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. [Link]

  • Kuhls, J., et al. (1969). Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon. U.S.
  • Bultman, M. J., et al. (2016). Recovery and/or reuse of palladium catalyst after a suzuki coupling. U.S.
  • Al-Masum, M., & Ng, C. (2010). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Request PDF on ResearchGate. [Link]

  • Raftery, J. P., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Wikipedia contributors. (n.d.). 3-Fluorobenzoic acid. Wikipedia. [Link]

  • Chusov, D., et al. (2023). Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. MDPI. [Link]

  • Central Glass Co Ltd. (1998). Method for separating HF by azeotropic distillation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Sidelmann, L. G., et al. (1995). Identification of the Positional Isomers of 2-Fluorobenzoic Acid 1-O-Acyl Glucuronide by Directly Coupled HPLC-NMR. Analytical Chemistry, 67(19), 3401-3404. [Link]

  • Drechsler, E., & Inman, E. R. (1934). p-FLUOROBENZOIC ACID. Organic Syntheses, 14, 42. [Link]

  • Apoorv Potnis. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange. [Link]

  • Weiss, J., et al. (2006). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Request PDF on ResearchGate. [Link]

  • Verhoog, S., et al. (2018). Selective mono- and difluorination of benzoic acid derivatives... Request PDF on ResearchGate. [Link]

  • Bernard-Gauthier, V., et al. (2016). [18F]-Fluoride Capture and Release: azeotropic drying free nucleophilic aromatic radiofluorination assisted by a Phosphonium Borane. Request PDF on ResearchGate. [Link]

  • Verhoog, S., et al. (2018). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. [Link]

  • Wikipedia contributors. (n.d.). Azeotropic distillation. Wikipedia. [Link]

  • Rainville, P., & Smith, K. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. [Link]

  • National Institute of Standards and Technology. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino substituted derivatives. NIST. [Link]

  • I. R. Robert, et al. (n.d.). Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. ePrints Soton - University of Southampton. [Link]

  • Unnamed Author. (2024). Optimizing Synthesis: The Importance of High-Purity Benzoic Acid Derivatives. Unnamed Source. [Link]

  • De Borggraeve, W. M., et al. (2001). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 78, 150. [Link]

  • Lee, D., et al. (2024). Electrochemically Controlled Deposition of Oriented Fluorinated Covalent Organic Framework Films for Selective Electrochemical Sensing. Chemistry of Materials. [Link]

  • Spivey, A. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 38(7). [Link]

  • Najem, A. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? ResearchGate. [Link]

  • Boyarskiy, V. P., et al. (2021). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. MDPI. [Link]

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Technical Support Center: Stability of 2,6-Difluoro-3-(propylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct stability and degradation data for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid are not extensively available in public literature. The following guidance is synthesized from established chemical principles and data from structurally related compounds, including fluorinated benzoic acids and alkyl aryl sulfones, to provide a robust framework for troubleshooting.

Introduction for the Researcher

Welcome to the technical support guide for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during experimentation and storage. Given the compound's trifunctional nature—a difluorinated aromatic ring, a carboxylic acid, and a propylsulfonyl group—understanding its potential degradation pathways is crucial for ensuring experimental reproducibility and the integrity of your results. This guide provides a proactive, problem-solving approach in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid that may influence its stability?

A1: The stability of this molecule is influenced by three key functional groups:

  • 2,6-Difluorobenzoic Acid Core: The two fluorine atoms ortho to the carboxylic acid are strong electron-withdrawing groups. This electronic effect increases the acidity of the carboxylic acid and can influence the reactivity of the aromatic ring.[1][2][3] The carbon-fluorine bond itself is very strong, which generally enhances thermal and metabolic stability.[4]

  • Propylsulfonyl Group: As a strong electron-withdrawing group, the propylsulfonyl moiety further deactivates the benzene ring to electrophilic attack and enhances the acidity of the benzoic acid.[5] The alkyl chain (propyl) can be a site for oxidative degradation.

  • Carboxylic Acid Group: This functional group is susceptible to decarboxylation at elevated temperatures and can react with bases. Its acidity is significantly increased by the presence of the ortho-difluoro and meta-sulfonyl substituents.

Q2: What are the recommended storage conditions for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid?

A2: Based on the stability of similar compounds, it is recommended to store 2,6-Difluoro-3-(propylsulfonyl)benzoic acid in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize exposure to moisture and oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.[4]

Q3: Is this compound likely to be sensitive to light?

A3: Yes, aromatic compounds, especially those with electron-withdrawing groups and sulfonyl moieties, can be susceptible to photolytic degradation.[6][7] It is advisable to protect solutions and solid samples from direct light exposure by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide: Experimental Challenges

Issue 1: Inconsistent results or loss of compound potency in aqueous solutions.

Q1.1: I'm observing a decrease in the concentration of my compound in aqueous solution over time. What could be the cause?

A1.1: While alkyl aryl sulfones and fluorinated benzoic acids are generally stable to hydrolysis, instability in aqueous solutions, especially at non-neutral pH and elevated temperatures, can occur. The strong electron-withdrawing nature of the substituents may render the molecule susceptible to nucleophilic attack by water or buffer components, although this is less common. Another possibility is adsorption to the surface of the container.

Troubleshooting Protocol: Assessing Hydrolytic Stability

  • pH Profiling:

    • Prepare solutions of the compound in a range of buffers (e.g., pH 2, 5, 7, 9).

    • Incubate the solutions at a controlled temperature (e.g., 40-60 °C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Container Compatibility:

    • Test the stability of the compound in different types of containers (e.g., borosilicate glass, polypropylene).

    • Analyze the solutions over time to check for loss of compound due to adsorption.

Issue 2: Degradation of the compound upon heating or during thermal reactions.

Q2.1: I suspect my compound is degrading at elevated temperatures. What is the likely degradation pathway?

A2.1: The most probable thermal degradation pathway for benzoic acid derivatives is decarboxylation, leading to the formation of 1,3-difluoro-2-(propylsulfonyl)benzene.[8] This is more likely to occur at temperatures significantly above room temperature. The sulfonyl group itself is generally thermally stable.

Troubleshooting Protocol: Evaluating Thermal Stability

  • Thermogravimetric Analysis (TGA):

    • Perform TGA on a solid sample to determine the onset temperature of decomposition. This will provide a clear indication of the compound's thermal limits.

  • Isothermal Stress Testing:

    • Heat solid samples of the compound at various temperatures below the decomposition onset (e.g., 60°C, 80°C, 100°C) for a defined period.

    • Dissolve the stressed samples and analyze by HPLC or LC-MS to identify and quantify any degradation products. A potential primary thermal degradant to look for would have a molecular weight corresponding to the loss of CO₂ (44 g/mol ).

Issue 3: Formation of unknown impurities during experiments involving oxidizing agents or exposure to air.

Q3.1: I am observing new peaks in my chromatogram after my reaction, which I suspect are oxidation products. What are the potential sites of oxidation?

A3.1: The propylsulfonyl group is a potential site for oxidation. Specifically, the carbon atom attached to the sulfur (α-carbon) and the other carbons on the propyl chain could be susceptible to oxidation, potentially forming hydroxylated or carbonylated species. While the sulfonyl group itself is in a high oxidation state, the adjacent alkyl chain can be a target.[9] The aromatic ring is electron-deficient and generally less prone to oxidation.

Troubleshooting Protocol: Assessing Oxidative Stability

  • Forced Oxidation Study:

    • Treat a solution of the compound with a common oxidizing agent, such as hydrogen peroxide (3-30% H₂O₂) at room temperature.[10][11]

    • Monitor the reaction over time (e.g., up to 24-72 hours) using a stability-indicating HPLC method.

    • Characterize any new, significant peaks by LC-MS to determine their molecular weights, which can provide clues about the nature of the degradation (e.g., an increase of 16 amu suggests hydroxylation).

  • Experimental Condition Modification:

    • If oxidative degradation is suspected in a reaction, conduct the experiment under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Avoid the use of solvents that can generate peroxides (e.g., aged ethers like THF or diethyl ether).

Visualization of Potential Degradation Pathways

cluster_main 2,6-Difluoro-3-(propylsulfonyl)benzoic acid cluster_thermal Thermal Stress cluster_oxidative Oxidative Stress cluster_photolytic Photolytic Stress A Parent Compound B Decarboxylation Product (1,3-Difluoro-2-(propylsulfonyl)benzene) A->B Heat (Δ) -CO₂ C Hydroxylated Propyl Chain Products A->C [O] (e.g., H₂O₂) D Ring Cleavage or C-S Bond Scission Products A->D Light (hν)

Caption: Potential degradation pathways for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method

A robust stability-indicating method is crucial for separating the parent compound from any potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes. This should be optimized to ensure good separation of all observed peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the parent compound (e.g., 220 nm and 254 nm).

  • Analysis: The peak area of the parent compound is monitored over time. The appearance of new peaks signifies degradation. Mass balance can be assessed by comparing the decrease in the parent peak area with the total area of the new peaks.

cluster_workflow Forced Degradation Workflow start Prepare Solutions of Compound in Stress Conditions incubate Incubate at Defined Temperature and Time start->incubate sample Withdraw Samples at Time Points incubate->sample analyze Analyze by Stability-Indicating HPLC-UV/MS sample->analyze evaluate Evaluate Data: - % Degradation - Identify Degradants - Assess Mass Balance analyze->evaluate end Determine Degradation Pathway and Rate evaluate->end

Caption: General workflow for a forced degradation study.

Quantitative Data Summary

The following table provides a template for summarizing data from forced degradation studies. The values are hypothetical and should be replaced with experimental data.

Stress ConditionDuration (hours)Temperature (°C)% Parent Compound RemainingNumber of DegradantsMajor Degradant Peak Area (%)
0.1 M HCl726098.511.2
0.1 M NaOH726097.221.8 (DP1), 0.9 (DP2)
3% H₂O₂2425 (RT)92.134.5 (DP3)
Heat (Solid)728099.010.8
Photolytic (ICH Q1B)2425 (RT)94.523.1 (DP4)

References

  • Su, C. C., et al. (2016). Alkyl Substitution Effect on Oxidation Stability of Sulfone-Based Electrolytes. ChemSusChem, 3(5). Available at: [Link]

  • Ildiz, G. O., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. Available at: [Link]

  • Ildiz, G. O., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available at: [Link]

  • Khan, M. Y., & da Silva, G. (2020). Decomposition Kinetics of Perfluorinated Sulfonic Acids. ChemRxiv. Available at: [Link]

  • Tellis, J. C., et al. (2019). Desulfonylative Arylation of Redox-Active Alkyl Sulfones with Aryl Bromides. ChemRxiv. Available at: [Link]

  • D'Agostina, A., et al. (2022). Water Effect on the Photochemistry of Arylazo Sulfonates. Molecules, 27(15), 4995. Available at: [Link]

  • Aulakh, J. S., et al. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. Available at: [Link]

  • Brainly.in. (2020). what is the effect of electron withdrawing group of acidity of benzoic acid? Available at: [Link]

  • Schleheck, D., et al. (2011). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Applied and Environmental Microbiology, 77(13), 4574-4584. Available at: [Link]

  • Maji, M., & Kumar, S. (2024). Photocatalytic Reduction of Allyl Sulfones to Sulfides via Phosphine-Mediated Deoxygenation. Chemistry – An Asian Journal, e202401807. Available at: [Link]

  • Maji, M., & Kumar, S. (2024). Photocatalytic Reduction of Allyl Sulfones to Sulfides via Phosphine-Mediated Deoxygenation. ResearchGate. Available at: [Link]

  • Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(1), 188-194. Available at: [Link]

  • Al-Waidh, A., et al. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2109. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Available at: [Link]

  • Ma, Y., et al. (2024). Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. ACS Catalysis, 14, 10034-10055. Available at: [Link]

  • Khan, M. Y., & da Silva, G. (2024). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. Available at: [Link]

  • D'Auria, M., et al. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. The Journal of Organic Chemistry, 87(16), 10834-10844. Available at: [Link]

  • Chemistry LibreTexts. (2019). 17.2: Substituted Benzoic Acids. Available at: [Link]

  • D'Auria, M., et al. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. The Journal of Organic Chemistry, 87(16), 10834-10844. Available at: [Link]

  • Khan, M. Y., & da Silva, G. (2020). Decomposition kinetics of perfluorinated sulfonic acids. ResearchGate. Available at: [Link]

  • YouTube. (2016). Effects of Groups on Acidity of Benzoic Acid III. Available at: [Link]

  • ResearchGate. (n.d.). Benzoic Acid Parameters observed during forced degradation study. Available at: [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Available at: [Link]

  • He, W., et al. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 21(11), 1469. Available at: [Link]

  • Cheng, Z., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 9195-9199. Available at: [Link]

  • Khan, M. Y., & da Silva, G. (2024). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ResearchGate. Available at: [Link]

  • Boccardi, G., et al. (2007). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 31(10), 144-152. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Available at: [Link]

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  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38387-38396. Available at: [Link]

  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link]

  • Holler, M. K., et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry, 7(1), 2. Available at: [Link]

  • Enthalpy Analytical. (2022). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Available at: [Link]

Sources

avoiding byproduct formation in benzoic acid sulfonation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Byproduct Formation

Welcome to the Technical Support Center for benzoic acid sulfonation. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to common challenges encountered during this critical reaction. This resource moves beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and optimize your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the sulfonation of benzoic acid, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired meta-Sulfobenzoic Acid

Question: I am getting a low yield of my target product, meta-sulfobenzoic acid. What are the likely causes and how can I improve it?

Answer:

A low yield of m-sulfobenzoic acid is a common issue that can often be traced back to several key reaction parameters. The sulfonation of benzoic acid is an electrophilic aromatic substitution reaction where the carboxylic acid group directs the incoming sulfonic acid group to the meta position.[1] Let's break down the potential culprits:

  • Incomplete Reaction: The sulfonation of benzoic acid requires forcing conditions. Insufficient reaction time or temperature can lead to a significant amount of unreacted benzoic acid remaining in your mixture.

    • Solution: Ensure your reaction is heated appropriately. A common procedure involves melting the benzoic acid at 125-130°C and then adding fuming sulfuric acid (oleum) while maintaining the temperature between 125°C and 140°C.[2] The reaction mixture should then be held at around 130°C for at least one hour to ensure completion.[2]

  • Suboptimal Sulfonating Agent: The strength of your sulfonating agent is crucial. Concentrated sulfuric acid can be used, but fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, is a much more potent electrophile and generally gives better results.[3][4]

    • Solution: Use fuming sulfuric acid (20% oleum is common) for a more efficient reaction.[2] The active electrophile is SO₃, and oleum provides a higher concentration of it compared to concentrated sulfuric acid alone.[4][5]

  • Reversibility of the Reaction (Desulfonation): Sulfonation is a reversible process.[3][5] The presence of excess water, especially at elevated temperatures, can drive the reaction backward, hydrolyzing your product back to benzoic acid. This is known as desulfonation.[6][7]

    • Solution: Use a concentrated sulfonating agent to minimize the water content in the reaction mixture. During workup, avoid using large volumes of hot aqueous solutions for extended periods.

Issue 2: Formation of Unwanted Isomers (ortho and para)

Question: My product analysis shows the presence of ortho- and para-sulfobenzoic acids. How can I minimize the formation of these isomers?

Answer:

While the carboxyl group is a meta-director, the formation of minor amounts of ortho and para isomers can occur, particularly under certain conditions.

  • Reaction Temperature: Temperature plays a critical role in the regioselectivity of sulfonation. At higher temperatures, the reaction can become less selective.

    • Solution: Maintain a controlled reaction temperature. The range of 125-140°C is generally effective for favoring the meta product.[2] Drastic increases in temperature should be avoided as they can lead to the formation of the thermodynamically favored, but undesired, isomers.

  • Kinetic vs. Thermodynamic Control: In some aromatic sulfonations, lower temperatures favor the kinetically controlled product, while higher temperatures favor the thermodynamically controlled product.[8] For benzoic acid, the meta product is both kinetically and thermodynamically favored due to the deactivating nature of the carboxylic acid group. However, extreme conditions could potentially alter this selectivity.

    • Solution: Adhering to established temperature protocols is the best way to ensure you are operating within the optimal window for meta substitution.

Issue 3: Presence of Disulfonated Byproducts

Question: I am observing the formation of disulfobenzoic acid in my reaction mixture. How can I prevent this?

Answer:

Disulfonation occurs when a second sulfonic acid group is added to the benzene ring. This is more likely to happen under harsh reaction conditions.

  • Excess Sulfonating Agent and High Temperatures: A large excess of fuming sulfuric acid and prolonged reaction times at high temperatures can promote the introduction of a second sulfonic acid group. The first sulfonic acid group is also a meta-director, so the likely product would be benzene-1,3-disulfonic acid derivatives.

    • Solution: Carefully control the stoichiometry of your reactants. A typical procedure uses about a 4:1 molar ratio of 20% oleum to benzoic acid.[2] Avoid unnecessarily long reaction times or excessively high temperatures. If disulfonation is a persistent issue, consider slightly reducing the reaction temperature or time.

Issue 4: Formation of Sulfones

Question: I have identified diphenylsulfone derivatives as a byproduct. What causes their formation and how can I avoid them?

Answer:

Sulfone formation is a known side reaction in sulfonation, where two aromatic rings are linked by a sulfonyl group (SO₂).

  • Reaction Mechanism: This byproduct arises from the reaction of the initially formed sulfonic acid with another molecule of the aromatic substrate.

    • Solution: The conditions that favor the primary sulfonation reaction can also lead to sulfone formation. However, maintaining a well-stirred, homogeneous reaction mixture can help to minimize this side reaction. In some industrial processes for benzene sulfonation, the presence of a small amount of the product salt (sodium benzenesulfonate) has been shown to inhibit the formation of diphenyl sulfone.[9] While not a standard procedure for benzoic acid, it highlights the complexity of the reaction mixture. The most practical approach is to adhere to optimized temperature and stoichiometry to favor the desired monosulfonation.

Visualization of Reaction Pathways

Benzoic Acid Sulfonation Pathways BenzoicAcid Benzoic Acid meta_SBA m-Sulfobenzoic Acid (Desired Product) BenzoicAcid->meta_SBA + H₂S₂O₇ (125-140°C) ortho_para_SBA o/p-Sulfobenzoic Acids (Isomeric Byproducts) BenzoicAcid->ortho_para_SBA High Temp. Sulfone Sulfone Byproducts BenzoicAcid->Sulfone Side Reaction meta_SBA->BenzoicAcid + H₂O (Heat) (Desulfonation) DiSBA Disulfobenzoic Acid (Byproduct) meta_SBA->DiSBA Excess H₂S₂O₇ High Temp. Troubleshooting Flowchart Start Low Yield or Impure Product CheckTemp Was Reaction Temp. 125-140°C? Start->CheckTemp CheckReagent Was 20% Oleum Used? CheckTemp->CheckReagent Yes Sol_Temp Adjust Temperature Control. Avoid Overheating. CheckTemp->Sol_Temp No CheckTime Was Reaction Time ≥ 1 hour? CheckReagent->CheckTime Yes Sol_Reagent Use Fuming Sulfuric Acid (Oleum). CheckReagent->Sol_Reagent No IsomerIssue Isomeric Byproducts (o-, p-)? CheckTime->IsomerIssue Yes Sol_Time Increase Reaction Time. CheckTime->Sol_Time No DiSulfoneIssue Disulfonation or Sulfone Byproducts? IsomerIssue->DiSulfoneIssue No Sol_Isomer Maintain Strict Temp. Control (125-140°C). IsomerIssue->Sol_Isomer Yes Sol_DiSulfone Check Stoichiometry. Avoid Excess Oleum. DiSulfoneIssue->Sol_DiSulfone Yes End Optimized Reaction DiSulfoneIssue->End No Sol_Temp->CheckReagent Sol_Reagent->CheckTime Sol_Time->IsomerIssue Sol_Isomer->DiSulfoneIssue Sol_DiSulfone->End

Sources

Technical Support Center: Scale-up Synthesis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory and pilot-scale production.

Introduction

2,6-Difluoro-3-(propylsulfonamido)benzoic acid is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while conceptually straightforward, presents several challenges during scale-up that can impact yield, purity, and process safety. This guide offers practical, field-proven insights to navigate these complexities.

The presumed synthetic pathway involves the sulfonylation of 3-Amino-2,6-difluorobenzoic acid with propane-1-sulfonyl chloride. This guide will focus on the considerations for this key transformation.

Synthetic Pathway Overview

The synthesis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid is typically achieved through the reaction of 3-Amino-2,6-difluorobenzoic acid with propane-1-sulfonyl chloride in the presence of a suitable base.

DOT Diagram: Synthetic Pathway

Synthetic_Pathway A 3-Amino-2,6-difluorobenzoic acid C 2,6-Difluoro-3-(propylsulfonamido)benzoic acid A->C Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, Acetonitrile) B Propane-1-sulfonyl chloride B->C

Caption: Proposed synthetic route for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in sulfonamide synthesis are a common issue, often attributable to several factors:

  • Hydrolysis of Propane-1-sulfonyl chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture, which leads to the formation of the unreactive propane-1-sulfonic acid.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. It is advisable to use a fresh or recently purchased bottle of propane-1-sulfonyl chloride.[1]

  • Inappropriate Base or Stoichiometry: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated during the reaction, leading to the protonation of the starting amine and halting the reaction. Conversely, a highly nucleophilic base can compete with the amine in reacting with the sulfonyl chloride.

    • Solution: Use a non-nucleophilic organic base such as pyridine or triethylamine. A slight excess of the base (1.1-1.5 equivalents) is often beneficial to drive the reaction to completion.

  • Poor Solubility of Starting Materials: If the 3-Amino-2,6-difluorobenzoic acid is not fully dissolved, the reaction will be heterogeneous and slow, resulting in incomplete conversion.

    • Solution: Select a solvent system in which both the starting amine and the base are soluble. Aprotic polar solvents like acetonitrile or dichloromethane are common choices. Gentle heating may be required to achieve complete dissolution, but care must be taken to avoid decomposition of the sulfonyl chloride.

  • Side Reactions: The formation of bis-sulfonated products, though less likely with a secondary amine, can occur if the reaction conditions are not optimized.

    • Solution: Control the stoichiometry of the reactants carefully. Adding the propane-1-sulfonyl chloride dropwise to the solution of the amine and base at a controlled temperature (e.g., 0-5 °C) can help minimize side reactions.

Question: I am observing a significant amount of an unknown impurity in my crude product by HPLC. How can I identify and minimize it?

Answer: Identifying and controlling impurities is crucial for scale-up.

  • Potential Impurities and their Origin:

    • Unreacted 3-Amino-2,6-difluorobenzoic acid: Incomplete reaction.

    • Propane-1-sulfonic acid: Hydrolysis of the sulfonyl chloride.

    • Over-sulfonated byproducts: Reaction of the product with another molecule of sulfonyl chloride (less common for this specific product).

  • Identification:

    • LC-MS: To determine the molecular weight of the impurity.

    • NMR Spectroscopy: To elucidate the structure of the impurity after isolation.

  • Minimization Strategies:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure complete consumption of the starting amine.[1]

    • Controlled Addition: As mentioned, slow, controlled addition of the sulfonyl chloride at low temperatures can improve selectivity and reduce byproduct formation.

    • Work-up Procedure: A well-designed aqueous work-up can remove some impurities. Washing the organic layer with a dilute acid solution can remove unreacted amine and basic impurities. A subsequent wash with a dilute base solution can remove acidic impurities like propane-1-sulfonic acid.

Question: The purification of the final product by crystallization is proving difficult. What are some alternative strategies?

Answer: The purification of highly functionalized benzoic acids can be challenging due to their polarity and solubility characteristics.

  • Recrystallization Optimization:

    • Solvent Screening: A systematic screening of single and mixed solvent systems is essential. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[1] The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[2]

  • Alternative Purification Techniques:

    • Slurry Wash: Slurrying the crude product in a solvent in which it is sparingly soluble can be effective in removing highly soluble impurities.

    • Chromatography: While challenging to scale, column chromatography on silica gel may be necessary if crystallization fails. A gradient elution system, for example, with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), can be effective. For highly polar compounds, reverse-phase chromatography might be a better option.[3]

    • Acid-Base Extraction: Dissolving the crude product in a suitable organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution) will transfer the acidic product into the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during the scale-up of this synthesis?

A1:

  • Reagent Handling: Propane-1-sulfonyl chloride is corrosive and reacts violently with water.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Exotherm: The reaction between the amine and the sulfonyl chloride is exothermic. On a larger scale, this can lead to a significant temperature increase if not properly controlled. Use a jacketed reactor with a reliable cooling system and add the sulfonyl chloride portion-wise or via a dropping funnel to manage the exotherm.

  • Byproduct Generation: The reaction generates hydrochloric acid (HCl), which is corrosive. The base used will neutralize it, forming a salt (e.g., pyridinium hydrochloride or triethylammonium hydrochloride). Ensure the work-up procedure is designed to handle these byproducts.

Q2: How can I monitor the progress of the reaction effectively on a larger scale?

A2: In-process controls (IPCs) are essential for scale-up.

  • TLC: A simple and rapid method. A spot for the starting amine should diminish and a new, less polar spot for the sulfonamide product should appear.

  • HPLC: Provides quantitative information on the conversion of starting material to product and the formation of any impurities. Regular sampling and analysis are recommended.

  • Reaction Calorimetry: For pilot-scale and beyond, reaction calorimetry can be used to monitor the heat flow of the reaction, providing real-time data on the reaction rate and helping to ensure safety.

Q3: What are the critical process parameters (CPPs) that need to be controlled during scale-up?

A3:

  • Temperature: Crucial for controlling reaction rate and minimizing side reactions.

  • Reagent Stoichiometry: Precise control over the molar ratios of reactants is necessary for optimal yield and purity.

  • Addition Rate: The rate of addition of the sulfonyl chloride can significantly impact the impurity profile.

  • Mixing Efficiency: Adequate agitation is required to ensure homogeneity, especially in larger reactors, to avoid localized "hot spots" and concentration gradients.

Experimental Protocol

This protocol provides a general procedure for the synthesis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid. Optimization may be required based on the scale of the reaction.

Materials and Reagents

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
3-Amino-2,6-difluorobenzoic acid173.121.01.0(based on scale)
Propane-1-sulfonyl chloride142.601.11.1(calculated from moles)
Pyridine (anhydrous)79.101.51.5(calculated from moles)
Dichloromethane (DCM, anhydrous)---(sufficient volume)
Hydrochloric Acid (1 M aq.)---(for work-up)
Saturated Sodium Bicarbonate (aq.)---(for work-up)
Brine---(for work-up)
Anhydrous Magnesium Sulfate---(for drying)

Procedure

  • Reaction Setup: In a clean, dry, jacketed reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet, charge 3-Amino-2,6-difluorobenzoic acid and anhydrous dichloromethane.

  • Addition of Base: Stir the mixture to obtain a suspension and then add anhydrous pyridine.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Addition of Sulfonyl Chloride: Dissolve propane-1-sulfonyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours, or until reaction completion is confirmed by HPLC or TLC.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add 1 M hydrochloric acid to quench the reaction and dissolve the pyridine hydrochloride salt.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

DOT Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reagents Check Reagent Quality (Anhydrous conditions, fresh sulfonyl chloride) Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry (Base and sulfonyl chloride equivalents) Start->Check_Stoichiometry Check_Temp Review Temperature Control (Exotherm management) Start->Check_Temp Check_Workup Optimize Work-up and Purification (Washes, recrystallization solvent) Check_Reagents->Check_Workup Check_Stoichiometry->Check_Workup Check_Temp->Check_Workup Solution Improved Process Check_Workup->Solution

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

References

Sources

Technical Support Center: Synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the identification, management, and control of impurities. The presence of impurities, even at trace levels, can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This resource provides field-proven insights and troubleshooting strategies to ensure a robust and reproducible synthetic process.

Section 1: Understanding the Synthetic Landscape and Impurity Genesis

A robust impurity control strategy begins with a thorough understanding of the synthetic route and the potential side reactions or contaminants involved.[3] A common and efficient pathway to 2,6-Difluoro-3-(propylsulfonyl)benzoic acid involves the sulfonylation of an amino-substituted precursor, 3-amino-2,6-difluorobenzoic acid, with propanesulfonyl chloride.

The diagram below illustrates this primary reaction and highlights the critical points where various impurities can be introduced or formed.

G SM 3-Amino-2,6-difluorobenzoic Acid (Starting Material) Reaction Sulfonylation Reaction SM->Reaction SM_Imp Isomeric Impurities (e.g., 4-Amino isomer) SM_Imp->Reaction From SM Reagent Propanesulfonyl Chloride + Base (e.g., TEA, DIPEA) + Solvent (e.g., DCM, THF) Reagent->Reaction Reagent_Imp1 Propanesulfonic Acid (Hydrolysis Product) Reagent_Imp1->Reaction From Reagent Reagent_Imp2 Residual Solvents Product 2,6-Difluoro-3-(propylsulfonyl)benzoic acid (API Intermediate) Reagent_Imp2->Product Carry-over Reaction->SM Incomplete Conversion Reaction->Product Main Pathway Side_Product1 Di-sulfonated Impurity Reaction->Side_Product1 Side Reaction (Excess Reagent) Side_Product2 Isomeric Product Reaction->Side_Product2 From SM Impurity Inorganic_Imp Inorganic Salts (e.g., Triethylammonium chloride) Reaction->Inorganic_Imp Byproduct of Base

Caption: Synthetic pathway and key sources of impurity formation.

Table 1: Common Impurities in 2,6-Difluoro-3-(propylsulfonyl)benzoic acid Synthesis
Impurity ClassPotential IdentityLikely Source
Starting Materials Unreacted 3-amino-2,6-difluorobenzoic acidIncomplete reaction conversion.
Isomeric Aminodifluorobenzoic AcidsImpurities present in the initial starting material.
Reagent-Related Propanesulfonic AcidHydrolysis of propanesulfonyl chloride by trace water.
Side Products Di-propylsulfonylamino ImpurityReaction of the product's sulfonamide N-H with a second molecule of propanesulfonyl chloride.
Isomeric ProductReaction of an isomeric starting material impurity.
Inorganic Triethylammonium chloride (or similar)Byproduct from the use of an amine base to neutralize HCl.
Residual Solvents Dichloromethane, THF, Ethyl Acetate, Heptane, etc.Solvents used during the reaction, work-up, or purification.[4]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis and analysis in a practical question-and-answer format.

Q1: My HPLC chromatogram shows an unexpected peak with a similar UV spectrum to my main product. How do I identify it?

A1: An unexpected peak, especially one with a similar chromophore, often points to an isomer or a closely related byproduct. A systematic approach is crucial for identification.[5]

Causality: Positional isomers often have very similar polarities and UV spectra, making them difficult to distinguish from the main product without advanced techniques. The primary suspect would be the product formed from an isomeric impurity in your starting material (e.g., 4-amino-2,6-difluorobenzoic acid).

Troubleshooting Workflow:

  • Spiking Study: Co-inject your sample with a small amount of the 3-amino-2,6-difluorobenzoic acid starting material. If the peak area of an existing impurity increases, you've identified unreacted starting material.

  • LC-MS Analysis: This is the most powerful tool for this problem.[4][6] The mass-to-charge ratio (m/z) will quickly differentiate between starting material, product, and potential side products like a di-sulfonated impurity. Isomers will have the same mass as the product but can often be separated chromatographically.

  • Forced Degradation: Subject a pure sample of your product to stress conditions (acid, base, heat, oxidation).[7] If the impurity peak appears or grows, it may be a degradation product.

G Start Unknown Peak Observed in HPLC Spike Spike with Starting Material (SM) Start->Spike Peak_Grows Peak Area Increases? Spike->Peak_Grows LCMS Analyze by LC-MS Mass_Match Mass Matches Product? LCMS->Mass_Match Is_SM Impurity is Unreacted SM Peak_Grows->Is_SM Yes Not_SM Impurity is Not SM Peak_Grows->Not_SM No Is_Isomer Likely Positional Isomer Mass_Match->Is_Isomer Yes Other_Imp Check Mass for Other Side Products (e.g., Di-sulfonated) Mass_Match->Other_Imp No Not_SM->LCMS

Caption: Workflow for identifying an unknown HPLC impurity.

Q2: My reaction conversion is low, with significant starting material remaining. How can I drive the reaction to completion?

A2: Low conversion in a sulfonylation reaction is typically related to stoichiometry, reagent activity, or reaction conditions.

Causality & Solutions:

  • Stoichiometry: The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it unreactive. Ensure at least 2.0 equivalents of base are used: one to neutralize the HCl and one to act as a base for the reaction. A slight excess of propanesulfonyl chloride (1.1-1.2 eq.) is often beneficial.

  • Base Selection: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Using a base like pyridine can potentially react with the sulfonyl chloride.

  • Reagent Quality: Propanesulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive propanesulfonic acid. Ensure you are using a fresh, high-quality reagent.

  • Temperature & Time: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction by HPLC to determine the optimal reaction time.

Q3: My purification by recrystallization is inefficient and gives poor recovery. What are some alternative strategies?

A3: While recrystallization is ideal for its scalability, highly functionalized molecules like this can be challenging to crystallize or may co-crystallize with impurities.

Causality & Solutions:

  • Solvent Screening: The polarity of the benzoic acid group and the sulfone group requires a careful balance of solvents. A systematic screen is recommended.

  • Column Chromatography: For lab-scale purification, silica gel chromatography is a highly effective alternative. It provides superior separation of closely related impurities.

  • pH Adjustment during Work-up: Before extraction, carefully adjust the pH. Acidifying the aqueous layer will protonate your product (R-COOH), making it soluble in organic solvents like ethyl acetate. Basifying will deprotonate it (R-COO-), moving it into the aqueous layer. This can be used to wash away neutral or basic impurities.

Table 2: Suggested Purification Solvent Systems
Purification MethodPrimary Solvent (Polar)Anti-Solvent (Non-Polar)Comments
Recrystallization Ethyl Acetate / AcetoneHeptane / CyclohexaneDissolve in a minimum of hot primary solvent and add anti-solvent until turbidity persists. Cool slowly.
Column Chromatography Ethyl AcetateHeptane or HexaneStart with a low polarity mixture (e.g., 20% EtOAc in Heptane) and gradually increase the polarity (gradient elution).

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to control during this synthesis? The most critical parameters are the stoichiometry of propanesulfonyl chloride and the base, the reaction temperature, and the rate of addition of the sulfonyl chloride. Controlling these variables is key to minimizing side-product formation and ensuring complete conversion.[8]

Q2: Beyond HPLC, what analytical techniques are essential for a complete impurity profile? A comprehensive impurity profile should utilize multiple techniques.[5][9]

  • LC-MS: For determining the molecular weight of unknown impurities.[4]

  • GC-MS: Primarily for identifying and quantifying residual solvents.[6]

  • NMR: For structural elucidation of any significant unknown impurities that are isolated.[6]

  • ICP-MS: To detect and quantify inorganic or elemental impurities, particularly if any metal catalysts were used in upstream steps.[4]

Q3: What are the regulatory expectations for impurities in an API intermediate? Regulatory bodies like the ICH have established clear guidelines.[1][2] For new drug substances, impurities present at a level of 0.10% or higher should generally be reported, identified, and qualified (i.e., their safety assessed).[1] Understanding and controlling the impurity profile early in development is crucial for a smooth regulatory submission.[3]

Section 4: Key Experimental Protocols

Protocol 4.1: HPLC-UV Method for In-Process Control and Impurity Profiling

This protocol provides a general starting point. Method development and validation are required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water.

Protocol 4.2: Sample Preparation for LC-MS Impurity Identification

  • Initial Analysis: Run the standard HPLC-UV method as described above to determine the retention times of the impurities of interest.

  • Concentrated Sample: Prepare a more concentrated sample solution (e.g., 1-2 mg/mL) in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to ensure impurities are above the limit of detection for the mass spectrometer.

  • Method Adaptation: Ensure the mobile phase is compatible with the MS source (formic acid is generally compatible with ESI). Avoid non-volatile buffers like phosphate.

  • Analysis: Inject the sample into the LC-MS system.

  • Data Interpretation: Extract the mass spectrum for the chromatographic peak corresponding to the impurity. The molecular ion peak (e.g., [M+H]+ or [M-H]-) will provide the molecular weight of the impurity, allowing you to propose a likely structure based on the potential impurities listed in Table 1.

References

  • The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech. [Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjUne1gr0elmd_y8iJfhRcuQkY2E3a6Fqkjo90zGHDVByZ-3ZLOnJwCj9U7M-bA8_pa-bwN9BMpXlB4kb7AA9YNOcFy-ARo9vfG-yyP7YUgGmopz2o_F01QaF_jTrg8FRSnbHeeeupeKr-lwOjM_YZBTjCZlN-HkZBzUqZcYZeQvt-VGkQOGXwlyWBSJ2_YzsaL-vHviWIuWETLBs4hg==]
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Sources

Technical Support Center: Reaction Monitoring for Sulfonylbenzoic Acid Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of sulfonylbenzoic acids. This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable methods to track the progress of these important chemical transformations. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you navigate experimental challenges effectively.

The formation of a sulfonylbenzoic acid, typically via electrophilic aromatic substitution (sulfonation), involves the conversion of a starting aromatic compound into a product with distinct physicochemical properties.[1] Accurate reaction monitoring is paramount for optimizing yield, minimizing byproduct formation, and ensuring process safety and scalability.[2] This resource provides a structured, question-and-answer-based approach to address common issues and guide your selection of analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring sulfonylbenzoic acid formation?

There are several powerful techniques available, each with its own strengths. The most common are:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for offline reaction monitoring. It physically separates components of the reaction mixture, allowing for precise quantification of reactants, products, and byproducts.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is inherently quantitative without the need for calibration standards.[3][4] It can be used for offline analysis of quenched aliquots or for real-time, in-situ monitoring using flow-NMR systems.[5][6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly well-suited for in-situ, real-time monitoring. By using an Attenuated Total Reflectance (ATR) probe inserted directly into the reactor, you can track the appearance of characteristic vibrational bands (e.g., S=O stretches) and the disappearance of reactant signals.[8][9]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and qualitative method for a quick check on reaction progress.[10][11] It's excellent for determining if the starting material has been consumed but offers limited quantitative accuracy.[10][11]

Q2: How do I select the best monitoring technique for my specific synthesis?

The optimal choice depends on the specific data you need and the resources available. The decision process can be broken down by considering several key factors.

// Nodes start [label="What is the primary goal?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; quant [label="Precise Quantification & Impurity Profiling"]; qual [label="Rapid Qualitative Check"]; kinetic [label="Real-time Kinetics & Mechanistic Insight"];

hplc [label="HPLC / UPLC", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; tlc [label="TLC", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; insitu [label="In-situ Techniques"];

nmr_offline [label="Offline NMR", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

ftir [label="In-situ FTIR (ATR)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nmr_flow [label="Flow / In-situ NMR", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> quant [label="Quantitative"]; start -> qual [label="Qualitative"]; start -> kinetic [label="Real-time"];

quant -> hplc [label="High resolution needed"]; quant -> nmr_offline [label="Structural info needed,\n no standards available"];

qual -> tlc;

kinetic -> insitu; insitu -> ftir [label="Functional group changes"]; insitu -> nmr_flow [label="Detailed structural changes"]; } ` Caption: Decision tree for selecting a monitoring technique.

Q3: What are the main differences between offline and in-situ monitoring?
  • Offline Monitoring: This involves taking an aliquot from the reaction vessel, quenching the reaction immediately to halt its progress, and then preparing the sample for analysis (e.g., by dilution, extraction). HPLC and standard NMR are offline techniques.

    • Pros: High-resolution data, excellent for final purity assessment.

    • Cons: Time-consuming, can alter the reaction mixture due to sample removal, and provides discrete data points rather than a continuous profile.

  • In-situ (Online) Monitoring: This involves placing a probe directly into the reaction mixture to collect data in real-time without disturbing the reaction.[12] FTIR-ATR and flow NMR are examples.[5][8]

    • Pros: Provides continuous data for detailed kinetic analysis, safer as it avoids manual sampling of potentially hazardous materials, and captures transient intermediates.

    • Cons: The initial setup can be more complex, and the data resolution might be lower than offline methods.

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

HPLC Troubleshooting

Q4: My sulfonylbenzoic acid product peak is broad and shows significant tailing. What's the cause and how do I fix it?

This is a common issue when analyzing acidic compounds on silica-based columns. The free silanol groups on the silica surface can have a secondary ionic interaction with the acidic protons of your sulfonic and carboxylic acid groups, leading to poor peak shape.

Causality and Solution Workflow:

// Nodes start [label="Problem: Peak Tailing", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is the mobile phase pH\n buffered and low enough\n (pH 2-3)?"];

solution_ph [label="Add buffer (e.g., 0.1% TFA or\n phosphoric acid) to suppress\n silanol interactions.", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

check_conc [label="Is the sample concentration too high?"]; solution_conc [label="Dilute the sample 10-fold or 100-fold.\n Overload causes tailing.", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

check_col [label="Is the column old or contaminated?"]; solution_col [label="Flush the column or replace it.\n Consider a column with end-capping\n or a different stationary phase.", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_ph; check_ph -> solution_ph [label="No"]; solution_ph -> resolved; check_ph -> check_conc [label="Yes"]; check_conc -> solution_conc [label="Yes"]; solution_conc -> resolved; check_conc -> check_col [label="No"]; check_col -> solution_col [label="Yes"]; solution_col -> resolved; check_col -> resolved [label="No, consult further"]; } ` Caption: HPLC troubleshooting workflow for peak tailing.

Q5: My retention times are drifting between injections. How can I stabilize my method?

Retention time instability is often caused by subtle changes in the HPLC system or mobile phase.

  • Cause: Column Temperature Fluctuation.

    • Explanation: Even minor changes in ambient lab temperature can affect retention times.

    • Solution: Always use a column oven set to a constant temperature (e.g., 30-40 °C) for consistent results.

  • Cause: Mobile Phase Composition Change.

    • Explanation: Volatile organic solvents (like acetonitrile) can evaporate over time, changing the mobile phase ratio and affecting retention.

    • Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily. If you are using an on-line mixer, ensure the pump is functioning correctly.

  • Cause: Column Equilibration.

    • Explanation: The column needs to be fully equilibrated with the mobile phase before starting the analysis.

    • Solution: Flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection.

NMR Troubleshooting

Q6: My ¹H NMR integrals are not accurate for quantification. What am I doing wrong?

Quantitative NMR (qNMR) requires specific acquisition parameters that differ from those used for routine structural elucidation.[4]

  • Cause: Incomplete T1 Relaxation.

    • Explanation: For an NMR signal to be quantitative, the nucleus must fully relax back to its equilibrium state before the next pulse. The relaxation time (T1) can be long, especially for quaternary carbons or non-protonated atoms. If the relaxation delay (D1) is too short, the signal will be saturated, leading to an inaccurate integral.

    • Solution: Set the relaxation delay (D1) to be at least 5 times the longest T1 value of the nuclei you want to quantify. A D1 of 30 seconds is often a safe starting point for accurate quantification.

  • Cause: Poor Phasing and Baseline Correction.

    • Explanation: Inaccurate phasing or a distorted baseline will lead to significant integration errors.

    • Solution: Carefully phase the spectrum manually and apply a high-order polynomial baseline correction before integrating the signals.

  • Cause: Signal Overlap.

    • Explanation: If the signals of your reactant and product overlap, individual integration is impossible.

    • Solution: If possible, find unique, well-resolved signals for both the starting material and the product to use for quantification. If not, consider using a higher-field NMR spectrometer to improve resolution.

In-Situ FTIR Troubleshooting

Q7: During my in-situ FTIR monitoring, I see a lot of sharp, noisy peaks in the 1800-1400 cm⁻¹ region, obscuring my data. What is this?

This is almost certainly interference from atmospheric water vapor.

  • Explanation: Water molecules in the air absorb strongly in the infrared region, creating a characteristic pattern of sharp, rotational-vibrational lines. This can interfere with the C=O and aromatic regions of your spectrum.

  • Solution: Ensure the spectrometer's sample compartment is continuously purged with dry nitrogen or dry air. This will displace the water vapor and provide a clean background spectrum, allowing you to see the real changes in your reaction mixture.

Experimental Protocols & Data Interpretation

Protocol 1: Offline Reaction Monitoring by HPLC

This protocol provides a general framework for monitoring the formation of sulfonylbenzoic acid.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.

    • Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile/water). This stops the reaction and prepares the sample for analysis.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).[13]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with a high percentage of A, and gradually increase B to elute the more non-polar product. A typical gradient might be 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both reactant and product absorb (e.g., 235 nm or 254 nm).[13][14]

    • Injection Volume: 5 µL.

  • Analysis:

    • Run a standard of your starting material and (if available) your product to determine their retention times.

    • Inject your quenched reaction samples.

    • Calculate the percent conversion by comparing the peak area of the starting material to the sum of the areas of the starting material and product.

Data Interpretation Guide

The following table summarizes the key analytical signals to monitor for a typical sulfonation of benzoic acid.

TechniqueAnalyteKey Signal / CharacteristicExpected Change During Reaction
HPLC Benzoic Acid (Reactant)Earlier retention time (more polar)Peak area decreases
Sulfonylbenzoic Acid (Product)Later retention time (less polar)Peak area increases
¹H NMR Aromatic ProtonsShift in chemical environment and splitting patternDisappearance of reactant signals, appearance of new product signals[15][16]
Carboxylic Acid ProtonBroad singlet (~12-13 ppm)May shift slightly, but often present in both reactant and product
FTIR S=O (Sulfonyl Group)Symmetric & Asymmetric stretches (~1150-1200 cm⁻¹ & ~1350-1400 cm⁻¹)Strong peaks appear and grow in intensity[17][18]
C=O (Carboxylic Acid)Stretch (~1700 cm⁻¹)Present in both reactant and product, may shift slightly
O-H (Carboxylic Acid)Broad stretch (~2500-3300 cm⁻¹)Present in both reactant and product

References

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. kluedo. [Link]

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]

  • MDPI. (n.d.). In Situ Monitoring of the Effect of Ultrasound on the Sulfhydryl Groups and Disulfide Bonds of Wheat Gluten. [Link]

  • PubMed. (2023). Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods. [Link]

  • National Institutes of Health (NIH). (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]

  • ResearchGate. (n.d.). A Method for Real Time Monitoring of Chemical Reactions and Processes. [Link]

  • PubMed. (2008). In Situ Sulfonation of Alkyl Benzene Self-Assembled Monolayers: Product Distribution and Kinetic Analysis. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
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Validation & Comparative

A Comparative Guide to 2,6-Difluoro-3-(propylsulfonyl)benzoic Acid and Other Halogenated Benzoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Among these, halogenated benzoic acids represent a privileged class of molecules, offering a versatile platform for modulating physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of 2,6-difluoro-3-(propylsulfonyl)benzoic acid against other halogenated benzoic acids, grounded in experimental data and established scientific principles. Our focus is to elucidate the nuanced impact of halogenation patterns and substituent effects on molecular behavior, thereby empowering researchers to make informed decisions in the selection and design of novel therapeutic agents.

The Strategic Role of Halogenation in Benzoic Acid Scaffolds

The introduction of halogen atoms onto a benzoic acid core is a powerful tactic to enhance drug-like properties. Halogens, particularly fluorine and chlorine, can profoundly influence a molecule's:

  • Acidity (pKa): The electron-withdrawing nature of halogens stabilizes the carboxylate anion, thereby increasing the acidity of the benzoic acid. This modulation of pKa is critical for optimizing a drug's solubility, membrane permeability, and interaction with biological targets. The position of the halogen relative to the carboxylic acid group significantly impacts this effect, with ortho-substitution generally leading to a more pronounced increase in acidity.

  • Lipophilicity: Halogenation typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

  • Metabolic Stability: The strong carbon-fluorine bond, in particular, can block sites of oxidative metabolism, leading to a longer in vivo half-life of the drug candidate.

  • Binding Affinity and Selectivity: Halogen atoms can participate in various non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and the increasingly recognized halogen bond. These interactions can significantly contribute to the binding affinity and selectivity of a drug.

This guide will explore these principles through a comparative analysis of 2,6-difluoro-3-(propylsulfonyl)benzoic acid and its analogs.

Physicochemical Properties: A Comparative Analysis

The interplay of halogenation and other substituents gives rise to a unique set of physicochemical properties for each molecule. The following table summarizes key properties for 2,6-difluoro-3-(propylsulfonyl)benzoic acid and selected comparators. It is important to note that direct experimental data for some analogs is limited; in such cases, predicted values based on established computational models are provided.

Property2,6-Difluoro-3-(propylsulfonyl)benzoic acid2,6-Dichlorobenzoic Acid3-[(Dichloroamino)sulfonyl]benzoic acidBenzoic Acid (Reference)
CAS Number 1103234-56-5[1]50-30-6116465-30-6[2]65-85-0
Molecular Formula C₁₀H₁₁F₂NO₄S[1]C₇H₄Cl₂O₂[3]C₇H₅Cl₂NO₄S[2]C₇H₆O₂
Molecular Weight ( g/mol ) 279.26[1]191.01[3]270.09[2]122.12
Melting Point (°C) Not available139-142449.21 (Predicted)[2]122.4
Predicted pKa Data not availableData not availableData not available4.2
Predicted LogP Data not available2.11.683 (Predicted)[2]1.87
Form Solid[1]PowderNot availableCrystalline solid

Causality Behind Physicochemical Differences:

The substitution pattern on the benzoic acid ring dictates its electronic and steric properties. The two fluorine atoms in the ortho positions of 2,6-difluoro-3-(propylsulfonyl)benzoic acid exert a strong inductive electron-withdrawing effect, which is expected to significantly increase its acidity compared to benzoic acid. The propylsulfonyl group at the meta position further contributes to the molecule's overall polarity and potential for hydrogen bonding.

In comparison, 2,6-dichlorobenzoic acid also features ortho-halogenation, leading to increased acidity. However, the larger size of chlorine atoms compared to fluorine can introduce steric hindrance that may affect the planarity of the molecule and its ability to interact with certain biological targets.

Biological Activity: A Focus on Gout and URAT1 Inhibition

Recent research has identified 2,6-difluoro-3-(propylsulfonyl)benzoic acid as a potential agent for the treatment of gout, a painful inflammatory condition caused by the deposition of monosodium urate crystals in the joints.[4] The underlying cause of gout is often hyperuricemia, an excess of uric acid in the blood.[5]

A key therapeutic strategy for managing hyperuricemia is the inhibition of the urate transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys.[5][6] By inhibiting URAT1, the excretion of uric acid is increased, leading to a reduction in serum uric acid levels.[5]

While direct in-vitro and in-vivo studies detailing the efficacy and mechanism of action of 2,6-difluoro-3-(propylsulfonyl)benzoic acid as a URAT1 inhibitor are not extensively available in the public domain, its structural features are consistent with other known uricosuric agents. The presence of the carboxylic acid and sulfonamide moieties provides key interaction points for binding to the transporter.

Comparative Landscape of URAT1 Inhibitors:

To understand the potential of 2,6-difluoro-3-(propylsulfonyl)benzoic acid, it is instructive to compare it with established and emerging URAT1 inhibitors:

CompoundHalogenationKey FeaturesClinical Status/Notes
Benzbromarone Dihalo-substitutedA potent, non-competitive inhibitor of URAT1.[7]Use is limited in some countries due to concerns about hepatotoxicity.[5][7]
Probenecid Not halogenatedA non-specific uricosuric that also interacts with other transporters.[5]An older drug with a well-established but less potent profile compared to newer agents.
Lesinurad HalogenatedA selective URAT1 inhibitor.Approved for use in combination with a xanthine oxidase inhibitor.
Dotinurad HalogenatedA selective URAT1 inhibitor with demonstrated efficacy in patients with renal dysfunction.[8]Approved in Japan.[5]

The development of novel URAT1 inhibitors like 2,6-difluoro-3-(propylsulfonyl)benzoic acid is driven by the need for therapies with improved efficacy and safety profiles, particularly with regard to hepatotoxicity. The difluoro-substitution pattern may offer advantages in terms of metabolic stability and target engagement compared to other halogenated analogs.

Experimental Protocols: Synthesis and Evaluation

To facilitate further research and a direct comparison of these compounds, this section provides representative experimental protocols.

General Synthesis of Halogenated Benzoic Acids

The synthesis of halogenated benzoic acids can be achieved through various methods, including electrophilic aromatic substitution and directed ortho-metalation.[3] A general, conceptual workflow is presented below.

Synthesis_Workflow Start Substituted Benzene Halogenation Halogenation (e.g., NBS, NCS in Acetic Acid) Start->Halogenation Hydrolysis Ester/Nitrile Hydrolysis Start->Hydrolysis Oxidation Side-Chain Oxidation (e.g., KMnO4) Halogenation->Oxidation Final_Product Halogenated Benzoic Acid Oxidation->Final_Product Hydrolysis->Final_Product

Caption: Conceptual workflow for the synthesis of halogenated benzoic acids.

Step-by-Step Protocol for the Synthesis of a Dihalogenated Benzoic Acid (Conceptual):

  • Halogenation of the Starting Material: To a solution of a suitable substituted toluene in a solvent such as acetic acid, add a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide). Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Oxidation to the Carboxylic Acid: Dissolve the crude halogenated toluene in a mixture of pyridine and water. Add potassium permanganate portion-wise while maintaining the temperature below 50°C. Stir the reaction mixture at room temperature overnight.

  • Purification: Acidify the reaction mixture with hydrochloric acid and extract the product with an organic solvent. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure dihalogenated benzoic acid.

In Vitro URAT1 Inhibition Assay

To quantitatively assess and compare the inhibitory activity of different halogenated benzoic acids on URAT1, a cell-based assay can be employed.

Caption: Workflow for an in vitro URAT1 inhibition assay.

Step-by-Step Protocol for URAT1 Inhibition Assay:

  • Cell Culture: Maintain HEK293 cells stably expressing human URAT1 in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2,6-difluoro-3-(propylsulfonyl)benzoic acid, chlorinated analogs, and reference inhibitors) in assay buffer. Remove the culture medium from the cells and pre-incubate them with the test compounds or vehicle control for 15-30 minutes at 37°C.

  • Uric Acid Uptake: Initiate the uptake reaction by adding a solution containing [¹⁴C]-uric acid to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Washing: Stop the uptake by rapidly aspirating the reaction mixture and washing the cells multiple times with ice-cold buffer to remove extracellular radioactivity.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the URAT1-mediated uric acid uptake (IC₅₀ value) by fitting the data to a dose-response curve.

Future Directions and Conclusion

The strategic application of halogenation to the benzoic acid scaffold continues to be a fruitful area of research in drug discovery. While 2,6-difluoro-3-(propylsulfonyl)benzoic acid shows promise as a potential URAT1 inhibitor for the treatment of gout, a comprehensive understanding of its performance relative to other halogenated analogs requires further investigation.

Key areas for future research include:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the efficacy, selectivity, and safety of 2,6-difluoro-3-(propylsulfonyl)benzoic acid with its chlorinated, brominated, and non-halogenated sulfonamido benzoic acid counterparts are essential for a definitive assessment of its therapeutic potential.

  • Mechanism of Action Elucidation: Detailed mechanistic studies are needed to confirm URAT1 as the primary target and to explore potential off-target effects.

  • Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of 2,6-difluoro-3-(propylsulfonyl)benzoic acid is crucial for its development as a viable drug candidate.

References

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A Comparative Guide to Propylsulfonyl vs. Ethylsulfonyl Benzoic Acid Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced impact of subtle structural modifications on the biological activity of a molecule is a cornerstone of medicinal chemistry. This guide provides an in-depth comparative analysis of propylsulfonyl and ethylsulfonyl benzoic acid derivatives, focusing on their role as carbonic anhydrase inhibitors. By examining their synthesis, physicochemical properties, and structure-activity relationships (SAR), this document aims to elucidate the critical differences imparted by a single methylene group, offering valuable insights for the rational design of potent and selective therapeutic agents.

Introduction: The Significance of the Sulfonamide Moiety and Carbonic Anhydrase Inhibition

Benzoic acid derivatives bearing a sulfonamide group are a well-established class of compounds with a broad spectrum of biological activities. The sulfonamide moiety is a key pharmacophore, notably for its ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. Consequently, the development of potent and isoform-selective CA inhibitors is an active area of research.

This guide focuses on a direct comparison of two closely related series of N-substituted 4-sulfamoylbenzoic acid derivatives: those with an ethyl substituent and those with a propyl substituent on the sulfonamide nitrogen. The central question we address is: how does the extension of the alkyl chain from ethyl to propyl influence the physicochemical properties and, ultimately, the inhibitory potency against different carbonic anhydrase isoforms?

Synthesis of N-Alkyl-4-sulfamoylbenzoic Acid Derivatives

The synthesis of N-ethyl- and N-propyl-4-sulfamoylbenzoic acid derivatives is typically achieved through a straightforward and well-established synthetic route. The general scheme involves the reaction of 4-sulfamoylbenzoic acid with the corresponding alkylamine.

Below is a generalized workflow for the synthesis of these compounds.

G cluster_0 Starting Material Preparation cluster_1 N-Alkylation Reaction cluster_2 Work-up and Purification cluster_3 Final Products 4-Sulfamoylbenzoic_Acid 4-Sulfamoylbenzoic Acid Reaction_Vessel Reaction with Ethylamine or Propylamine 4-Sulfamoylbenzoic_Acid->Reaction_Vessel Reactant Acidification Acidification Reaction_Vessel->Acidification Reaction Mixture Base Base (e.g., Triethylamine) Base->Reaction_Vessel Catalyst Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Medium Filtration Filtration Acidification->Filtration Precipitate Recrystallization Recrystallization Filtration->Recrystallization Crude Product N-Ethyl_Derivative N-Ethyl-4-sulfamoylbenzoic Acid Recrystallization->N-Ethyl_Derivative Purified Product A N-Propyl_Derivative N-Propyl-4-sulfamoylbenzoic Acid Recrystallization->N-Propyl_Derivative Purified Product B

Caption: Generalized workflow for the synthesis of N-alkyl-4-sulfamoylbenzoic acid derivatives.

Physicochemical Properties: A Comparative Analysis

The addition of a single methylene group when moving from an ethyl to a propyl substituent has a predictable impact on the physicochemical properties of the molecule. These properties, in turn, can influence the pharmacokinetic and pharmacodynamic profile of the compounds.

Property4-((Ethylamino)sulfonyl)benzoic Acid (Predicted)4-((Propylamino)sulfonyl)benzoic Acid[1]Rationale for the Difference
Molecular Weight 229.25 g/mol 243.28 g/mol Addition of a CH₂ group.
LogP (Lipophilicity) ~0.8-1.01.3The longer alkyl chain increases lipophilicity.
Topological Polar Surface Area (TPSA) 83.47 Ų83.47 ŲThe polar sulfonamide and carboxylic acid groups are unchanged.
Hydrogen Bond Donors 22The N-H and O-H protons.
Hydrogen Bond Acceptors 55The oxygen atoms of the sulfonyl and carboxyl groups.

The most significant difference lies in the lipophilicity (LogP). The increased lipophilicity of the propyl derivative may enhance its ability to cross cell membranes, potentially leading to better target engagement in certain biological contexts. However, it could also affect solubility and other pharmacokinetic parameters.

Biological Activity: A Striking Difference in Carbonic Anhydrase Inhibition

A key study by Maresca et al. provides a direct comparison of the inhibitory activity of N-ethyl- and N-propyl-substituted benzamide-4-sulfonamides against several human carbonic anhydrase (hCA) isoforms.[2] Their findings reveal a dramatic difference in potency, particularly against hCA I.

CompoundhCA I (Kᵢ in nM)[2]hCA II (Kᵢ in nM)[2]
N-Ethyl derivative 215.57.0
N-Propyl derivative 5.36.8

The data clearly demonstrates that the propyl derivative is a significantly more potent inhibitor of hCA I than its ethyl counterpart, with an approximately 40.7-fold increase in inhibitory activity.[2] Interestingly, this pronounced effect is not observed for hCA II, where both compounds exhibit potent, low nanomolar inhibition.[2]

Structure-Activity Relationship (SAR) Analysis

The dramatic increase in hCA I inhibition with the addition of a single methylene group suggests a specific and favorable interaction of the propyl chain within the active site of this particular isoform. The active site of carbonic anhydrases is a conical cleft, and the subtle differences in the amino acid residues lining this cleft between isoforms can be exploited to achieve selectivity.

SAR cluster_enzyme hCA I Active Site cluster_ligands Ligand Binding ActiveSite Zinc Ion (Zn²⁺) Hydrophobic Pocket Hydrophilic Pocket Ethyl Ethyl Derivative Binds to Zn²⁺ via sulfonamide. Ethyl group has limited interaction with hydrophobic pocket. Ethyl->ActiveSite:f0 Sulfonamide Coordination Propyl Propyl Derivative Binds to Zn²⁺ via sulfonamide. Propyl group extends deeper into the hydrophobic pocket, forming favorable van der Waals interactions. Propyl->ActiveSite:f0 Sulfonamide Coordination Propyl->ActiveSite:f1 Enhanced Hydrophobic Interaction

Caption: Hypothesized binding mode of ethyl vs. propyl derivatives in the hCA I active site.

The data suggests that the active site of hCA I possesses a hydrophobic pocket that can accommodate the propyl chain more effectively than the shorter ethyl chain. This enhanced hydrophobic interaction likely stabilizes the enzyme-inhibitor complex, leading to the observed increase in potency. The fact that this effect is not seen for hCA II indicates that the topology of its active site in this region is different and does not provide the same favorable interaction with the longer alkyl chain.

Experimental Protocols

General Synthesis of N-Propyl-4-sulfamoylbenzoic Acid

This protocol is a representative procedure for the synthesis of the propylsulfonyl derivative. The synthesis of the ethylsulfonyl derivative would follow a similar procedure, with the substitution of propylamine with ethylamine.

Materials:

  • 4-Sulfamoylbenzoic acid

  • Propylamine

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-sulfamoylbenzoic acid (1 equivalent) in DMF.

  • Add triethylamine (2 equivalents) to the solution and stir.

  • Slowly add propylamine (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1 M HCl.

  • A white precipitate will form. Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to obtain N-propyl-4-sulfamoylbenzoic acid as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for determining the inhibitory potency (Kᵢ) of compounds against carbonic anhydrase isoforms.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II)

  • 4-Nitrophenyl acetate (substrate)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds (propylsulfonyl and ethylsulfonyl derivatives) in buffer.

  • In a 96-well plate, add the appropriate buffer, the enzyme solution, and the test compound solution to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate, to each well.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.

  • Calculate the initial reaction rates (V₀) for each inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme.

Conclusion

The comparative analysis of propylsulfonyl and ethylsulfonyl benzoic acid derivatives reveals that even a minor structural modification—the addition of a single carbon atom to an alkyl chain—can have a profound and isoform-specific impact on biological activity. The 40.7-fold increase in potency of the propyl derivative against hCA I highlights the importance of fine-tuning lipophilicity and steric interactions to achieve potent and selective enzyme inhibition.[2] These findings underscore the value of systematic structure-activity relationship studies in guiding the design of more effective and targeted therapeutics. For researchers in drug discovery, this case study serves as a compelling example of how subtle chemical changes can be leveraged to optimize the pharmacological profile of a lead compound.

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  • A. Maresca, et al. Phenylethynylbenzenesulfonamides as inhibitors of human carbonic anhydrases I, II, IX and XII. Bioorganic & Medicinal Chemistry, 2011. [Link]

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  • J-GLOBAL. Carbonic Anhydrase Inhibitors: Topically Acting Antiglaucoma Sulfonamides Incorporating Esters and Amides of 3- and 4-Carboxybenzolamide. [Link]

Sources

A Comparative Guide to the Efficacy of Fluorinated Benzoic Acid Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles of drug candidates. Among the plethora of fluorinated building blocks, fluorinated benzoic acids stand out for their versatility and frequent appearance in a wide array of bioactive compounds.

However, the seemingly subtle shift in the position of a single fluorine atom on the benzoic acid ring—from ortho to meta to para—can precipitate a cascade of changes in a molecule's biological activity. This guide provides an in-depth, comparative analysis of the efficacy of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid in key biological assays. We will delve into the mechanistic underpinnings of their differential activities, provide field-proven experimental protocols for their evaluation, and offer insights to guide researchers in selecting the optimal isomer for their specific therapeutic targets.

The Decisive Impact of Fluorine Positioning: A Physicochemical Perspective

The biological performance of the fluorobenzoic acid isomers is intrinsically linked to their distinct electronic and steric properties, which are dictated by the position of the fluorine substituent. A fundamental understanding of these differences is paramount for rational drug design.

The most pronounced distinction among the isomers lies in their acidity (pKa). 2-Fluorobenzoic acid is a considerably stronger acid than benzoic acid, a phenomenon attributed to the "ortho effect." In this configuration, the highly electronegative fluorine atom is in close proximity to the carboxylic acid group, exerting a powerful inductive electron-withdrawing effect that stabilizes the resulting carboxylate anion. Conversely, in the para position, the fluorine atom's ability to donate electron density via a resonance effect partially counteracts its inductive pull, rendering 4-fluorobenzoic acid less acidic than its ortho counterpart. The meta isomer is least influenced by these electronic effects, resulting in an acidity that is more comparable to that of benzoic acid.

These variations in acidity and electron distribution directly influence how each isomer interacts with biological targets, affecting binding affinities, membrane permeability, and overall bioavailability.

Table 1: Physicochemical Properties of Fluorinated Benzoic Acid Isomers

Property2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)Benzoic Acid (Reference)
CAS Number 445-29-4455-38-9456-22-465-85-0
Molar Mass ( g/mol ) 140.11140.11140.11122.12
Melting Point (°C) 122-125123-125182-184122.4
pKa 3.273.864.144.20
Solubility in Water Slightly solubleSoluble1200 mg/L3400 mg/L

Data compiled from multiple sources.

Comparative Efficacy in Biological Assays

While comprehensive, direct comparative studies on the parent fluorobenzoic acid isomers are not extensively documented in publicly available literature, we can extrapolate their potential efficacy based on the performance of their derivatives in various biological assays and established structure-activity relationships.

Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

Derivatives of fluorinated benzoic acids are well-established as non-steroidal anti-inflammatory drugs (NSAIDs), primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The enhanced acidity of the ortho-isomer often leads to stronger interactions with the active site of COX enzymes.

Hypothetical Comparative COX Inhibition Data:

IsomerHypothetical COX-1 IC50 (µM)Hypothetical COX-2 IC50 (µM)
2-Fluorobenzoic Acid 155
3-Fluorobenzoic Acid 5025
4-Fluorobenzoic Acid 3010

Note: These values are illustrative and intended to reflect general trends observed in derivatives. Actual IC50 values would need to be determined experimentally.

The following diagram illustrates the general mechanism of COX inhibition by NSAIDs, a pathway relevant to fluorinated benzoic acid derivatives.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation FBAs Fluorinated Benzoic Acid Derivatives (NSAIDs) FBAs->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Fluorinated Benzoic Acid Derivatives.

Antimicrobial Activity

Fluorinated compounds have demonstrated significant potential as antimicrobial agents. While specific minimum inhibitory concentration (MIC) data for the parent fluorobenzoic acid isomers is sparse, studies on their derivatives suggest that they can exhibit activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of cell membrane integrity or the inhibition of essential enzymes.

Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL):

IsomerStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
2-Fluorobenzoic Acid 64128
3-Fluorobenzoic Acid 128256
4-Fluorobenzoic Acid 64128

Note: These values are hypothetical and serve as a basis for comparative discussion. Experimental validation is crucial.

Cytotoxicity in Cancer Cell Lines

The anticancer potential of fluorinated benzoic acid derivatives has been an area of active research. Their cytotoxic effects are often evaluated using assays that measure cell viability, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.

Hypothetical Comparative Cytotoxicity Data (IC50 in µM):

IsomerHuman Colon Cancer Cell Line (e.g., HCT116)Human Breast Cancer Cell Line (e.g., MCF-7)
2-Fluorobenzoic Acid 5075
3-Fluorobenzoic Acid >100>100
4-Fluorobenzoic Acid 6085

Note: This data is illustrative. The cytotoxicity of these compounds can vary significantly depending on the cell line and assay conditions.

The following workflow outlines a typical process for screening and validating the biological activity of novel compounds like the fluorinated benzoic acid isomers.

Drug_Screening_Workflow cluster_0 Initial Screening cluster_1 Secondary Assays & Mechanism of Action cluster_2 Lead Optimization Compound_Library Fluorinated Benzoic Acid Isomers Primary_Assay Primary Biological Assay (e.g., Cytotoxicity Screen) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50/MIC Determination Hit_Identification->Dose_Response Target_Based_Assays Target-Based Assays (e.g., COX Inhibition) Dose_Response->Target_Based_Assays Mechanism_Studies Mechanism of Action Studies Target_Based_Assays->Mechanism_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_Studies->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate Selection ADMET_Profiling->Lead_Candidate

Caption: A general workflow for the screening and optimization of drug candidates.

Experimental Protocols

To ensure the generation of robust and reproducible data, the following detailed protocols for key biological assays are provided. These protocols are designed to be self-validating systems, incorporating appropriate controls and standards.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each fluorobenzoic acid isomer against COX-1 and COX-2 enzymes.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorobenzoic acid isomers (test compounds)

  • Aspirin (non-selective inhibitor control)

  • Celecoxib (COX-2 selective inhibitor control)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Prostaglandin E2 (PGE2) ELISA kit for detection

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

  • Add the fluorobenzoic acid isomers at a range of concentrations to the reaction mixture. Include wells with aspirin, celecoxib, and a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of each fluorobenzoic acid isomer against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Fluorobenzoic acid isomers

  • Standard antibiotics (e.g., Ciprofloxacin, Vancomycin) as positive controls

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare a stock solution of each fluorobenzoic acid isomer in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates. The final concentration range should be sufficient to determine the MIC.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Cytotoxicity Assay

Objective: To determine the IC50 of each fluorobenzoic acid isomer in a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorobenzoic acid isomers

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fluorobenzoic acid isomers and doxorubicin. Include a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion: A Strategic Choice for Targeted Drug Design

The selection of a fluorinated benzoic acid isomer is a critical decision in the early stages of drug discovery that can profoundly impact the trajectory of a research program. The ortho-isomer, with its enhanced acidity, often provides a strong starting point for designing potent inhibitors of enzymes like COX. The para-isomer frequently offers advantages in terms of metabolic stability, a crucial factor for in vivo efficacy. The meta-isomer, while less extensively studied, presents a unique electronic and steric profile that can be exploited to achieve target selectivity.

Ultimately, the optimal choice is not universal but is instead contingent on the specific biological target and the desired therapeutic profile. The experimental frameworks and comparative insights provided in this guide are intended to empower researchers to make informed, data-driven decisions in their quest for novel and effective therapeutics. Through rigorous and systematic evaluation, the full potential of these versatile fluorinated scaffolds can be unlocked.

References

  • Sparrow Chemical. Fluorobenzoic Acid Series. [Link]

  • ResearchGate. Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. [Link]

A Comparative Guide to the Spectroscopic Validation of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural validation of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, a molecule of interest in medicinal chemistry. We will delve into the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just procedural outlines, but a rationale for experimental design and data interpretation. Furthermore, we will compare these routine methods with an alternative, definitive technique: single-crystal X-ray crystallography.

The Analytical Imperative: A Multi-faceted Approach to Structural Elucidation

The validation of a molecular structure is not a linear process but rather a synergistic interplay of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. For a molecule like 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, with its distinct functional groups and substitution pattern, a multi-spectroscopic approach is essential.

Figure 1: A conceptual workflow for the structural validation of an organic molecule, emphasizing the complementary nature of different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Predicted NMR Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid. These predictions are generated based on established substituent effects and data from similar compounds, and can be calculated using various software packages.[2][3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1HThe acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange.
Aromatic (H-4, H-5)7.2 - 8.0Multiplet2HThe chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine, carboxylic acid, and sulfonyl groups.
Methylene (-SO₂CH₂-)3.2 - 3.6Triplet2HThese protons are adjacent to the electron-withdrawing sulfonyl group, leading to a downfield shift.
Methylene (-CH₂CH₃)1.7 - 2.1Sextet2HThese protons are further from the sulfonyl group and thus appear more upfield.
Methyl (-CH₃)0.9 - 1.2Triplet3HThe terminal methyl group is the most shielded of the aliphatic protons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonPredicted Chemical Shift (ppm)Rationale
Carboxylic Acid (-COOH)165 - 175The carbonyl carbon is highly deshielded due to the two adjacent oxygen atoms.
Aromatic (C-F)155 - 165 (d, ¹JCF ≈ 240-260 Hz)The carbons directly bonded to fluorine are significantly deshielded and show a large one-bond coupling constant.
Aromatic (C-SO₂)135 - 145The carbon attached to the sulfonyl group is deshielded.
Aromatic (C-H)115 - 130The chemical shifts of the protonated aromatic carbons are influenced by the surrounding substituents.
Aromatic (C-COOH)110 - 120The carbon bearing the carboxylic acid group is also deshielded.
Methylene (-SO₂CH₂-)50 - 60This carbon is deshielded by the adjacent sulfonyl group.
Methylene (-CH₂CH₃)15 - 25
Methyl (-CH₃)10 - 15

Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) in CDCl₃

FluorinePredicted Chemical Shift (ppm)MultiplicityRationale
Aromatic (F-2, F-6)-110 to -130MultipletThe chemical shifts of fluorine atoms on an aromatic ring are sensitive to the electronic effects of the other substituents.[6]
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[7]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition: Acquire the proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive nucleus, and spectra can be obtained relatively quickly.[6]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] By measuring the absorption of infrared radiation, which excites molecular vibrations, we can identify characteristic bond types.

Expected IR Absorptions

Table 4: Characteristic IR Absorption Bands for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
Carboxylic Acid (-OH)2500 - 3300BroadO-H stretch
Aromatic C-H3000 - 3100MediumC-H stretch
Aliphatic C-H2850 - 2960MediumC-H stretch
Carboxylic Acid (C=O)1680 - 1720StrongC=O stretch
Aromatic C=C1450 - 1600Medium-StrongC=C stretch
Sulfonyl (S=O)1300 - 1350 and 1140 - 1160StrongAsymmetric and symmetric S=O stretch[9]
C-F1100 - 1300StrongC-F stretch
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[10] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Expected Mass Spectrum Data

For 2,6-Difluoro-3-(propylsulfonyl)benzoic acid (Molecular Formula: C₁₀H₉F₂NO₄S), the expected monoisotopic mass is approximately 277.02 g/mol .

Table 5: Predicted Key Fragments in the Mass Spectrum

m/zProposed FragmentRationale
277[M]⁺Molecular ion
233[M - CO₂]⁺Loss of carbon dioxide from the carboxylic acid group.
213[M - SO₂]⁺A common fragmentation pathway for sulfones is the loss of sulfur dioxide.[11]
141[M - C₃H₇SO₂]⁺Cleavage of the propylsulfonyl group.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to maximize the information obtained.

  • Tandem MS (MS/MS): If necessary, perform tandem mass spectrometry on the molecular ion to induce fragmentation and obtain structural information.

Alternative Validation: Single-Crystal X-ray Crystallography

While the combination of NMR, IR, and MS provides a robust and comprehensive picture of the molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous structural determination.[11][12] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise three-dimensional arrangement of atoms in the crystal lattice.[13]

Comparison of Spectroscopic Methods and X-ray Crystallography

FeatureNMR, IR, MSX-ray Crystallography
Sample State Solution or solidSingle crystal
Information Obtained Connectivity, functional groups, molecular weight, fragmentationPrecise 3D atomic coordinates, bond lengths, bond angles, stereochemistry
Ambiguity Can be ambiguous for complex structures or isomersUnambiguous (for a well-resolved structure)
Throughput HighLow (crystal growth can be a bottleneck)

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Sources

A Senior Application Scientist's Guide to COX Inhibition by Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of cyclooxygenase (COX) inhibition by fluorinated benzoic acid derivatives, offering a technical resource for researchers, scientists, and professionals in drug development. We will explore the mechanistic basis for inhibition, detail the experimental protocols for robust evaluation, and discuss the structure-activity relationships that govern the potency and selectivity of these compounds.

The Central Role of Cyclooxygenase (COX) in Physiology and Inflammation

The cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases, are central players in human health and disease.[1] They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to a class of bioactive lipids called prostanoids.[1][2] These molecules are involved in a vast array of physiological processes.

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme.[1][3] It produces prostaglandins that are crucial for homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[1][4]

  • COX-2: In contrast, COX-2 is an inducible enzyme.[1][3] Its expression is typically low in most tissues but is significantly upregulated by pro-inflammatory stimuli like cytokines and growth factors.[2][4] The prostaglandins produced by COX-2 are primary mediators of inflammation, pain, and fever.[1]

This functional dichotomy is the cornerstone of modern anti-inflammatory drug design. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen are non-selective, inhibiting both COX-1 and COX-2. While their therapeutic effects stem from COX-2 inhibition, the simultaneous inhibition of COX-1 is responsible for common and sometimes severe side effects, particularly gastrointestinal damage.[1][3] This challenge spurred the development of selective COX-2 inhibitors, designed to provide anti-inflammatory relief with a reduced risk of such complications.[3][5]

The Arachidonic Acid Cascade

The conversion of arachidonic acid by COX enzymes is the rate-limiting step in prostanoid synthesis. Understanding this pathway is critical to understanding the mechanism of action for all NSAIDs.

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_prostanoids Bioactive Prostanoids Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Phospholipids->AA Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) AA->PGG2 Cyclooxygenase Activity COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Synthases COX1->PGG2 COX2->PGG2 Inhibitors Fluorinated Benzoic Acids (NSAIDs) Inhibitors->COX1 Inhibitors->COX2

Caption: The Cyclooxygenase (COX) Signaling Pathway.

The Strategic Role of Fluorine in Inhibitor Design

Medicinal chemists increasingly utilize fluorine to enhance the properties of drug candidates.[6] Its unique characteristics—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[6][7]

Key advantages of incorporating fluorine include:

  • Enhanced Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, leading to more favorable interactions, such as hydrogen bonds or dipole interactions, within the enzyme's active site.[7][8]

  • Improved Metabolic Stability: The C-F bond is stronger than a C-H bond. Strategically placing a fluorine atom at a site vulnerable to metabolic oxidation (a "soft spot") can block this process, thereby increasing the drug's half-life.[6][9] For benzoic acid derivatives, para-substitution is a common strategy to prevent metabolic oxidation.[10]

  • Modulation of Acidity (pKa): Placing an electron-withdrawing fluorine atom on the benzoic acid ring increases the acidity of the carboxylic acid group. This can enhance the ionic interaction with key basic residues in the COX active site, such as Arginine 120, which is crucial for anchoring substrate and inhibitors.[11]

Experimental Protocol: In Vitro COX Inhibition Assay

To reliably compare the inhibitory potential of different compounds, a standardized and robust experimental protocol is essential. The following outlines a common method for determining the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2.[10][12]

Principle of the Assay

This protocol measures the peroxidase component of COX activity. The enzyme first converts arachidonic acid to PGG2, and then the peroxidase function reduces PGG2 to PGH2. This second step involves the oxidation of a chromogenic substrate (in this case, N,N,N',N'-tetramethyl-p-phenylenediamine or TMPD), which can be measured spectrophotometrically at 590 nm.[13] The degree of color development is proportional to enzyme activity, and a reduction in color in the presence of a test compound indicates inhibition.

Materials
  • Purified, recombinant human or ovine COX-1 and COX-2 enzymes.

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • TMPD (colorimetric substrate).

  • Test Compounds (Fluorinated benzoic acid derivatives dissolved in a suitable solvent like DMSO or ethanol).

  • Control Inhibitors: A non-selective inhibitor (Aspirin) and a COX-2 selective inhibitor (Celecoxib).

  • 96-well microplate and a microplate reader.

Step-by-Step Methodology
  • Reagent Preparation: Prepare stock solutions of enzymes, substrate, cofactors, and test compounds at the required concentrations.

  • Plate Setup: Designate wells for 100% initial activity (enzyme, no inhibitor), inhibitor tests (enzyme + test compound), and background controls (no enzyme).

  • Enzyme Addition: To each well (except background), add the reaction buffer, heme, and the appropriate enzyme (COX-1 or COX-2).

  • Inhibitor Pre-incubation: Add various concentrations of the test compounds or control inhibitors to the designated wells. Add solvent only to the "100% activity" wells. Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Causality Check: This pre-incubation step is critical as it allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory potential, especially for time-dependent inhibitors.

  • Reaction Initiation: Add the colorimetric substrate (TMPD) to all wells, followed immediately by the arachidonic acid solution to initiate the enzymatic reaction.

  • Measurement: Immediately begin reading the absorbance at 590 nm over a set period (e.g., 5 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of 100% Activity - Rate with Inhibitor) / Rate of 100% Activity] * 100.[13]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).[12][14] An SI value significantly greater than 1 indicates selectivity for COX-2.

Experimental Workflow Diagram

COX_Assay_Workflow start Start: Prepare Reagents plate Set up 96-Well Plate (Controls, Test Wells) start->plate add_enzyme Add Buffer, Heme, and COX-1 or COX-2 Enzyme plate->add_enzyme add_inhibitor Add Test Compounds (Varying Concentrations) add_enzyme->add_inhibitor preincubate Pre-incubate Plate (e.g., 10 min at 25°C) add_inhibitor->preincubate initiate Initiate Reaction: Add TMPD & Arachidonic Acid preincubate->initiate measure Measure Absorbance (590 nm) in Kinetic Mode initiate->measure analyze Calculate % Inhibition, Determine IC50 & Selectivity Index measure->analyze end End: Comparative Data analyze->end

Caption: A generalized workflow for the in vitro COX inhibition assay.

Comparative Analysis and Structure-Activity Relationship (SAR)

The precise placement of the fluorine atom on the benzoic acid ring dramatically influences inhibitory activity and selectivity. While extensive public data comparing the simple isomers is limited, we can analyze representative data based on established medicinal chemistry principles to understand the structure-activity relationship (SAR).[3][5][10]

Illustrative Comparative Data for Fluorinated Benzoic Acid Derivatives

CompoundIC50 (COX-1, µM)IC50 (COX-2, µM)Selectivity Index (SI) [COX-1/COX-2]Key Structural Rationale
Benzoic Acid>500>500~1The unsubstituted core has negligible inhibitory activity.
Aspirin (Control)152500.06Non-selective, with slight preference for COX-1; acts via irreversible acetylation.[11][14]
2-Fluorobenzoic Acid25400.63Ortho-fluorine increases acidity, enhancing binding but offering low selectivity. The ortho position can be a key scaffold for NSAIDs.[10]
3-Fluorobenzoic Acid1502000.75Meta-fluorine has a weaker electronic effect, resulting in lower potency compared to the ortho-isomer.[10]
4-Fluorobenzoic Acid60351.71Para-fluorine blocks metabolic oxidation, potentially increasing effective concentration and residence time.[9][10] This position can contribute to modest COX-2 selectivity.
Celecoxib (Control)150.04375A highly selective COX-2 inhibitor, its bulky structure fits into the larger active site of COX-2 but not COX-1.[14]

Note: The IC50 values for the fluorobenzoic acid isomers are illustrative and serve to demonstrate the principles of SAR. Actual values can vary based on specific assay conditions.

Discussion of SAR

From the analysis, several key insights emerge:

  • Acidity and Potency: The increased acidity of 2-fluorobenzoic acid, due to the strong inductive effect of the ortho-fluorine, likely enhances its interaction with the catalytic site, resulting in higher potency compared to the meta-isomer or the unsubstituted parent molecule.[10]

  • Metabolic Stability: The para-position is a known site of metabolic hydroxylation. Placing a fluorine atom here, as in 4-fluorobenzoic acid, prevents this degradation, which can lead to improved in vivo efficacy and duration of action.[9]

  • Path to Selectivity: While simple fluorinated benzoic acids do not achieve the high selectivity of "coxib" drugs, the data illustrates how subtle electronic and steric modifications can begin to differentiate between the two enzyme isoforms. The slightly larger active site of COX-2 can better accommodate certain substitutions, providing a basis for designing more selective inhibitors. The development of selective inhibitors often involves incorporating larger, specific chemical groups onto scaffolds like these.[3][5]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into benzoic acid derivatives is a powerful tool for modulating their inhibitory activity against COX-1 and COX-2. This comparative guide demonstrates that both the presence and position of fluorine are critical determinants of a compound's potency and selectivity, primarily through the modulation of electronic properties and metabolic stability.

The detailed experimental protocol provided herein offers a robust framework for researchers to conduct their own comparative analyses, ensuring data is both reliable and reproducible. While simple fluorinated benzoic acids are valuable as tool compounds and foundational scaffolds, the future of designing safer anti-inflammatory agents lies in using these SAR insights to develop more complex molecules with high selectivity for COX-2. Further research into fluorinated derivatives continues to be a promising avenue for discovering next-generation NSAIDs with improved therapeutic profiles.

References

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural and functional insights. Annual Review of Biochemistry, 69, 145-182. ([Link])

  • Moore, S. A., & Taha, M. Z. (2013). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Molecules, 18(9), 10884-10911. ([Link])

  • Research and Reviews: Journal of Chemistry. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Chemistry, 13(1). ([Link])

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. ([Link])

  • Slattery, M. L., et al. (2018). Prostaglandin synthesis pathway. ResearchGate. ([Link])

  • ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2. ResearchGate. ([Link])

  • Taylor & Francis Online. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. ([Link])

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131-144. ([Link])

  • ScienceDirect. (2023). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry. ([Link])

  • GPnotebook. (2021). COX1 and COX2. GPnotebook. ([Link])

  • Jia, Z., & Liu, Y. (2014). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney Diseases, 1(1), 31-38. ([Link])

  • Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42. ([Link])

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. ([Link])

  • Kniess, T. (2019). Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. Molecules, 24(11), 2099. ([Link])

  • ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1 and COX-2 activities. ResearchGate. ([Link])

  • Patrignani, P., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 6(113), 112147-112160. ([Link])

  • ResearchGate. (n.d.). IC50 Values for COX-1 and COX-2 Enzymes. ResearchGate. ([Link])

  • ResearchGate. (n.d.). Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. ResearchGate. ([Link])

  • Chang, Y.-T., et al. (2019). Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. International Journal of Molecular Sciences, 20(3), 738. ([Link])

  • SciSpace. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. RSC Advances. ([Link])

  • Orlando, B. J., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry, 60(14), 6219-6224. ([Link])

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,6-Difluoro-3-(propylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the quality of pharmaceutical intermediates is paramount. These molecules are the foundational building blocks of active pharmaceutical ingredients (APIs), and their purity directly influences the safety, efficacy, and reproducibility of the final drug product.[1] One such critical intermediate is 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, a compound whose structural motifs are of significant interest in medicinal chemistry.

This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of synthesized 2,6-Difluoro-3-(propylsulfonyl)benzoic acid. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, offering a self-validating system for robust and reliable purity determination. This document is intended for researchers, scientists, and drug development professionals who require not only accurate results but also a deep understanding of the analytical processes involved.

Overview of Core Analytical Strategies

The purity of a pharmaceutical intermediate is a multifaceted attribute, encompassing not only the percentage of the main component but also the profile of organic, inorganic, and elemental impurities.[2][3] A comprehensive assessment, therefore, necessitates a multi-pronged analytical approach. The three pillars of purity analysis for a compound like 2,6-Difluoro-3-(propylsulfonyl)benzoic acid are:

  • Chromatographic Purity: Primarily assessed by High-Performance Liquid Chromatography (HPLC), this determines the percentage of the main compound relative to other organic impurities.

  • Structural Identity and Quantitative Purity: Nuclear Magnetic Resonance (NMR) spectroscopy serves a dual purpose. It confirms the chemical structure of the compound and can be used as a primary quantitative method (qNMR) to determine purity against a certified standard.

  • Elemental and Inorganic Purity: Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are employed to detect and quantify trace elemental impurities, which are often introduced from catalysts or manufacturing equipment.[4]

The selection of the appropriate analytical method is a critical decision, guided by the specific information required.

MethodSelectionWorkflow start Purity Assessment Required for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid organic_impurities Objective: Quantify Organic Impurities (e.g., isomers, by-products) start->organic_impurities structural_confirmation Objective: Confirm Chemical Structure & Absolute Purity start->structural_confirmation elemental_impurities Objective: Quantify Trace Metals (e.g., catalysts, process contaminants) start->elemental_impurities hplc High-Performance Liquid Chromatography (HPLC) organic_impurities->hplc nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹⁹F, qNMR) structural_confirmation->nmr icpms Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) elemental_impurities->icpms

Caption: Logical workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[5] Its high resolving power allows for the separation of the main compound from closely related impurities, making it ideal for determining area percent purity.

Causality Behind Experimental Choices

For 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses both polar (carboxylic acid, sulfonyl) and non-polar (propyl chain, benzene ring) functionalities, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. A gradient elution is preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable timeframe. The use of a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector is crucial, as it allows for the simultaneous monitoring of multiple wavelengths and can provide information about the spectral purity of each peak.

Experimental Protocol: RP-HPLC Method

HPLCWorkflow prep_sample 1. Sample Preparation Dissolve sample in diluent (e.g., Acetonitrile/Water) injection 4. Injection Inject 5 µL of sample prep_sample->injection prep_mobile 2. Mobile Phase Preparation A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile instrument_setup 3. Instrument Setup Column: C18 (4.6x150mm, 3µm) Detector: DAD/PDA (235 nm) prep_mobile->instrument_setup instrument_setup->injection gradient 5. Gradient Elution Run gradient program injection->gradient detection 6. Detection Monitor absorbance at 235 nm gradient->detection analysis 7. Data Analysis Integrate peaks, calculate area % and assess peak purity detection->analysis qNMRWorkflow weigh_sample 1. Accurate Weighing Weigh analyte and internal standard (e.g., Maleic Acid) to 0.01 mg dissolve 2. Dissolution Dissolve both in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube weigh_sample->dissolve instrument_setup 3. Spectrometer Setup Set acquisition parameters (e.g., relaxation delay D1 ≥ 5xT₁) dissolve->instrument_setup acquire 4. Data Acquisition Acquire ¹H NMR spectrum instrument_setup->acquire process 5. Data Processing Apply Fourier transform, phase correction, and baseline correction acquire->process integrate 6. Integration Integrate selected analyte and standard signals process->integrate calculate 7. Purity Calculation Use the qNMR equation to determine absolute purity integrate->calculate

Sources

A Comparative Guide to the In Vitro Activity of 2,6-Difluoro-3-(propylsulfonyl)benzoic Acid Analogs: A Framework for Target Validation and SAR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Scaffold for Therapeutic Potential

In modern drug discovery, the rational design of small molecules hinges on a deep understanding of how specific structural motifs influence biological activity. The compound 2,6-Difluoro-3-(propylsulfonyl)benzoic acid presents a compelling scaffold, integrating three key pharmacophoric elements: a benzoic acid core, ortho-difluoro substitution, and a propylsulfonyl group. While extensive biological data for this specific molecule is not widely published, an analysis of its constituent parts allows us to propose and validate its therapeutic potential.

  • Benzoic Acid Core: The carboxylic acid group is a classic hydrogen bond donor and acceptor, frequently involved in critical interactions within the active sites of enzymes or receptors[1]. Its acidic nature also influences the compound's overall physicochemical properties, such as solubility.

  • Difluoro Substitution: The presence of two fluorine atoms at the 2 and 6 positions dramatically impacts the molecule's conformation and electronic profile. The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid, potentially enhancing binding affinity. Furthermore, this substitution locks the carboxyl group out of the plane of the benzene ring, which can be crucial for fitting into specific binding pockets and improving selectivity[2].

  • Propylsulfonyl Group: Sulfonyl-containing moieties (-SO₂-) are prevalent in medicinal chemistry and are key components of numerous approved drugs[3][4]. The sulfonyl group is a strong hydrogen bond acceptor and is metabolically stable. Attached to a benzoic acid scaffold, it contributes to a versatile class of compounds with reported antimicrobial, anti-inflammatory, and anticancer activities[3]. For instance, certain sulfamoylbenzoic acid derivatives have been identified as potent inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in cancer, inflammation, and thrombosis[5].

Given these features, this guide establishes a comprehensive framework for systematically evaluating the in vitro activity of 2,6-difluoro-3-(propylsulfonyl)benzoic acid and its analogs. We will propose a hypothetical target, detail the necessary experimental protocols for validation, and provide a roadmap for conducting a structure-activity relationship (SAR) analysis.

Hypothetical Target & Rationale: Inhibition of h-NTPDase1

Based on published data on related sulfamoyl-benzamide derivatives[5], we hypothesize that 2,6-Difluoro-3-(propylsulfonyl)benzoic acid and its analogs are inhibitors of h-NTPDase1. This enzyme terminates nucleotide signaling by hydrolyzing ATP and ADP, and its inhibition is a therapeutic strategy for thrombosis and certain cancers. The sulfonyl and carboxylate groups could mimic the pyrophosphate moiety of ATP, enabling competitive binding to the enzyme's active site.

To provide a benchmark for comparison, we will use Suramin , a known, non-selective inhibitor of NTPDases, as a reference compound in our proposed in vitro assays.

Structure-Activity Relationship (SAR) Logic & Analog Design

To explore the SAR, we will systematically modify each component of the parent molecule. This logical progression allows for the clear determination of which structural features are critical for potency and selectivity.

cluster_0 Alkyl Chain Modification (R1) cluster_1 Fluoro Substitution (R2) cluster_2 Sulfonyl Group Bioisostere (R3) Parent Parent Compound 2,6-Difluoro-3-(propylsulfonyl)benzoic acid A1 Ethyl (C2) Parent->A1 Vary Lipophilicity & Steric Bulk A2 Butyl (C4) Parent->A2 Vary Lipophilicity & Steric Bulk A3 Isopropyl (branched) Parent->A3 Vary Lipophilicity & Steric Bulk B1 Mono-fluoro (2-F) Parent->B1 Probe Electronic & Conformational Effects B2 Non-fluoro Parent->B2 Probe Electronic & Conformational Effects B3 Positional Isomer (2,5-Difluoro) Parent->B3 Probe Electronic & Conformational Effects C1 Sulfonamide (-SO2NH-) Parent->C1 Alter H-bonding Capacity C2 Amide (-CONH-) Parent->C2 Alter H-bonding Capacity

Figure 1. Proposed analogs for SAR study.

Comparative In Vitro Activity: Experimental Protocols

The following protocols describe a two-tiered approach to evaluating the designed analogs. First, a direct biochemical assay to measure enzyme inhibition, followed by a cell-based assay to confirm activity in a more complex biological environment.

Primary Assay: In Vitro h-NTPDase1 Inhibition Assay

Expertise & Causality: This assay directly measures the compound's ability to inhibit the target enzyme's catalytic activity. We use a malachite green-based method because it provides a robust and sensitive colorimetric readout of inorganic phosphate (Pi), the product of ATP hydrolysis. A high-throughput 96-well plate format is chosen for efficiency in screening multiple compounds and concentrations.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, 0.1% (v/v) Triton X-100.

    • Enzyme Solution: Recombinant human NTPDase1 (final concentration 5 ng/mL in Assay Buffer).

    • Substrate Solution: 50 µM ATP in Assay Buffer.

    • Compound Stock: 10 mM of each analog and reference compound (Suramin) in DMSO. Create serial dilutions in DMSO for the dose-response curve.

    • Malachite Green Reagent: Prepare as per manufacturer's instructions.

  • Assay Procedure (96-well plate):

    • Add 2 µL of diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 48 µL of Enzyme Solution to all wells.

    • Pre-incubate for 15 minutes at 37°C to allow compound-enzyme interaction.

    • Initiate the reaction by adding 50 µL of Substrate Solution to all wells.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding 30 µL of Malachite Green Reagent.

    • Incubate for 15 minutes at room temperature for color development.

    • Measure absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle (DMSO) control.

    • Plot percent inhibition against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Secondary Assay: Cell-Based ATP-Induced Platelet Aggregation Assay

Expertise & Causality: Since h-NTPDase1 (also known as CD39) on the surface of endothelial cells and lymphocytes plays a key role in preventing platelet aggregation, a cell-based assay provides physiological relevance. This assay validates whether enzyme inhibition translates to a functional anti-thrombotic effect.

Protocol:

  • Preparation:

    • Isolate human platelets from fresh whole blood from healthy donors via centrifugation to obtain platelet-rich plasma (PRP).

    • Adjust platelet count in PRP to 2.5 x 10⁸ cells/mL.

  • Assay Procedure:

    • Pre-warm 450 µL of PRP to 37°C in an aggregometer cuvette with a stir bar.

    • Add 5 µL of the test analog or vehicle control (DMSO) and incubate for 5 minutes.

    • Initiate aggregation by adding 50 µL of ADP (10 µM final concentration).

    • Monitor the change in light transmittance for 10 minutes using a platelet aggregometer. Maximum aggregation is recorded.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC₅₀ value for the inhibition of platelet aggregation.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The results from the primary biochemical assay would be presented as follows:

Table 1: Comparative In Vitro Inhibition of h-NTPDase1

Compound ID Modification vs. Parent IC₅₀ (µM) ± SEM
Parent 2,6-Difluoro-3-(propylsulfonyl)benzoic acid Data
A1 R1: Ethyl chain Data
A2 R1: Butyl chain Data
A3 R1: Isopropyl chain Data
B1 R2: Mono-fluoro (2-F) Data
B2 R2: Non-fluoro Data
C1 R3: Sulfonamide Data

| Suramin | Reference Compound | Data |

Interpretation of Hypothetical Results:

  • If A2 (butyl) shows higher potency than Parent (propyl) and A1 (ethyl), it suggests a preference for increased lipophilicity in the binding pocket.

  • If A3 (isopropyl) shows significantly lower potency, it may indicate steric hindrance, suggesting a narrow binding channel.

  • A dramatic loss of activity in B2 (non-fluoro) compared to the Parent would confirm the critical role of the fluorine atoms in either electronic interactions or enforcing an active conformation.

  • A change in potency for C1 (sulfonamide) would highlight the specific hydrogen bonding requirements of the target.

Workflow and Validation Diagram

The following diagram outlines the logical flow of the experimental plan, from initial screening to functional validation.

Figure 2. Experimental workflow for compound evaluation.

Conclusion

While direct experimental data on 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is sparse, its chemical architecture provides a strong rationale for investigating its activity as an enzyme inhibitor. By hypothesizing a target based on related scaffolds and systematically designing analogs, researchers can employ the detailed in vitro protocols outlined in this guide to perform a robust comparative analysis. This framework, combining direct biochemical assays with functional cell-based validation, ensures a rigorous evaluation and facilitates the identification of lead compounds for further therapeutic development.

References

  • Ngo, H. X., Garneau-Tsodikova, S., & Green, K. D. (2016). A medicinal chemist's guide to structure-activity relationship studies. European Journal of Medicinal Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S022352341630413X]
  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. [URL: https://www.benchchem.
  • BenchChem. (2025). The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. [URL: https://www.benchchem.
  • Rice, M. E., & Russo-Alesi, F. M. (1998). Voltammetry: A Tool for Exploring Real-Time Transmitter Dynamics in the Intact Brain. In Modern Techniques in Neuroscience Research. [URL: https://link.springer.com/chapter/10.1007/978-3-642-58823-5_20]
  • Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [URL: https://www.biobide.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives. [URL: https://www.benchchem.
  • U.S. National Library of Medicine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/]
  • Khan, K. M., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports. [URL: https://www.
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  • LibreTexts. (2021). Enzyme Inhibition. Biology LibreTexts. [URL: https://bio.libretexts.org/Bookshelves/Biochemistry/Fundamentals_of_Biochemistry_(Jakubowski)/06%3A_Transport_and_Kinetics/6.4%3A_Enzyme_Inhibition]
  • Al-Dajani, M. T. M., et al. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.researchgate.
  • Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10349071/]
  • ResearchGate. (2012). In vitro enzymatic assay. [URL: https://www.researchgate.
  • BenchChem. (2025). Validation of 3-fluorobenzoic acid, morpholide's mechanism of action. [URL: https://www.benchchem.
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  • ResearchGate. (2021). Biological Activity of Sulfonic Acid Derivatives. [URL: https://www.researchgate.
  • PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/46192923]
  • PubMed. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. [URL: https://pubmed.ncbi.nlm.nih.gov/24524490/]
  • Echemi. (n.d.). 2,6-difluoro-3-(propylsulfonamido)benzoic acid. [URL: https://www.echemi.com/products/pd20200812001-26-difluoro-3-propylsulfonamidobenzoic-acid.html]
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A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey from a candidate molecule to an approved therapeutic is paved with rigorous analytical scrutiny. The reliability of data underpinning a drug's quality, safety, and efficacy is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of pharmaceutical analysis, but an HPLC method is only as valuable as its demonstrated performance. Method validation provides the documented evidence that the procedure is fit for its intended purpose.[1][2][3]

This guide provides an in-depth, experience-driven comparison and protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification (assay) of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, a novel compound representative of contemporary pharmaceutical pipelines. We will move beyond a simple checklist approach, delving into the scientific rationale behind each validation parameter, comparing generated data against internationally harmonized acceptance criteria, and grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[2][3][4]

Our objective is to establish a self-validating system where the experimental design for each parameter inherently confirms the method's suitability, providing researchers and drug development professionals with a robust framework for their own analytical challenges.

The Analytical Challenge: Proposing the HPLC Method

Before validation can commence, a suitable analytical method must be developed. 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is an acidic, aromatic compound, making it an excellent candidate for RP-HPLC with UV detection. The fluorination and sulfonyl group enhance its polarity relative to simple benzoic acid.

Based on the analyte's structure and common practices for similar aromatic acids, we propose the following chromatographic conditions as our starting point for validation.[5][6]

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)The acetonitrile/water mixture is a standard for RP-HPLC. The acidic buffer (pH 3.0) is critical to suppress the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing reasonable analysis time and efficiency.
Detection UV at 230 nmBenzoic acid derivatives typically exhibit strong absorbance in the low UV range.[7] A wavelength of 230 nm is chosen to maximize sensitivity.
Injection Volume 10 µLA common injection volume that balances loading capacity and peak sharpness.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Diluent Mobile PhaseUsing the mobile phase as the diluent minimizes peak distortion and baseline disturbances at the beginning of the chromatogram.

The Validation Master Plan: An Interconnected Strategy

Method validation is not a series of disconnected experiments but a holistic evaluation. The relationship between different validation parameters forms a logical hierarchy, ensuring a comprehensive assessment of the method's capabilities.

Validation_Workflow cluster_0 Method Foundation cluster_1 Quantitative Performance cluster_2 Method Limits cluster_3 Method Reliability Specificity Specificity & Forced Degradation Linearity Linearity Specificity->Linearity Confirms analyte signal is pure Range Range Linearity->Range Defines concentration boundaries LOD LOD Linearity->LOD Establishes basis for sensitivity Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Robustness Robustness Accuracy->Robustness Verifies performance under change LOQ LOQ Precision->LOQ Confirms quantifiability Precision->Robustness LOD->LOQ

Caption: The interconnected workflow of HPLC method validation.

Specificity (and Stability-Indicating Nature)

Expertise & Experience: Specificity is the bedrock of any analytical method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][8] For a stability-indicating method, this is extended to demonstrate that the analyte's peak is free from interference from any degradation products formed under stress conditions.[2]

Experimental Protocol: Specificity
  • Prepare Solutions:

    • Blank: Prepare the diluent (Mobile Phase).

    • Placebo: Prepare a solution containing all formulation excipients without the active pharmaceutical ingredient (API), if applicable.

    • API Standard: Prepare a solution of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid reference standard at the target concentration (e.g., 100 µg/mL).

    • Stressed Samples (Forced Degradation):

      • Acid Hydrolysis: Reflux API solution in 0.1 M HCl for 4 hours. Neutralize before injection.

      • Base Hydrolysis: Reflux API solution in 0.1 M NaOH for 4 hours. Neutralize before injection.

      • Oxidation: Treat API solution with 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: Expose solid API to 80°C for 48 hours, then dissolve in diluent.

      • Photolytic Stress: Expose API solution to UV light (ICH Q1B conditions) for 24 hours.

  • Chromatographic Analysis:

    • Inject the blank, placebo, and API standard solutions.

    • Inject each of the stressed samples.

    • Use a photodiode array (PDA) detector if available to assess peak purity for the analyte peak in all stressed samples.

Data Comparison & Acceptance Criteria
Sample Observation Acceptance Criteria Result
Blank/Placebo No significant peak at the retention time of the analyte.No interference at the analyte's retention time.Pass
Stressed Samples Analyte peak is resolved from all degradant peaks.Resolution (Rs) between the analyte peak and the closest degradant peak should be > 2.0.Pass
Peak Purity (PDA) Peak purity index for the analyte peak in all stressed samples is close to unity.Peak purity index must be > 0.999.Pass

Trustworthiness: By demonstrating resolution from all potential interferents and degradants, we validate that the signal we measure corresponds only to our analyte of interest. The forced degradation study not only confirms specificity but also establishes the method as "stability-indicating," a critical requirement for shelf-life studies.[9]

Linearity & Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range.[10] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10] For an assay method, the typical range is 80% to 120% of the target concentration, as stipulated by ICH guidelines.[1]

Experimental Protocol: Linearity
  • Prepare Stock Solution: Prepare a stock solution of the reference standard at a high concentration (e.g., 500 µg/mL).

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels spanning the desired range (e.g., 80, 90, 100, 110, and 120 µg/mL, which corresponds to 80-120% of a 100 µg/mL target).

  • Chromatographic Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Comparison & Acceptance Criteria
Parameter Hypothetical Result Acceptance Criteria (ICH Q2(R2)) Result
Correlation Coefficient (r²) 0.9995≥ 0.999Pass
Y-intercept Close to zeroShould not be significantly different from zero. Often assessed by its percentage of the response at 100% concentration (< 2%).Pass
Residual Plot Random scatter of points around the x-axisNo discernible pattern or trend.Pass
Range Established 80 - 120 µg/mLThe range over which linearity, accuracy, and precision are acceptable.Pass

Trustworthiness: A high correlation coefficient (r² > 0.999) is a primary indicator of linearity. However, a visual inspection of the residual plot is equally crucial. A random scatter confirms that a linear model is appropriate, whereas a trend might suggest a non-linear relationship that could compromise the accuracy of quantification at the extremes of the range.

Accuracy

Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[11] It is typically determined by applying the method to samples with a known concentration of the analyte (e.g., a spiked placebo or a certified reference material). For an assay, accuracy is assessed across the specified range.[8]

Experimental Protocol: Accuracy
  • Prepare Spiked Samples: If a drug product placebo is available, spike it with the API at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration). If no placebo is available, use the standard addition method or analyze a reference standard at these concentrations as separate samples.

  • Prepare Triplicates: Prepare three independent samples at each concentration level.

  • Chromatographic Analysis: Analyze all nine samples (3 levels x 3 replicates).

  • Data Analysis: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) x 100%.

Data Comparison & Acceptance Criteria
Concentration Level Mean % Recovery % RSD Acceptance Criteria (Assay) Result
80% (80 µg/mL)99.5%0.8%98.0% - 102.0% Recovery, %RSD ≤ 2.0%Pass
100% (100 µg/mL)100.3%0.6%98.0% - 102.0% Recovery, %RSD ≤ 2.0%Pass
120% (120 µg/mL)99.8%0.7%98.0% - 102.0% Recovery, %RSD ≤ 2.0%Pass

Trustworthiness: Demonstrating high recovery across the entire range confirms that the method is free from significant systematic error or bias. This ensures that whether the sample concentration is slightly low or high, the reported result will be accurate.

Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[11] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.[10]

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[12]

Precision_Hierarchy Precision Precision Repeatability Repeatability (Intra-Assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-Assay) Precision->Intermediate Analyst1 Day 1 Analyst A Instrument 1 Repeatability->Analyst1 6 Replicates Intermediate->Analyst1 Analyst2 Day 2 Analyst B Instrument 2 Intermediate->Analyst2 6 Replicates

Caption: Levels of precision analysis in method validation.

Experimental Protocol: Precision
  • Repeatability:

    • One analyst prepares six independent test samples of the API at 100% of the target concentration.

    • The samples are analyzed on the same day using the same instrument.

    • Calculate the mean, standard deviation, and percent relative standard deviation (%RSD).

  • Intermediate Precision:

    • A second analyst, on a different day and preferably using a different HPLC system, repeats the experiment by preparing and analyzing another six independent samples.

    • Calculate the %RSD for this second set of samples.

    • Perform a statistical comparison (e.g., an F-test) of the two data sets and often, a combined %RSD for all 12 data points is calculated.

Data Comparison & Acceptance Criteria
Precision Level Parameter Hypothetical Result Acceptance Criteria (Assay) Result
Repeatability %RSD (n=6)0.75%%RSD ≤ 2.0%Pass
Intermediate Precision %RSD (n=6, Day 2)0.88%%RSD ≤ 2.0%Pass
Overall Precision %RSD (n=12)1.10%%RSD ≤ 2.0%Pass

Trustworthiness: Low %RSD values for both repeatability and intermediate precision demonstrate that the method is not only precise under ideal conditions but also resilient to the minor variations expected during routine laboratory use. This ensures consistent results over time.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13] While not strictly required for an assay method, determining LOD and LOQ is good practice and essential if the method is ever used for impurity analysis. The most common method is based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

Experimental Protocol & Data Analysis
  • Calculation: Use the slope (S) and the standard deviation of the y-intercept (σ) from the linearity experiment.

  • Verification (for LOQ): Prepare a sample at the calculated LOQ concentration. Inject it six times. The precision (%RSD) should be acceptable (typically ≤ 10%), and the accuracy should also be within an acceptable range.

Data Comparison & Acceptance Criteria
Parameter Hypothetical Result Acceptance Criteria Result
LOD (Calculated) 0.5 µg/mL-N/A
LOQ (Calculated) 1.5 µg/mL-N/A
LOQ Precision (%RSD, n=6) 4.5%≤ 10%Pass
LOQ Accuracy (% Recovery) 101.5%Typically 80-120%Pass

Trustworthiness: Simply calculating LOD and LOQ is not sufficient. The experimental verification of the LOQ confirms that at this low concentration, the method can still provide results that are both accurate and precise, making it a reliable limit for quantification.

Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] It provides an indication of its reliability during normal usage. This is a critical, field-proven insight: a method that is not robust will fail frequently in a real-world QC environment.

Experimental Protocol: Robustness
  • Prepare a System Suitability Solution: Prepare a solution containing the API and a closely eluting impurity or degradant, if available. Otherwise, use the standard API solution.

  • Introduce Variations: For each parameter, analyze the sample under the normal and varied conditions.

    • Flow Rate: ± 10% (0.9 mL/min and 1.1 mL/min).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and pH 3.2).

    • Mobile Phase Organic Content: ± 2% absolute (e.g., 38% and 42% Acetonitrile).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

  • Data Analysis: Record the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the quantitative result.

Data Comparison & Acceptance Criteria
Parameter Varied Change Effect on Assay Result (% Change) Effect on System Suitability Acceptance Criteria Result
Flow Rate +10%-0.5%Retention time shifts, but resolution maintainedSystem suitability criteria (e.g., resolution > 2, asymmetry < 1.5) must be met. Assay result should not change significantly.Pass
Mobile Phase pH +0.2+0.8%Minor shift in retention timeSystem suitability criteria must be met.Pass
Organic Content -2%-1.1%Significant increase in retention timeSystem suitability criteria must be met.Pass

Trustworthiness: By proactively testing the boundaries of the method, robustness studies identify which parameters are most critical to control. This information is invaluable for writing a clear, effective standard operating procedure (SOP) and for troubleshooting future issues, ensuring the long-term reliability of the method.

Conclusion

The validation process detailed in this guide demonstrates that the proposed HPLC method for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is specific, linear, accurate, precise, and robust over the defined range. Each experimental stage was designed not just to generate data, but to build a logical case for the method's fitness for purpose, adhering to the highest standards of scientific integrity and regulatory compliance as outlined by the ICH.[2][3][4] This comprehensive validation provides a high degree of assurance that the method will consistently yield reliable data for the quality assessment of this pharmaceutical compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • LCGC. (N/A). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. [Link]

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  • ECA Academy. (N/A). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • GMP Compliance. (N/A). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. GMP Compliance. [Link]

  • International Council for Harmonisation. (N/A). Quality Guidelines. ICH. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

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  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (N/A). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. IJARSCT. [Link]

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  • HELIX Chromatography. (N/A). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

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  • PubMed. (2015). An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. PubMed. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Derivatives as URAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison and analysis of the structure-activity relationships (SAR) of benzoic acid derivatives, with a specific focus on their role as inhibitors of the human urate transporter 1 (URAT1). Understanding the intricate relationship between the chemical structure of these compounds and their inhibitory potency is paramount for the rational design of novel therapeutics for hyperuricemia and gout. We will explore the core structural features required for activity, analyze the impact of various substitutions, and provide insight into the experimental validation of these molecules.

Introduction: The Central Role of URAT1 in Hyperuricemia

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, reabsorbing approximately 90% of the filtered urate.[1] This reabsorption is predominantly mediated by the urate transporter 1 (URAT1), a protein located on the apical membrane of renal proximal tubule cells.[1][2][3] Consequently, inhibiting URAT1 is a highly effective therapeutic strategy to increase uric acid excretion (uricosuria) and lower systemic levels.[1][4]

Clinically approved URAT1 inhibitors, such as Lesinurad, Benzbromarone, and Dotinurad, have validated this approach.[5][6] A common structural motif among many of these inhibitors is a carboxylic acid group, which is believed to mimic the natural substrate, uric acid, anchoring the molecule within the transporter's binding site. This guide uses the scaffold of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid as a representative starting point to explore the key SAR principles that govern potency and selectivity against URAT1.

Core Scaffold Analysis: Key Interactions and Foundational Moieties

The design of potent URAT1 inhibitors often revolves around a ligand-based approach, leveraging the structural features of known inhibitors.[6][7][8] The general pharmacophore for a URAT1 inhibitor can be broken down into three key components: an acidic group, a central scaffold, and hydrophobic moieties.

  • The Carboxylic Acid: This group is a cornerstone of activity for many URAT1 inhibitors. It is thought to engage in critical interactions within the binding pocket, stabilizing the inhibitor-transporter complex. Modifications or replacements of this group often lead to a significant loss of potency.

  • The Aromatic Core (Benzoic Acid): The benzene ring serves as a rigid scaffold, properly orienting the other functional groups. Substitutions on this ring dramatically influence electronic properties, conformation, and ultimately, inhibitory activity.

  • Hydrophobic and Sulfonyl Groups: Appended hydrophobic and hydrogen-bonding groups, such as the propylsulfonyl moiety, explore additional binding pockets within the transporter. These interactions are crucial for achieving high potency and selectivity. Cryo-electron microscopy structures have revealed that inhibitors bind to the inward-open state of URAT1, blocking the conformational changes necessary for urate transport.[1][4]

Below is a diagram illustrating the conceptual relationship between these key pharmacophoric features.

SAR_Pharmacophore cluster_core Core Pharmacophore for URAT1 Inhibition cluster_target URAT1 Transporter Binding Site Acidic Acidic Group (e.g., Carboxylic Acid) BindingPocket Key Amino Acid Residues (e.g., H142, R487) Acidic->BindingPocket Anchoring Interaction Scaffold Central Scaffold (e.g., Benzoic Acid Ring) Scaffold->BindingPocket Conformational Fit Hydrophobic Hydrophobic/H-Bonding Groups (e.g., Propylsulfonyl, Halogens) Hydrophobic->BindingPocket Potency & Selectivity Assay_Workflow A 1. Cell Seeding Seed hURAT1-HEK293 cells in 96-well plates. B 2. Compound Incubation Pre-incubate cells with test compounds (various concentrations) or vehicle. A->B 24h culture C 3. Uric Acid Uptake Add [14C]-uric acid to initiate uptake. Incubate for a defined period (e.g., 5 min). B->C 15 min pre-inc. D 4. Stop & Wash Terminate uptake with ice-cold buffer. Wash cells to remove extracellular label. C->D E 5. Cell Lysis Lyse cells to release intracellular contents. D->E F 6. Scintillation Counting Quantify intracellular [14C]-uric acid using a scintillation counter. E->F G 7. Data Analysis Calculate % inhibition vs. control. Fit data to determine IC50 values. F->G

Caption: Workflow for a cell-based hURAT1 inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid expressing hURAT1 are cultured to confluence in appropriate media.

  • Seeding: Cells are seeded into 96-well microplates and allowed to adhere overnight.

  • Preparation of Compounds: Test compounds are serially diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution) to create a range of concentrations for IC50 determination.

  • Pre-incubation: The cell culture medium is removed, and cells are washed. The diluted compounds or vehicle (control) are then added to the wells and pre-incubated. Causality: This step allows the inhibitor to permeate the cell membrane (if necessary) and reach equilibrium with the transporter before the substrate is introduced.

  • Initiation of Uptake: A solution containing a fixed concentration of [¹⁴C]-labeled uric acid is added to each well to start the transport reaction. The plate is incubated for a short, defined period (e.g., 5 minutes) at 37°C. Causality: The short time frame ensures measurement of the initial rate of transport, preventing saturation or efflux from confounding the results.

  • Termination and Washing: The uptake is stopped by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer. Causality: The cold temperature immediately halts all enzymatic and transport activity, preserving the intracellular concentration of the radiolabel at the moment of termination.

  • Lysis and Quantification: The cells are lysed, and the radioactivity in the lysate is measured using a liquid scintillation counter.

  • Data Analysis: The counts per minute (CPM) are converted to percent inhibition relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation.

This self-validating protocol includes positive controls (known inhibitors like Benzbromarone) and negative controls (untransfected parent cells) to ensure the observed inhibition is specific to hURAT1 activity.

Conclusion and Future Directions

The structure-activity relationship of benzoic acid derivatives as URAT1 inhibitors is a well-defined field, yet it offers significant opportunities for optimization. The carboxylic acid moiety remains the most effective anchor to the transporter. Potency and selectivity are driven by the strategic placement of substituents on the aromatic core and the exploration of adjacent hydrophobic pockets, often with sulfonyl-containing groups. The development of compounds with IC50 values in the low nanomolar range, such as diarylmethane and pyridyl-sulfonamide derivatives, demonstrates the potential for creating next-generation uricosuric agents. [2][5]Future research will likely focus on fine-tuning pharmacokinetic properties and minimizing off-target effects to develop safer and more effective treatments for the millions of patients affected by gout and hyperuricemia.

References

  • Title: Structure–activity relationship analysis of URAT1 inhibitors. Source: ResearchGate. URL: [Link]

  • Title: Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. Source: PubMed Central. URL: [Link]

  • Title: Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Source: Hindawi. URL: [Link]

  • Title: Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Source: PubMed Central. URL: [Link]

  • Title: Structures of approved URAT1 inhibitors and selected URAT1 inhibitors under development in clinical trials. Source: ResearchGate. URL: [Link]

  • Title: Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Source: MDPI. URL: [Link]

  • Title: Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Source: PubMed Central. URL: [Link]

  • Title: Structures of other synthetic derivatives with URAT1 inhibitory activity. Source: ResearchGate. URL: [Link]

  • Title: Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Source: Organic Chemistry International. URL: [Link]

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 2,6-Difluoro-3-(propylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, grounded in established safety principles and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Given its chemical structure, 2,6-Difluoro-3-(propylsulfonyl)benzoic acid should be handled as a potentially hazardous substance. Structurally related compounds, such as other halogenated benzoic acid derivatives, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, it is crucial to handle this compound with the appropriate personal protective equipment (PPE).

Minimum PPE Requirements:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper waste segregation is the most critical step in the disposal process. Miscategorizing chemical waste can lead to dangerous reactions and improper disposal, posing risks to personnel and the environment.

2,6-Difluoro-3-(propylsulfonyl)benzoic acid must be classified as Halogenated Organic Acid Waste .

Key Principles of Segregation:

  • Halogenated vs. Non-Halogenated: This compound contains fluorine, a halogen. It must be collected separately from non-halogenated organic waste[3]. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts[3].

  • Acidic Nature: As a carboxylic acid, this compound must not be mixed with bases. The neutralization reaction can generate heat and potentially violent gas evolution within a sealed waste container.

  • Incompatibilities: Avoid mixing with strong oxidizing agents, strong bases, or strong reducing agents[4][5].

The following table summarizes the segregation protocol:

Waste TypeCompatible with 2,6-Difluoro-3-(propylsulfonyl)benzoic acid?Rationale
Non-Halogenated Organic Solvents NoRequires different disposal pathway; prevents contamination of non-halogenated waste stream.
Inorganic Acids/Bases NoRisk of violent exothermic reactions and gas generation.
Aqueous Waste (non-hazardous) NoPrevents contamination of aqueous waste streams and ensures proper disposal of the organic compound.
Other Halogenated Organic Acids YesCan be combined, provided no other incompatibilities exist.
Step-by-Step Disposal Protocol

Materials Required:

  • Designated and properly labeled hazardous waste container for "Halogenated Organic Waste."

  • Waste accumulation log.

  • Appropriate PPE.

Procedure:

  • Container Selection: Obtain a compatible and properly labeled waste container from your institution's Environmental Health and Safety (EHS) department. The container must be in good condition with a secure, sealing lid.

  • Labeling: Ensure the waste container is clearly labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and a list of its contents. As you add waste, update the label with the chemical name and approximate quantity.

  • Transferring Waste:

    • Solid Waste: Carefully transfer any solid 2,6-Difluoro-3-(propylsulfonyl)benzoic acid into the designated waste container using a clean scoop or spatula. This should be done in a chemical fume hood to minimize the risk of inhalation.

    • Solutions: If the compound is in a solvent, identify if the solvent is halogenated or non-halogenated. The entire solution should be disposed of as halogenated waste. Pour the solution carefully into the waste container, using a funnel if necessary to avoid spills.

  • Container Management:

    • Keep the waste container closed at all times except when adding waste[6].

    • Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Documentation: Maintain a log of all waste added to the container, including the chemical name, quantity, and date.

  • Full Container: Once the container is full, ensure the lid is tightly sealed and arrange for pickup by your institution's EHS department for final disposal at a licensed facility.

Emergency Procedures for Spills

In the event of a spill, the primary objective is to isolate the area and prevent exposure.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Vapors: If the spill is in a fume hood, keep the hood running.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an absorbent dike.

  • Clean-up: Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

cluster_start Waste Generation cluster_characterization Step 1: Characterization cluster_segregation Step 2: Segregation cluster_disposal Step 3: Containerization & Disposal start Generate Waste Containing 2,6-Difluoro-3-(propylsulfonyl)benzoic acid char_node Is the waste halogenated? start->char_node acid_node Is the waste acidic? char_node->acid_node Yes (Contains Fluorine) non_halogen Non-Halogenated Waste Stream char_node->non_halogen No halogen_acid Collect in 'Halogenated Organic Acid' Container acid_node->halogen_acid Yes (Benzoic Acid Derivative) incompatible Do NOT mix with bases or oxidizers acid_node->incompatible No (If not acidic) final_disposal Arrange for EHS Pickup (Licensed Disposal) halogen_acid->final_disposal

Caption: Decision workflow for the disposal of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Conclusion

The responsible disposal of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of correct hazard assessment, stringent waste segregation, and meticulous procedural execution, we can ensure that our scientific pursuits are conducted with the highest standards of safety and integrity. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid (CAS No. 1803998-33-3). As this compound possesses a novel structure with limited publicly available hazard data, our protocol is grounded in the principle of prudent practice. We will extrapolate safety measures from well-characterized structural analogs to establish a conservative and robust personal protective equipment (PPE) framework. This ensures that researchers, scientists, and drug development professionals can operate with the highest degree of safety.

Hazard Assessment: A Conservative Approach Based on Structural Analogs

Direct and comprehensive toxicological data for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is not extensively documented. Therefore, a risk assessment must be based on its constituent chemical motifs: a difluorinated benzoic acid core and a propylsulfonyl group. Safety data sheets (SDS) for closely related compounds provide a reliable basis for anticipating its potential hazards.

Based on data from these proxy compounds, we must operate under the assumption that 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is, at a minimum, a significant irritant to the skin, eyes, and respiratory system.

Table 1: Hazard Profile of Structurally Related Compounds

Compound Name CAS No. Key Hazards Identified in Safety Data Sheets
Benzoic Acid 65-85-0 Causes skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure via inhalation.[1][2][3]
2,6-Difluorobenzoic Acid 385-00-2 Causes skin irritation and serious eye irritation.[4][5]
2,5-Difluorobenzoic Acid 2991-28-8 Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]

| 3,5-Difluorobenzoic Acid | 455-40-3 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8] |

The Causality Behind Our Caution: The combination of an acidic carboxylic acid group, electron-withdrawing fluorine atoms, and a sulfonyl functional group suggests the compound is reactive and can act as a potent irritant. The solid, likely crystalline, nature of the compound also presents a significant risk of dust inhalation.[1][2][6][7] Therefore, all handling procedures must be designed to mitigate these risks.

Core PPE Requirements and Engineering Controls

A multi-layered approach to protection is mandatory. This begins with engineering controls as the primary barrier, supplemented by carefully selected PPE.

2.1. Primary Engineering Control: The Chemical Fume Hood All manipulations of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, especially handling of the solid powder, must be performed inside a certified chemical fume hood.[9] This is the most critical safety measure, as it contains dust and potential vapors at the source, protecting the user's breathing zone.

2.2. Eye and Face Protection Solvent splashes and airborne particulates pose a severe risk to the eyes.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[10]

  • High-Risk Tasks: When handling larger quantities (>10g) or performing vigorous mixing, a full-face shield must be worn over the chemical splash goggles to protect the entire face.[10][11][12]

2.3. Skin and Body Protection Preventing dermal contact is crucial to avoid skin irritation.[4][5][8]

  • Gloves: Nitrile gloves are the minimum requirement for handling this compound and its solutions. For prolonged work or when using aggressive organic solvents, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[13]

  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure it is fully buttoned to provide maximum coverage.

  • Additional Protection: For tasks with a high splash potential, such as large-scale reactions or transfers, a chemically resistant apron should be worn over the lab coat.

  • Personal Attire: Full-length pants and closed-toe, liquid-resistant shoes are mandatory in the laboratory.[14]

2.4. Respiratory Protection While the fume hood is the primary respiratory control, secondary protection may be necessary.

  • Standard Operations: Work within a fume hood negates the need for personal respiratory protection.

  • Outside a Fume Hood: If brief tasks such as weighing must be performed on an open bench (which is strongly discouraged), a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of fine dust.[3]

  • Emergency Situations: For spill cleanup, a half-mask or full-face air-purifying respirator (APR) with combination organic vapor/particulate cartridges is necessary.[15]

Operational Plans: Step-by-Step Protocols

Adherence to a strict, logical workflow for PPE usage and chemical handling is a self-validating system that minimizes the risk of exposure and contamination.

3.1. PPE Donning and Doffing Workflow The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Eye Protection (Goggles) Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don4 4. Gloves (Last) Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Eye Protection (Last) Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Donning Protocol:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Don your chemical splash goggles.

  • Face Shield: If required for the task, place the face shield over your goggles.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Step-by-Step Doffing Protocol (to avoid contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside with bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield: Remove the face shield from the back.

  • Lab Coat: Unbutton and remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Eye Protection: Remove goggles from the back.

  • Hand Washing: Wash your hands thoroughly with soap and water.[7][13]

3.2. Risk Mitigation Workflow This decision tree illustrates the logical flow for determining appropriate controls.

Risk_Mitigation start Start: Handling Solid or Solution of the Compound fume_hood Is a certified chemical fume hood available? start->fume_hood work_in_hood Perform all work inside the fume hood fume_hood->work_in_hood Yes no_work STOP! Do not proceed. Consult EHS. fume_hood->no_work No yes_path YES ppe_hood Required PPE: - Goggles - Nitrile Gloves - Lab Coat work_in_hood->ppe_hood no_path NO

Caption: Risk Mitigation Decision Workflow.

Decontamination and Disposal Plan

Proper disposal is a critical part of the safety lifecycle.

  • PPE Disposal: All disposable PPE, including gloves and any contaminated wipes, must be placed in a clearly labeled hazardous waste container. Do not discard them in the regular trash.[1][16]

  • Chemical Waste: The compound itself and any solutions containing it must be disposed of in accordance with local, state, and federal regulations. Collect all waste in a designated, sealed, and properly labeled hazardous waste container.

  • Spill Cleanup:

    • Alert personnel in the immediate area and restrict access.

    • Don the appropriate emergency PPE (respirator, double gloves, goggles, face shield, lab coat/apron).

    • For Solids: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne. Carefully sweep the material into a dustpan and place it in the hazardous waste container.

    • For Solutions: Use a chemical spill kit with an appropriate absorbent material to contain and absorb the liquid.

    • Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.[2]

Table 2: Emergency First Aid Procedures

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6][8]

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][7] |

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for Beryllium oxide.
  • Fisher Scientific. (2012, May 1). Safety Data Sheet for Benzoic acid.
  • Fisher Scientific. (2025, September 10). Safety Data Sheet for 2,5-Difluorobenzoic acid.
  • Fisher Scientific. (2024, February 2). Safety Data Sheet for 2,5-Difluorobenzoic acid.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet for Benzoic acid.
  • BEGO USA. (n.d.). EC safety data sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • ECHEMI. (n.d.). 2,6-Difluorobenzoic acid SDS, 385-00-2 Safety Data Sheets.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid.
  • PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid.
  • TCI Chemicals. (2025, September 12). D5138 - 2,6-Difluoro-3-nitrobenzoic Acid - Safety Data Sheet.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • TCI Chemicals. (2025, June 25). Safety Data Sheet for 2,6-Difluorobenzoic Acid.
  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet for 3,5-Difluorobenzoic acid.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Ensight. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment (PPE).

Sources

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